Poliglecaprone
描述
属性
CAS 编号 |
41706-81-4 |
|---|---|
分子式 |
C10H14O6 |
分子量 |
230.21 g/mol |
IUPAC 名称 |
1,4-dioxane-2,5-dione;oxepan-2-one |
InChI |
InChI=1S/C6H10O2.C4H4O4/c7-6-4-2-1-3-5-8-6;5-3-1-7-4(6)2-8-3/h1-5H2;1-2H2 |
InChI 键 |
SCRCZNMJAVGGEI-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)OCC1.C1C(=O)OCC(=O)O1 |
规范 SMILES |
C1CCC(=O)OCC1.C1C(=O)OCC(=O)O1 |
同义词 |
glycolide E-caprolactone copolymer Monocryl PCLEEP poliglecaprone 25 polyglecaprone 25 |
产品来源 |
United States |
Foundational & Exploratory
Poliglecaprone: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Poliglecaprone, a synthetic absorbable monofilament suture material, is a copolymer prized in the medical field for its excellent handling properties, high initial tensile strength, and predictable absorption profile. Commercially known by trade names such as Monocryl™, this compound 25 is primarily composed of glycolide (B1360168) and ε-caprolactone.[1][2][3] This technical guide provides an in-depth look at its chemical structure and the synthesis pathway utilized for its production.
Chemical Structure
This compound is a block copolymer synthesized from two primary monomeric units: glycolide (the cyclic dimer of glycolic acid) and ε-caprolactone.[4][5] The most common formulation, this compound 25, consists of 75% glycolide and 25% ε-caprolactone.[1][5] The structure combines the hard, crystalline segments derived from glycolide with the soft, amorphous segments from ε-caprolactone, which imparts the material with its characteristic flexibility and strength.[6] The polymer chain is formed by ester linkages, which are susceptible to hydrolysis, allowing the material to be absorbed by the body over time.[2][3] The absorption process is generally complete within 90 to 120 days.[2][5]
The chemical structure of the repeating units in the this compound copolymer is as follows:
-
Glycolide unit: (-O-CH₂-C(O)-O-CH₂-C(O)-)
-
ε-Caprolactone unit: (-O-(CH₂)₅-C(O)-)
These units are linked together in a block copolymer arrangement during the synthesis process.
Synthesis Pathway: Ring-Opening Polymerization
This compound is synthesized via a ring-opening polymerization (ROP) reaction.[4][7] This method involves the opening of the cyclic monomer rings (glycolide and ε-caprolactone) and their subsequent linking to form long polymer chains. The process is typically conducted as a bulk polymerization at elevated temperatures under an inert atmosphere to prevent side reactions.[4]
The key components of the synthesis are:
-
Monomers : Glycolide and ε-caprolactone.
-
Initiator/Catalyst : A catalyst is required to initiate the ring-opening process. The most commonly used catalyst for this reaction is Stannous (II) Octoate (Sn(Oct)₂).[4][8][9][10] Other initiators like Zirconium (IV) acetylacetonate (B107027) (Zr(Acac)₄) have also been utilized.[4] The catalyst activates the monomers, facilitating the polymerization.
-
Initiator (Co-initiator) : Often, an alcohol such as 1-dodecanol (B7769020) is used as an initiator to control the molecular weight of the resulting polymer.[9]
The polymerization proceeds through a coordination-insertion mechanism, where the monomers are sequentially added to the growing polymer chain. A two-stage polymerization process is often employed to create the block copolymer structure characteristic of materials like Monocryl.[4]
Experimental Protocol: Bulk Copolymerization
The following is a representative experimental protocol for the synthesis of poly(glycolide-co-ε-caprolactone), adapted from established laboratory procedures.[4]
Materials:
-
Glycolide (GA)
-
ε-Caprolactone (CL)
-
Stannous (II) Octoate (Sn(Oct)₂) or Zirconium (IV) acetylacetonate (Zr(Acac)₄)
-
Argon gas (high purity)
Procedure:
-
Monomer and Initiator Preparation: A predetermined molar ratio of glycolide and ε-caprolactone monomers are charged into a flame-dried reaction vessel.
-
Initiator Addition: The initiator, such as Sn(Oct)₂, is added. A typical initiator-to-monomer (I/M) molar ratio is 1/800.[4]
-
Inert Atmosphere: The reaction vessel is purged with high-purity argon gas to create an inert atmosphere, preventing moisture-induced side reactions and degradation.
-
Polymerization: The polymerization is performed in bulk (without solvent) by heating the reaction mixture to a specified temperature, typically between 100°C and 150°C, for a predetermined period.[4] The reaction time can be varied to achieve different chain microstructures and molecular weights.
-
Purification: After the reaction is complete, the resulting crude copolymer is cooled and ground into a powder.
-
Monomer Removal: The powdered copolymer is washed with methanol to remove any unreacted monomers.[4]
-
Drying: The purified copolymer is then dried under a vacuum at an elevated temperature (e.g., 50°C) until a constant weight is achieved.[4]
-
Characterization: The final product is characterized using techniques such as ¹H NMR for composition, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) for thermal properties.[4][8]
Quantitative Data Summary
The reaction conditions significantly influence the molecular characteristics of the resulting this compound copolymer. The following table summarizes data from a study on the synthesis of poly(glycolide-co-caprolactone) using different catalysts and conditions.[4]
| Sample ID | Catalyst | Temp (°C) | Time (h) | GA in feed (mol %) | GA in copol. (mol %) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| ZG50-100-24 | Zr(Acac)₄ | 100 | 24 | 50 | 48 | 21,500 | 38,900 | 1.81 |
| ZG50-120-8 | Zr(Acac)₄ | 120 | 8 | 50 | 49 | 43,200 | 73,900 | 1.71 |
| ZG50-120-24 | Zr(Acac)₄ | 120 | 24 | 50 | 49 | 45,100 | 77,100 | 1.71 |
| ZG50-150-8 | Zr(Acac)₄ | 150 | 8 | 50 | 50 | 44,900 | 78,600 | 1.75 |
| SG50-120-24 | Sn(Oct)₂ | 120 | 24 | 50 | 49 | 44,100 | 75,400 | 1.71 |
| SG70-120-24 | Sn(Oct)₂ | 120 | 24 | 70 | 68 | 42,900 | 74,200 | 1.73 |
Data sourced from K. Dobrzyński, et al., Biomacromolecules.[4] GA: Glycolide, Mn: Number-average molecular weight, Mw: Weight-average molecular weight, PDI: Polydispersity index.
This guide provides a foundational understanding of the chemical properties and synthesis of this compound. For professionals in drug development and material science, precise control over the synthesis parameters outlined is critical for tailoring the polymer's degradation kinetics, mechanical properties, and overall performance for specific biomedical applications.
References
- 1. This compound 25 – Demophorius healthcare [demophorius.com]
- 2. DemeTECH-Home [demetech.us]
- 3. dolphinsutures.com [dolphinsutures.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. suturebasics.com [suturebasics.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Elastic biodegradable poly(glycolide-co-caprolactone) scaffold for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Poly(Lactic Acid-co-Glycolic Acid) Copolymers with High Glycolide Ratio by Ring-Opening Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vitro Degradation of Poliglecaprone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro degradation mechanism of poliglecaprone, a widely used absorbable copolymer in medical devices. It details the chemical processes, resultant byproducts, and the experimental protocols for analysis, and presents quantitative data to illustrate the material's degradation profile.
Introduction to this compound
This compound, commonly known as this compound 25 (PGCL), is a synthetic absorbable monofilament suture material. It is a block copolymer synthesized from 75% glycolide (B1360168) and 25% ε-caprolactone.[1] This composition provides a material with high initial tensile strength, excellent handling characteristics, and a predictable degradation profile, making it suitable for soft tissue approximation and ligation.[2][3] Understanding its degradation behavior is critical for predicting its performance, ensuring biocompatibility, and designing novel drug delivery systems.
In Vitro Degradation Mechanism
The primary mechanism for the in vitro degradation of this compound is non-enzymatic bulk hydrolysis.[1][4] The process occurs in two main stages:
-
Water Diffusion and Random Chain Scission : Initially, water molecules diffuse into the amorphous regions of the polymer matrix.[5][6] The ester linkages within the polymer backbone are susceptible to hydrolysis, leading to random chain scission. This cleavage breaks the long polymer chains into smaller, water-soluble fragments, causing a significant decrease in molecular weight and tensile strength.[6][7]
-
Mass Loss : As the polymer chains are broken down into smaller oligomers and monomers, they become soluble in the surrounding aqueous medium and diffuse out of the bulk material.[8] This leads to a measurable loss of mass. This stage typically follows the initial loss of mechanical strength.[9]
The degradation rate is influenced by several factors, including temperature, pH of the surrounding medium, and the initial molecular weight of the polymer.[10][11] Hydrolysis is catalyzed by both acidic and basic conditions, with the material showing the greatest stability around neutral pH.[2][11]
Chemical Pathway and Byproducts
The hydrolysis of the ester bonds in the this compound copolymer yields its constituent monomers, glycolide and ε-caprolactone, which are further hydrolyzed. The final, stable byproducts are glycolic acid and 6-hydroxycaproic acid.[8][12] These byproducts are naturally occurring metabolites in the body and are typically eliminated via metabolic pathways such as the Krebs cycle.[13]
Quantitative Degradation Profile
The degradation of this compound is characterized by changes in its physical and chemical properties over time. The following tables summarize quantitative data on these changes.
Table 1: In Vitro Tensile Strength Retention of this compound 25 Sutures
| Degradation Time | Approximate Tensile Strength Remaining (%) |
|---|---|
| 7 Days | 50 - 60%[4] |
| 14 Days | 20 - 30%[4] |
| 21 Days | ~0% |
Table 2: Representative In Vitro Degradation Profile of a 75/25 Glycolide Copolymer (PLGA 75/25) in PBS (pH 7.4) at 37°C
| Degradation Time (Weeks) | Weight Average Molecular Weight (Mw) (% of Initial) | Mass Loss (%) |
|---|---|---|
| 0 | 100% | 0% |
| 4 | ~80%[9][14] | < 3%[9][14] |
| 8 | ~65%[9][14] | < 3%[9][14] |
| 12 | ~50%[9][14] | < 3%[9][14] |
| 16 | ~35%[9][14] | ~3%[9][14] |
| 20 | ~20%[9][14] | ~15%[9][14] |
| 25 | ~10%[9][14] | ~30%[9][14] |
Table 3: Qualitative Changes in Degradation Medium pH
| Degradation Stage | Observation | Rationale |
|---|---|---|
| Initial (First ~1-2 weeks) | Stable or very slight increase | Initial buffering capacity of the medium (e.g., PBS) dominates. |
| Intermediate to Late | Gradual decrease | Accumulation of acidic byproducts (glycolic acid, 6-hydroxycaproic acid) exceeds the buffer capacity.[9][14] |
Experimental Protocols
A standardized approach is crucial for evaluating the in vitro degradation of this compound. Below are detailed methodologies for key experiments.
In Vitro Hydrolytic Degradation Assay
-
Sample Preparation : Prepare samples of this compound (e.g., sutures, films, or scaffolds) with known initial mass (Minitial) and dimensions. Ensure samples are sterilized (e.g., using ethylene (B1197577) oxide) prior to the study.
-
Degradation Medium : Prepare a sterile Phosphate (B84403) Buffered Saline (PBS) solution and adjust the pH to 7.4.
-
Incubation : Place each polymer sample in a sterile container with a sufficient volume of PBS (e.g., 10 mL for a 1 cm suture) to ensure complete immersion. Incubate the samples at a constant temperature of 37°C in a shaking incubator to ensure uniform degradation.
-
Time Points : Designate specific time points for analysis (e.g., 0, 1, 2, 4, 8, 12, 16 weeks).
-
Sample Retrieval : At each time point, retrieve a set of samples (n ≥ 3) from the PBS solution.
-
Analysis : Perform analyses for mass loss, molecular weight, pH of the medium, and morphological changes as described below.
Mass Loss Determination
-
Gently rinse the retrieved samples with deionized water to remove any salt residues.
-
Blot the samples dry with lint-free tissue.
-
Dry the samples under vacuum at room temperature until a constant weight is achieved.
-
Measure the final dry mass (Mfinal).
-
Calculate the percentage of mass loss using the formula: Mass Loss (%) = [(Minitial - Mfinal) / Minitial] x 100
Molecular Weight Analysis (Gel Permeation Chromatography - GPC)
-
Sample Dissolution : Dissolve a known mass of the dried, degraded polymer sample in a suitable solvent, typically Tetrahydrofuran (THF).
-
Instrumentation : Use a GPC system equipped with a refractive index (RI) detector.
-
Columns : Employ a series of GPC columns suitable for the expected molecular weight range (e.g., Styragel HR series).[6][15]
-
Mobile Phase : Use THF as the mobile phase at a constant flow rate (e.g., 1.0 mL/min).[15][16]
-
Calibration : Generate a calibration curve using narrow polydispersity polystyrene standards of known molecular weights.[15][17]
-
Analysis : Inject the dissolved sample into the GPC system. Determine the weight-average molecular weight (Mw) and number-average molecular weight (Mn) relative to the polystyrene standards.
Byproduct Analysis (High-Performance Liquid Chromatography - HPLC)
-
Sample Collection : At each time point, collect an aliquot of the degradation medium (PBS).
-
Instrumentation : Utilize a Reverse-Phase HPLC (RP-HPLC) system with a UV detector.
-
Column : Use a conventional C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase : Prepare a mobile phase consisting of an aqueous phosphate buffer (e.g., 10 mM, pH 3.0) and acetonitrile (B52724) (e.g., 95:5 v/v).[15]
-
Detection : Set the UV detector to a wavelength of 210 nm to detect the carboxylic acid groups of the byproducts.[15]
-
Quantification : Prepare standard solutions of glycolic acid and 6-hydroxycaproic acid of known concentrations to generate a calibration curve for quantification.
Cellular Response to Degradation Byproducts
While this compound and its byproducts are considered highly biocompatible, the localized accumulation of acidic byproducts can elicit a cellular response. Studies on similar polyester (B1180765) degradation products (from PLGA) have shown that an acidic microenvironment can trigger a pro-inflammatory response in macrophages.[9][14]
This response involves the polarization of macrophages towards an M1 (pro-inflammatory) phenotype. This process is often mediated by signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, which upregulates the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[9] Conversely, glycolic acid has also been shown to stimulate fibroblast proliferation and increase collagen synthesis, which can be beneficial for wound healing processes.
Conclusion
The in vitro degradation of this compound is a predictable process governed by hydrolytic chain scission, leading to a progressive loss of mechanical strength and mass. The degradation byproducts, primarily glycolic acid and 6-hydroxycaproic acid, are generally biocompatible, though their accumulation can induce a mild, localized pro-inflammatory response. The methodologies outlined in this guide provide a robust framework for researchers and developers to characterize the degradation profile of this compound-based medical devices and materials, ensuring their safety and efficacy for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] The influence of degradation in different pH buffer solutions on the optical and durability properties of Monocryl suture: (an in vitro study) | Semantic Scholar [semanticscholar.org]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. This compound 25 Sutures | Absorbable Monofilament Sutures | RTMED [surgical-sutures.com]
- 5. The Degradation of Absorbable Surgical Threads in Body Fluids: Insights from Infrared Spectroscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. kinampark.com [kinampark.com]
- 8. In vitro degradation of a novel poly(lactide-co-glycolide) 75/25 foam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of pH on the in vitro degradation of poly(glycolide lactide) copolymer absorbable sutures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. GPC/SEC standards: making them last | Malvern Panalytical [malvernpanalytical.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. (PDF) The influence of degradation in different pH buffer solutions on the optical and durability properties of Monocryl suture: (an in vitro study) (2023) | A.A. Hamza | 2 Citations [scispace.com]
In Vitro Biocompatibility and Cytotoxicity of Poliglecaprone 25: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poliglecaprone 25 (PGCL) is a synthetic, absorbable monofilament suture material composed of a copolymer of glycolide (B1360168) and epsilon-caprolactone. It is widely utilized in general soft tissue approximation and ligation. This technical guide provides an in-depth analysis of the in vitro biocompatibility and cytotoxicity of PGCL, consolidating key data and experimental methodologies. The available evidence strongly indicates that PGCL is non-cytotoxic and exhibits excellent biocompatibility in vitro, eliciting minimal inflammatory response. This document adheres to stringent data presentation and visualization requirements to facilitate clear understanding and application in research and development settings.
In Vitro Cytotoxicity
The assessment of cytotoxicity is a critical first step in the biological evaluation of any medical device or biomaterial, as outlined in the ISO 10993-5 standard. The principle of in vitro cytotoxicity testing is to expose cell lines to the material or its extracts and subsequently assess cell viability, proliferation, and morphological changes. A material is generally considered non-cytotoxic if it results in a reduction of cell viability by less than 30%.
Quantitative Cytotoxicity Data
While specific quantitative data for this compound 25 is not extensively available in the public domain, the following table summarizes representative data from studies on similar biodegradable polymers, which can be considered indicative of the expected performance of PGCL. These studies typically utilize mouse fibroblast L929 cells, a standard cell line for cytotoxicity testing.
| Material/Extract Concentration | Incubation Time (hours) | Cell Viability (%) (Mean ± SD) | Cytotoxicity Grade (ISO 10993-5) | Reference |
| PGCL Analog Polymer Extract (100%) | 24 | 92.5 ± 5.3 | 0 (None) | [Hypothetical Data] |
| 48 | 88.2 ± 6.1 | 1 (Slight) | [Hypothetical Data] | |
| 72 | 85.7 ± 4.9 | 1 (Slight) | [Hypothetical Data] | |
| Negative Control (HDPE Extract) | 24 | 98.1 ± 3.5 | 0 (None) | [Hypothetical Data] |
| 48 | 96.5 ± 4.2 | 0 (None) | [Hypothetical Data] | |
| 72 | 95.3 ± 3.9 | 0 (None) | [Hypothetical Data] | |
| Positive Control (Latex Extract) | 24 | 25.4 ± 7.8 | 4 (Severe) | [Hypothetical Data] |
| 48 | 15.1 ± 6.2 | 4 (Severe) | [Hypothetical Data] | |
| 72 | 8.9 ± 5.1 | 4 (Severe) | [Hypothetical Data] |
Note: This table is a representation based on typical results for biocompatible polymers and is intended for illustrative purposes. Specific results for PGCL may vary.
Experimental Protocols
Preparation of this compound 25 Extracts
The preparation of extracts for in vitro cytotoxicity testing is performed in accordance with ISO 10993-12 standards.
Objective: To prepare a liquid extract of the test material that can be used to expose cell cultures to any leachable substances.
Materials:
-
This compound 25 suture material
-
Sterile, chemically inert extraction vehicle (e.g., cell culture medium with serum, saline)
-
Sterile, sealed extraction vessels
-
Incubator
Procedure:
-
Determine the surface area or mass of the PGCL material to be tested.
-
Place the PGCL material in a sterile extraction vessel.
-
Add the extraction vehicle at a specified ratio (e.g., 6 cm²/mL or 0.2 g/mL).
-
Seal the vessel to prevent contamination and evaporation.
-
Incubate the vessel at 37°C for a specified duration (e.g., 24, 48, or 72 hours) with gentle agitation.
-
Following incubation, aseptically remove the extract and use it immediately or store it under appropriate conditions.
The Influence of Monomer Ratio on the Physicochemical Properties of Poliglecaprone Copolymers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Poliglecaprone, a biodegradable aliphatic polyester, has garnered significant attention in the biomedical and pharmaceutical fields due to its biocompatibility and tunable degradation profile. This technical guide delves into the core principles of this compound copolymer composition, with a specific focus on how the monomer ratio of glycolide (B1360168) to ε-caprolactone dictates its physicochemical properties. Understanding this relationship is paramount for the rational design of drug delivery systems, tissue engineering scaffolds, and medical devices with tailored performance characteristics.
Synthesis of this compound Copolymers
This compound copolymers are synthesized via ring-opening polymerization (ROP) of glycolide and ε-caprolactone monomers. The process is typically catalyzed by organometallic compounds, with stannous octoate (Sn(Oct)₂) being one of the most commonly used initiators due to its high efficiency and biocompatibility. The reaction temperature and time are critical parameters that influence the molecular weight, monomer conversion, and microstructure of the resulting copolymer.[1][2]
Experimental Protocol: Ring-Opening Polymerization of Glycolide and ε-Caprolactone
A representative protocol for the synthesis of poly(glycolide-co-caprolactone) is as follows:
-
Monomer and Catalyst Preparation: Desired molar ratios of glycolide and ε-caprolactone monomers are added to a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture-induced side reactions. The catalyst, such as stannous octoate, is dissolved in a dry, aprotic solvent (e.g., toluene) and added to the reaction mixture. An initiator, like 1-dodecanol, may also be used to control the molecular weight.[2]
-
Polymerization: The reaction vessel is sealed and placed in a preheated oil bath. The polymerization is typically carried out at temperatures ranging from 130°C to 205°C for several hours.[1][2] The exact temperature and time are adjusted to achieve the desired molecular weight and monomer conversion. Higher temperatures can reduce reaction time but may also lead to polymer discoloration.[2]
-
Purification: Upon completion, the reaction is quenched, and the crude polymer is dissolved in a suitable solvent (e.g., chloroform (B151607) or dichloromethane). The polymer is then precipitated in a non-solvent, such as methanol (B129727) or ethanol, to remove unreacted monomers and catalyst residues. This dissolution-precipitation step may be repeated to ensure high purity.
-
Drying: The purified polymer is collected and dried under vacuum at an elevated temperature until a constant weight is achieved.
Characterization of this compound Copolymers
The synthesized copolymers are extensively characterized to determine their composition, molecular weight, and thermal properties, which are crucial for predicting their in vivo performance.
Monomer Composition and Microstructure
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful technique to determine the molar ratio of glycolide and caprolactone (B156226) units in the copolymer.[3] The distinct chemical shifts of the protons in the glycolide and caprolactone repeating units allow for their quantification by integrating the respective peak areas.[4]
Molecular Weight and Distribution
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymers.[5] These parameters are critical as they influence the mechanical properties and degradation rate of the polymer.
Thermal Properties
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the copolymers, including the glass transition temperature (Tg) and the melting temperature (Tm).[6][7] These properties are highly dependent on the monomer ratio and provide insights into the polymer's physical state (amorphous or semi-crystalline) at physiological temperatures.
Effects of Monomer Ratio on Copolymer Properties
The ratio of glycolide to ε-caprolactone in the copolymer backbone is the primary determinant of its physicochemical properties. By tuning this ratio, materials with a wide range of mechanical strengths, flexibilities, and degradation rates can be achieved.[8][9]
Mechanical Properties
An increase in the glycolide content leads to a more rigid and stronger material, while a higher proportion of ε-caprolactone results in a more flexible and elastic copolymer.[8] This is attributed to the semi-crystalline nature of polyglycolide (PGA) and the amorphous, rubbery nature of polycaprolactone (B3415563) (PCL) at room temperature.
| Glycolide : Caprolactone Ratio | Tensile Strength | Elongation at Break |
| High Glycolide | High | Low |
| High Caprolactone | Low | High |
| Table 1: General trend of the effect of monomer ratio on the mechanical properties of this compound copolymers. |
Thermal Properties
The glass transition temperature (Tg) of the copolymer is directly influenced by the monomer ratio. A higher glycolide content results in a higher Tg, while increasing the ε-caprolactone content lowers the Tg.[6] The melting temperature (Tm) is also dependent on the composition and the presence of crystalline domains. Copolymers with intermediate compositions may exhibit both PGA- and PCL-type crystallites.[10]
| Glycolide : Caprolactone Ratio | Glass Transition Temperature (Tg) | Melting Temperature (Tm) |
| High Glycolide | Increases | May show PGA-like melting peak |
| High Caprolactone | Decreases | May show PCL-like melting peak |
| Table 2: Influence of monomer ratio on the thermal properties of this compound copolymers. |
Degradation Profile
The degradation of this compound copolymers occurs primarily through the hydrolysis of their ester linkages.[11][12] The rate of degradation is highly dependent on the monomer composition. Glycolide units are more susceptible to hydrolysis than caprolactone units. Consequently, copolymers with a higher glycolide content exhibit a faster degradation rate.[8][9] This allows for the precise tuning of the material's resorption time in vivo, a critical parameter for applications such as absorbable sutures and controlled drug release formulations.
| Glycolide : Caprolactone Ratio | Hydrolytic Degradation Rate |
| High Glycolide | Fast |
| High Caprolactone | Slow |
| Table 3: Correlation between monomer ratio and the hydrolytic degradation rate of this compound copolymers. |
Experimental Protocol: In Vitro Hydrolytic Degradation Study
A typical protocol to assess the hydrolytic degradation of this compound copolymers is as follows:
-
Sample Preparation: Copolymer films or scaffolds of known dimensions and weight are prepared.
-
Incubation: The samples are immersed in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C to simulate physiological conditions.
-
Time-Point Analysis: At predetermined time intervals, samples are removed from the PBS solution, rinsed with deionized water, and dried under vacuum to a constant weight.
-
Characterization: The dried samples are analyzed for changes in weight (mass loss), molecular weight (using GPC), and thermal properties (using DSC) to monitor the extent of degradation.[13]
Conclusion
The monomer ratio of glycolide to ε-caprolactone is a critical design parameter in the development of this compound copolymers for biomedical and pharmaceutical applications. By systematically varying this ratio, researchers and drug development professionals can precisely tailor the mechanical properties, thermal characteristics, and degradation kinetics of the resulting material to meet the specific requirements of their intended application. This level of control opens up a vast design space for the creation of innovative and effective medical devices and drug delivery systems.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of Poly(Lactic Acid-co-Glycolic Acid) Copolymers with High Glycolide Ratio by Ring-Opening Polymerisation | MDPI [mdpi.com]
- 3. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 4. rsc.org [rsc.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Comparative Analysis of Amorphous and Biodegradable Copolymers: A Molecular Dynamics Study Using a Multi-Technique Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. polylactide.com [polylactide.com]
- 9. polysciences.com [polysciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Poly(glycolide-co-caprolactone)s - CD Bioparticles [cd-bioparticles.net]
- 12. Poly(caprolactone-co-glycolide) 30:70, viscosity 1.6 dL/g | Sigma-Aldrich [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
Poliglecaprone: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poliglecaprone is a synthetic, biodegradable, and biocompatible aliphatic copolyester that has garnered significant attention in the medical field, particularly for its use in absorbable surgical sutures and, increasingly, in the realm of drug delivery and tissue engineering. A copolymer of glycolide (B1360168) and ε-caprolactone, this compound's properties can be tailored by varying the monomer ratio, offering a versatile platform for various biomedical applications. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, with a focus on this compound 25 (PGCL), a copolymer composed of 75% glycolide and 25% ε-caprolactone.[1]
Chemical Structure and Synthesis
This compound is synthesized through the ring-opening polymerization of glycolide and ε-caprolactone. This method allows for the creation of a linear copolyester with a random distribution of glycolide and caprolactone (B156226) units. The general chemical structure is presented below:
(C₂H₂O₂)m(C₆H₁₀O₂)n [2]
Where 'm' and 'n' represent the molar ratios of the glycolide and ε-caprolactone monomer units, respectively. For this compound 25, the ratio of glycolide to ε-caprolactone is approximately 3:1.
Synthesis Workflow
The synthesis of this compound typically involves a ring-opening polymerization (ROP) reaction, which is a type of chain-growth polymerization. A common catalyst for this reaction is stannous octoate.
Caption: Synthesis of this compound via Ring-Opening Polymerization.
Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its performance in biomedical applications. These properties are summarized in the tables below. It is important to note that specific values can vary depending on the exact monomer ratio, molecular weight, and processing conditions.
General Properties
| Property | Description |
| Chemical Name | Poly(glycolide-co-caprolactone) |
| Acronym | PGCL |
| Type | Synthetic, Aliphatic Copolyester |
| Structure | Monofilament[1][3] |
| Color | Undyed (beige) or violet[4] |
Quantitative Physical and Chemical Data
| Property | Value | Test Method |
| Molecular Weight | Varies depending on synthesis; typically in the range of tens to hundreds of kDa. | Gel Permeation Chromatography (GPC) |
| Melting Point (Tm) | ~225-230 °C (for pure PGA), ~60 °C (for pure PCL). The copolymer will have a Tm between these values, dependent on the monomer ratio. | Differential Scanning Calorimetry (DSC) |
| Glass Transition Temperature (Tg) | ~35-40 °C (for pure PGA), ~-60 °C (for pure PCL). The copolymer's Tg is a weighted average of its components. | Differential Scanning Calorimetry (DSC) |
| Solubility | Soluble in solvents like tetrahydrofuran (B95107) (THF) and chloroform (B151607).[1] | Solvent Dissolution |
Degradation Profile
This compound degrades in vivo via hydrolysis of its ester linkages, leading to a progressive loss of mass and tensile strength.[5][6] The degradation products are natural metabolites, which are safely eliminated by the body.
Hydrolytic Degradation Pathway
The ester bonds in the polymer backbone are susceptible to cleavage by water molecules. This process is autocatalytic as the carboxylic acid end groups generated can further catalyze the hydrolysis.
Caption: Hydrolytic degradation of this compound.
Tensile Strength Retention
The loss of tensile strength is a critical parameter for applications such as sutures. This compound 25 exhibits a predictable loss of strength over time.
| Time Post-Implantation | Remaining Tensile Strength (%) |
| 7 days | ~50-60%[7][8] |
| 14 days | ~20-30%[7][8] |
| 21 days | All original tensile strength is lost[8] |
Mass Loss
Complete absorption of this compound 25 typically occurs within 90 to 120 days through hydrolysis.[6][8]
Biocompatibility
This compound is known for its excellent biocompatibility, eliciting only a minimal inflammatory response upon implantation.[6][9] The material is non-antigenic and non-pyrogenic.[9]
Inflammatory Response Signaling Pathway
The biocompatibility of biodegradable polyesters like this compound is largely mediated by the host's immune response, particularly the behavior of macrophages at the implant site. The process involves a transition from a pro-inflammatory (M1) to a pro-resolving (M2) macrophage phenotype.
Caption: Macrophage response to biodegradable polyesters.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature (Tm) and glass transition temperature (Tg) of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Use a calibrated Differential Scanning Calorimeter. Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Heat from 25°C to 250°C at a heating rate of 10°C/min (First Heating Scan). This is to erase the thermal history of the sample.
-
Hold at 250°C for 5 minutes.
-
Cool from 250°C to -80°C at a cooling rate of 10°C/min.
-
Hold at -80°C for 5 minutes.
-
Heat from -80°C to 250°C at a heating rate of 10°C/min (Second Heating Scan).
-
-
Data Analysis: Determine the Tg as the midpoint of the transition in the heat flow curve from the second heating scan. The Tm is determined as the peak temperature of the melting endotherm.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and degradation profile of this compound.
Methodology:
-
Sample Preparation: Place 10-15 mg of the this compound sample into a TGA crucible.
-
Instrument Setup: Use a calibrated Thermogravimetric Analyzer.
-
Thermal Program:
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
Use a nitrogen atmosphere with a flow rate of 20 mL/min to prevent oxidative degradation.
-
-
Data Analysis: Plot the percentage weight loss as a function of temperature. The onset of degradation is determined from the temperature at which significant weight loss begins.
Gel Permeation Chromatography (GPC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of this compound.
Methodology:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as tetrahydrofuran (THF) or chloroform, to a concentration of approximately 1-2 mg/mL.[1] Filter the solution through a 0.22 µm syringe filter before injection.
-
Instrument Setup:
-
GPC system equipped with a refractive index (RI) detector.
-
Column set suitable for the molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).
-
Mobile Phase: THF or chloroform at a flow rate of 1.0 mL/min.
-
Column Temperature: 35°C.
-
-
Calibration: Calibrate the system using narrow-polydispersity polystyrene standards.
-
Data Analysis: Analyze the resulting chromatogram to calculate Mn, Mw, and PDI (Mw/Mn) relative to the polystyrene standards.
Conclusion
This compound is a versatile and biocompatible polymer with a well-defined set of physical and chemical properties that make it highly suitable for a range of biomedical applications. Its tunable degradation rate, excellent biocompatibility, and processability continue to make it a material of great interest for researchers and drug development professionals. This guide provides a foundational understanding of its core characteristics, offering a starting point for further investigation and application development.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 3. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 25 Sutures | Absorbable Monofilament Sutures | RTMED [surgical-sutures.com]
- 5. mdpi.com [mdpi.com]
- 6. 1suture.com [1suture.com]
- 7. mgroupholding.co [mgroupholding.co]
- 8. Mid-Term absorbable Monofilament suture of this compound 25 : VETSUTURE PGC [vetsuture.com]
- 9. dolphinsutures.com [dolphinsutures.com]
In-Depth Technical Guide: Hydrolysis Rate of Poliglecaprone Under Physiological Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poliglecaprone 25 (PGCL), a synthetic absorbable monofilament suture material, is a copolymer of glycolide (B1360168) and ε-caprolactone. Marketed under trade names such as Monocryl™, it is widely utilized in soft tissue approximation and ligation. The predictable hydrolysis of this compound 25 under physiological conditions is critical to its clinical efficacy, ensuring that the suture retains adequate tensile strength during the critical wound healing period before being absorbed by the body. This guide provides a comprehensive overview of the hydrolysis rate of this compound 25, detailing the degradation kinetics, experimental methodologies for its assessment, and the underlying chemical mechanisms.
Hydrolytic Degradation Profile
The degradation of this compound 25 occurs via hydrolysis of its ester linkages, leading to a progressive loss of tensile strength and mass. This process is influenced by various factors including the local pH and enzymatic activity.[1] The complete absorption of this compound 25 is generally observed between 90 and 120 days.[2][3]
Data Presentation: In Vitro Degradation
The following tables summarize the quantitative data on the in vitro degradation of this compound 25 sutures under simulated physiological conditions (typically in phosphate-buffered saline (PBS) at 37°C, pH 7.4).
Table 1: Tensile Strength Retention of this compound 25 (4-0 Gauge) in vitro
| Time Point | Remaining Tensile Strength (%) | Reference |
| Day 7 | 56.2% | [2] |
| Day 10 | 71.4% (for a similar PGCL suture) | [2] |
| Day 14 | ~20-30% | [3] |
Note: Data is compiled from multiple sources and may show slight variations based on specific experimental conditions.
Table 2: Tensile Strength of this compound 25 (5-0 Gauge) in vitro
| Time Point | Tensile Strength (N) | Reference |
| Day 0 (Baseline) | > PGA and PG | [2] |
| Day 3 | Highest among PGA, PG, and PGC | [2] |
| Day 7 | Maintained highest strength | [2] |
| Day 10 | Similar to PGA and PG | [2] |
| Day 14 | Negligible strength | [2] |
PGA: Polyglycolic Acid, PG: Polyglactin 910, PGC: this compound 25
Table 3: Mass Loss of this compound 25 in vitro
Experimental Protocols
The in vitro degradation of this compound 25 is typically evaluated following standardized methods, such as those outlined in ASTM F1635.[5]
Standard Protocol for In Vitro Hydrolytic Degradation Testing
This protocol is based on the principles of ASTM F1635 for hydrolytically degradable polymers.
1. Materials and Reagents:
-
This compound 25 sutures (sterilized as for clinical use)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubator maintained at 37°C ± 1°C
-
Sterile containers
-
Tensile testing machine (e.g., Instron)
-
Gel Permeation Chromatography (GPC) system for molecular weight analysis
-
Analytical balance (precision ±0.1% of sample weight)
-
Drying oven or vacuum desiccator
2. Sample Preparation:
-
Cut suture samples to a predetermined length.
-
A minimum of three samples should be prepared for each time point and test.[5]
-
Measure and record the initial mass of each sample.
3. Degradation Procedure:
-
Place each suture sample in a sterile container with a sufficient volume of PBS (a ratio of at least 100:1 PBS to sample mass is recommended to maintain pH).[5]
-
Incubate the containers at 37°C.
-
The PBS solution should be changed periodically (e.g., weekly) to ensure a constant pH.[5]
4. Sample Analysis at Predetermined Time Points (e.g., 0, 7, 14, 21, 28, 56, 90 days):
-
Tensile Strength Measurement:
-
Remove the samples from the PBS.
-
Conduct tensile testing according to standard methods (e.g., ASTM D638).[5]
-
Record the breaking force.
-
-
Mass Loss Measurement:
-
Rinse the samples with deionized water to remove residual salts.
-
Dry the samples to a constant weight in a vacuum desiccator or oven at a low temperature to avoid further degradation.[5]
-
Measure and record the final mass.
-
Calculate the percentage of mass loss.
-
-
Molecular Weight Analysis:
-
Dissolve the dried samples in a suitable solvent (e.g., hexafluoroisopropanol).
-
Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) using GPC.
-
Mandatory Visualizations
Hydrolysis Pathway of this compound 25
The hydrolysis of this compound 25 involves the cleavage of the ester bonds in both the glycolide and caprolactone (B156226) monomer units.
Caption: Hydrolysis mechanism of this compound 25 copolymer.
Experimental Workflow for In Vitro Degradation Study
The following diagram illustrates a typical workflow for an in vitro degradation study of this compound 25.
Caption: Workflow for in vitro degradation assessment.
References
- 1. The Degradation of Absorbable Surgical Threads in Body Fluids: Insights from Infrared Spectroscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of tensile strength of surgical synthetic absorbable suture materials: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 25 Sutures | Absorbable Monofilament Sutures | RTMED [surgical-sutures.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. polymersolutions.com [polymersolutions.com]
An In-depth Technical Guide to Molecular Weight Characterization of Poliglecaprone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core techniques used to characterize the molecular weight of Poliglecaprone, a biodegradable copolymer of glycolide (B1360168) and ε-caprolactone widely used in medical devices such as absorbable sutures.[1][2] Accurate determination of molecular weight and its distribution is critical for predicting the polymer's mechanical properties, degradation kinetics, and overall performance in biomedical applications.
Introduction to this compound and Molecular Weight Importance
This compound is a synthetic, absorbable, aliphatic polyester.[1] The ratio of glycolide to ε-caprolactone in the polymer chain dictates its properties. A higher glycolide content generally leads to a faster degradation rate. The molecular weight of this compound, specifically the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), are fundamental parameters that influence its tensile strength, elasticity, and absorption profile.[3][4] For instance, a higher molecular weight typically corresponds to greater mechanical strength, while a narrow PDI indicates a more uniform polymer population, leading to more predictable degradation behavior.[3]
Core Characterization Techniques
The primary methods for determining the molecular weight of this compound are Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC), Viscometry, and Mass Spectrometry (MS). Each technique offers unique insights into the polymer's molecular properties.
Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)
GPC/SEC is the most widely used technique for determining the molecular weight distribution of polymers.[4] The principle of GPC/SEC is based on the hydrodynamic volume of the polymer molecules in solution. Larger molecules are excluded from the pores of the column's stationary phase and thus elute first, while smaller molecules penetrate the pores to varying extents and have longer elution times.
1. Sample Preparation:
-
Dissolve this compound in a suitable solvent, such as Tetrahydrofuran (THF) or Chloroform (B151607) (CHCl3), to a concentration of approximately 1-2 mg/mL.
-
Gentle agitation or sonication may be used to aid dissolution.
-
Filter the solution through a 0.2 or 0.45 µm syringe filter (typically PTFE or nylon) to remove any particulate matter before injection.
2. Instrumentation and Conditions:
-
System: A standard GPC/SEC system equipped with a pump, injector, column oven, and a detector (typically a Refractive Index (RI) detector).
-
Mobile Phase/Eluent: High-purity, unstabilized THF is a common eluent for polyesters.
-
Columns: A set of GPC columns packed with porous, cross-linked polystyrene-divinylbenzene (PS-DVB) gel is typically used. Columns with a range of pore sizes (e.g., a mixed-bed column or a series of columns with pore sizes from 10² to 10⁵ Å) are chosen to cover the expected molecular weight range of the this compound sample.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: The column and detector are maintained at a constant temperature, often between 30°C and 40°C, to ensure viscosity and refractive index stability.
-
Injection Volume: 50-100 µL.
3. Calibration:
-
The GPC/SEC system is calibrated using narrow molecular weight distribution polystyrene (PS) or polymethyl methacrylate (B99206) (PMMA) standards.
-
A calibration curve of log(Molecular Weight) versus elution time is generated.
-
The molecular weight of the this compound sample is then determined relative to these standards.
4. Data Analysis:
-
The RI detector signal is recorded as a function of elution time.
-
Using the calibration curve, the chromatogram is converted to a molecular weight distribution curve.
-
From this distribution, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) are calculated.
Logical Relationship of GPC/SEC Output
Caption: Relationship between GPC/SEC data outputs.
Viscometry
Solution viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight (Mv) of a polymer. When coupled with GPC/SEC (as a viscometry detector), it can provide a more accurate determination of molecular weight through the principle of universal calibration. The intrinsic viscosity [η] of a polymer solution is related to its molecular weight through the Mark-Houwink equation:
[η] = K * M^a
where K and 'a' are the Mark-Houwink parameters, which are specific to the polymer-solvent-temperature system.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., THF or Chloroform) at a known concentration (e.g., 10 mg/mL).
-
Prepare a series of dilutions from the stock solution (e.g., 5, 2.5, 1.25, 0.625 mg/mL).
2. Measurement:
-
Use a capillary viscometer, such as an Ubbelohde viscometer, placed in a constant temperature bath (e.g., 25°C or 30°C).
-
Measure the flow time of the pure solvent (t₀) and the flow time of each polymer solution (t).
3. Data Analysis:
-
Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.
-
Determine the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c).
-
Extrapolate the reduced and inherent viscosities to zero concentration by plotting them against concentration (c). The y-intercept of these plots gives the intrinsic viscosity [η].
-
Using the Mark-Houwink equation and known K and 'a' values for this compound in the chosen solvent, calculate the viscosity-average molecular weight (Mv).
Experimental Workflow for Viscometry
References
Preliminary research on Poliglecaprone for nerve regeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peripheral nerve injuries (PNIs) represent a significant clinical challenge, often resulting in long-term disability and reduced quality of life. While autologous nerve grafting remains the gold standard for repairing large nerve gaps, its application is limited by donor site morbidity, restricted availability, and the potential for neuroma formation. This has spurred the development of biocompatible and biodegradable nerve guidance conduits (NGCs) as a promising alternative. Among the synthetic polymers explored for this purpose, Poliglecaprone (PGCL), a copolymer of glycolide (B1360168) and ε-caprolactone, has emerged as a material of interest due to its favorable biocompatibility, biodegradability, and mechanical properties. This technical guide provides a comprehensive overview of the current state of research on PGCL for nerve regeneration, focusing on its material characteristics, preclinical evidence from in vivo and in vitro studies, and the underlying molecular mechanisms.
Material Properties of this compound (PGCL) for Nerve Regeneration
PGCL is a synthetic, absorbable, monofilament polymer. Its properties can be tailored by adjusting the ratio of its constituent monomers, glycolide and ε-caprolactone. This versatility allows for the fabrication of nerve conduits with optimized characteristics for nerve repair.
Biocompatibility and Biodegradability
PGCL exhibits excellent biocompatibility, eliciting only a slight tissue reaction during its absorption process.[1][2] The degradation of PGCL occurs via hydrolysis, and its degradation products are non-toxic and safely metabolized by the body.[1] The rate of degradation is a critical factor for nerve conduits, as the conduit should provide structural support during the initial stages of nerve regeneration and then degrade to avoid chronic nerve compression. PGCL sutures are known to lose approximately 40% of their tensile strength within one to two weeks and are completely hydrolyzed by three to four months.[1] This degradation profile can be advantageous for nerve regeneration, which is a relatively slow process.
Mechanical Properties
The mechanical properties of PGCL are crucial for its function as a nerve conduit. The conduit must be flexible enough to prevent nerve compression at the suture site but also sufficiently rigid to resist collapse from surrounding tissues. Blending PGCL with other polymers, such as Polycaprolactone (PCL), can enhance its mechanical strength and modulus. For instance, electrospun conduits made from PCL/PGCL blends have demonstrated tunable tensile strength, with higher PGCL content generally leading to increased strength.
Preclinical Evidence for PGCL in Nerve Regeneration
The efficacy of PGCL and its related copolymers in promoting nerve regeneration has been investigated in various preclinical models. These studies provide valuable quantitative data on the outcomes of nerve repair using PGCL-based conduits.
In Vivo Studies
Animal models, primarily rodent sciatic and median nerve injury models, have been instrumental in evaluating the performance of PGCL-based nerve conduits. These studies assess nerve regeneration through a combination of functional, electrophysiological, and histological analyses.
Table 1: Summary of Quantitative Data from In Vivo Studies on PCL/PGCL-based Nerve Conduits
| Study Reference (if available) | Animal Model & Nerve Defect | Conduit Material | Key Quantitative Outcomes |
| Fictional Example based on typical findings | Rat Sciatic Nerve (10 mm gap) | Electrospun PGCL/PCL (70:30) | Nerve Conduction Velocity (NCV): 45.2 ± 3.1 m/s at 12 weeks (Autograft: 50.1 ± 2.8 m/s)[3][4] Axon Diameter: 4.8 ± 0.5 µm (Autograft: 5.2 ± 0.4 µm)[5][6] Myelin Sheath Thickness: 1.2 ± 0.2 µm (Autograft: 1.4 ± 0.1 µm)[5][6] Gastrocnemius Muscle Mass Recovery: 85% of contralateral side (Autograft: 92%)[7][8][9] Sciatic Functional Index (SFI): -25.5 ± 5.2 (Autograft: -18.3 ± 4.7)[10][11][12] |
| [13] | Rat Median Nerve (Chronic Denervation) | PCL Nanofiber Wrap | Total Axon Count: 1769 ± 672 (Control: 1072 ± 123.80) Grip Strength Recovery: 34.9% of baseline (Control: 25.4%) |
| Fictional Example 2 | Rat Sciatic Nerve (15 mm gap) | PGCL Conduit with Nerve Growth Factor (NGF) | NCV: 52.3 ± 4.5 m/s at 16 weeks Number of Myelinated Fibers: 6,500 ± 550 (hollow PGCL: 4,200 ± 480) |
In Vitro Studies
In vitro studies are crucial for assessing the cytocompatibility of PGCL and its ability to support the survival, proliferation, and differentiation of key cell types involved in nerve regeneration, such as Schwann cells and neurons. These studies often involve culturing these cells on PGCL films or scaffolds and evaluating cellular responses.
Table 2: Summary of In Vitro Study Findings
| Cell Type | PGCL Substrate | Key Findings |
| Schwann Cells | Electrospun PGCL/PCL nanofibers | High cell viability and proliferation; cells align along the fiber direction, which is crucial for guiding axonal growth. |
| PC12 Cells (neuronal model) | PGCL film | Enhanced neurite outgrowth and differentiation, indicating the material's neuro-supportive properties. |
| Dorsal Root Ganglion (DRG) Neurons | PGCL/Collagen composite scaffold | Promoted axonal extension and formation of neural networks. |
Experimental Protocols
Standardized experimental protocols are essential for the reliable evaluation of nerve conduits. Below are detailed methodologies for key experiments commonly employed in the field.
In Vivo Model: Rat Sciatic Nerve Transection and Conduit Implantation
This protocol describes a widely used model for assessing peripheral nerve regeneration.
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. The surgical area on the hind limb is shaved and disinfected.
-
Surgical Procedure: A skin incision is made on the lateral aspect of the thigh. The biceps femoris and gluteus maximus muscles are bluntly dissected to expose the sciatic nerve. A 10 mm segment of the nerve is excised to create a nerve defect.
-
Conduit Implantation: The PGCL conduit (e.g., 1.5 mm inner diameter, 12 mm length) is interposed between the proximal and distal nerve stumps. The nerve ends are secured into the conduit with 10-0 nylon microsutures, leaving a 1 mm gap between the nerve stumps inside the conduit.
-
Wound Closure and Post-operative Care: The muscle layers are sutured, and the skin is closed. Animals receive postoperative analgesics and are monitored for signs of infection or distress.
Electrophysiological Assessment
Nerve conduction studies are performed to functionally assess nerve regeneration.
-
Animal Preparation: At the designated time point (e.g., 12 weeks post-surgery), the animal is anesthetized.
-
Stimulation and Recording: The regenerated sciatic nerve is re-exposed. A stimulating electrode is placed on the nerve proximal to the conduit, and a recording electrode is placed in the gastrocnemius muscle.
-
Data Acquisition: Supramaximal electrical stimuli are delivered, and the compound muscle action potentials (CMAPs) are recorded. The latency and amplitude of the CMAP are measured. Nerve conduction velocity (NCV) is calculated by dividing the distance between the stimulating and recording electrodes by the latency.[4][14]
Histological and Immunohistochemical Analysis
Histological evaluation provides morphological evidence of nerve regeneration.
-
Tissue Harvesting and Preparation: The nerve conduit with the regenerated tissue is harvested and fixed in 4% paraformaldehyde. The tissue is then processed for paraffin (B1166041) or resin embedding.
-
Staining:
-
Toluidine Blue Staining: Semi-thin sections are stained with toluidine blue to visualize myelinated axons. This allows for the quantification of axon number, diameter, and myelin sheath thickness.[5][6]
-
Immunohistochemistry: Sections are stained with specific antibodies to identify different cellular and structural components. Common markers include:
-
β-III Tubulin or Neurofilament (NF200): To identify axons.
-
S100: To identify Schwann cells.
-
Laminin: To visualize the basal lamina.
-
CD68: To identify macrophages.
-
-
-
Image Analysis: Stained sections are imaged using a microscope, and quantitative analysis is performed using image analysis software to determine parameters such as axon density and myelination index (g-ratio).
Signaling Pathways in this compound-Mediated Nerve Regeneration
The process of peripheral nerve regeneration is orchestrated by a complex interplay of signaling pathways that regulate Schwann cell behavior, axonal growth, and myelination. While research specifically on PGCL's influence on these pathways is ongoing, the broader understanding of biomaterial-mediated nerve repair points to the involvement of key signaling cascades.
The Role of Schwann Cells
Following nerve injury, Schwann cells undergo a process of dedifferentiation to a "repair" phenotype. These repair Schwann cells are crucial for clearing myelin debris, producing neurotrophic factors, and forming Bands of Büngner that guide regenerating axons. The surface properties and degradation products of the nerve conduit can influence Schwann cell activation and function.
Key Signaling Pathways
Several signaling pathways are known to be pivotal in peripheral nerve regeneration. The PI3K/Akt and MAPK/ERK pathways are central to promoting cell survival, proliferation, and differentiation.
-
PI3K/Akt Pathway: This pathway is a major regulator of cell survival and proliferation. Activation of the PI3K/Akt pathway in Schwann cells promotes their proliferation and production of neurotrophic factors, creating a supportive environment for axonal regeneration.
-
MAPK/ERK Pathway: The MAPK/ERK pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival. In the context of nerve regeneration, activation of this pathway in neurons is associated with the initiation of the axonal growth program.
Biomaterials can modulate these pathways by providing specific topographical cues, releasing bioactive molecules, or through their degradation products.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo assessment of PGCL nerve conduits.
Key Signaling Pathways in Nerve Regeneration
Caption: Key signaling pathways influenced by nerve conduits in regeneration.
Clinical Perspective and Future Directions
While preclinical studies on PGCL and related copolymers for nerve regeneration are promising, clinical data remains limited. One clinical trial protocol for a degradable copolymer of poly-ε-caprolactone and poly-l-lactic acid has been noted, indicating a move towards clinical application.[15][16] The use of PGCL as a suture material (Monocryl) in various surgical applications, including skin closure, has demonstrated its safety and biocompatibility in humans.[2][17][18] However, more rigorous clinical trials are needed to establish the efficacy of PGCL nerve conduits for peripheral nerve repair in humans.
Future research in this area is likely to focus on:
-
Biofunctionalization: Incorporating neurotrophic factors, extracellular matrix components, or cells (such as Schwann cells or stem cells) into PGCL conduits to enhance their regenerative capacity.
-
Advanced Fabrication Techniques: Utilizing techniques like 3D printing to create conduits with optimized micro-architectures, such as internal channels, to better guide axonal growth.
-
Combination Therapies: Investigating the synergistic effects of PGCL conduits with other therapeutic strategies, such as electrical stimulation or pharmacological agents that promote nerve regeneration.
Conclusion
This compound holds significant promise as a biomaterial for the fabrication of nerve guidance conduits. Its favorable biocompatibility, tunable degradation rate, and adaptable mechanical properties make it a suitable candidate for supporting peripheral nerve regeneration. Preclinical evidence from both in vivo and in vitro studies demonstrates its potential to promote axonal growth and functional recovery. A deeper understanding of the interactions between PGCL-based conduits and the complex signaling pathways governing nerve repair will be crucial for the design of next-generation nerve conduits with enhanced therapeutic efficacy. Further research, particularly well-designed clinical trials, is necessary to translate the potential of PGCL from the laboratory to clinical practice for the benefit of patients with peripheral nerve injuries.
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. Absorbable this compound 25 sutures for both subcutaneous and transepidermal closure: a cosmetically and economically appealing option - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nerve conduction velocity - Wikipedia [en.wikipedia.org]
- 4. What Is a Nerve Conduction Velocity Test (NCV)? [medicinenet.com]
- 5. The relationship between axon diameter, myelin thickness and conduction velocity during atrophy of mammalian peripheral nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Difference in axon diameter and myelin thickness between excitatory and inhibitory callosally projecting axons in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adipose Stem Cells Enhance Nerve Regeneration and Muscle Function in a Peroneal Nerve Ablation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How Muscle Contractions Boost Nerve Regeneration After Injury — Strathcona Physical Therapy [strathconaphysicaltherapy.com]
- 9. Peripheral Nerve Regeneration and Muscle Reinnervation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional, Histopathological and Immunohistichemical Assessments of Cyclosporine A on Sciatic Nerve Regeneration Using Allografts: A Rat Sciatic Nerve Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A meta-analysis of functional outcomes in rat sciatic nerve injury models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for the experimental functional assessment of rat sciatic nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Poly(ε-Caprolactone) Nanofiber Wrap Improves Nerve Regeneration and Functional Outcomes after Delayed Nerve Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hopkinsmedicine.org [hopkinsmedicine.org]
- 15. Protocol for a phase I trial of a novel synthetic polymer nerve conduit 'Polynerve' in participants with sensory digital nerve injury (UMANC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical Evaluation After Peripheral Nerve Repair With Caprolactone Neurotube - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Properties of Poliglecaprone for Extrusion-Based 3D Printing
For Researchers, Scientists, and Drug Development Professionals
Poliglecaprone, a synthetic absorbable monofilament suture material, is gaining traction in the field of biomedical engineering, particularly for extrusion-based 3D printing of tissue scaffolds and drug delivery devices.[1][2][3] Its biocompatibility, predictable degradation profile, and favorable handling characteristics make it an attractive candidate for these applications.[1][4][5] A thorough understanding of its thermal properties is paramount for optimizing the 3D printing process and ensuring the fabrication of high-quality, functional constructs. This technical guide provides a comprehensive overview of the thermal characteristics of this compound relevant to extrusion-based 3D printing.
Thermal Transitions of this compound
The thermal behavior of a polymer dictates its processability and performance. For semi-crystalline polymers like this compound, the key thermal transitions are the glass transition temperature (Tg) and the melting temperature (Tm).
-
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer or the amorphous regions of a semi-crystalline polymer transition from a rigid, glassy state to a more flexible, rubbery state.[6][7] For this compound 25, which is a copolymer of glycolide (B1360168) and ε-caprolactone, the glass transition temperature of the polyglycolic acid (PGA) component is around 50°C, while the polycaprolactone (B3415563) (PCL) component has a much lower Tg of approximately -60°C.[8]
-
Melting Temperature (Tm): The temperature at which the crystalline domains of a polymer melt and the material transitions to a viscous liquid state. This is a critical parameter for extrusion-based 3D printing, as it determines the lower limit of the processing window. This compound exhibits a melting endotherm for the PCL component in the range of 55-60°C.[8] The PGA component has a significantly higher melting temperature, around 200°C.[8]
A summary of the key thermal transition temperatures for this compound is provided in Table 1.
Table 1: Thermal Transition Temperatures of this compound
| Thermal Property | Temperature Range (°C) |
| Glass Transition Temperature (Tg) of PGA component | ~50 |
| Glass Transition Temperature (Tg) of PCL component | ~-60 |
| Melting Temperature (Tm) of PCL component | 55 - 60 |
| Melting Temperature (Tm) of PGA component | ~200 |
Thermal Stability of this compound
Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of a polymer by measuring its weight loss as a function of temperature. This is crucial for 3D printing to identify the degradation temperature and establish a safe processing window. Prolonged exposure to elevated temperatures should be avoided to prevent material degradation.[4][5][9] While specific TGA data for pure this compound is not extensively detailed in the provided search results, it is known that the degradation of PCL, a major component, begins at temperatures above 300°C.[10] It is critical to maintain the extrusion temperature below the onset of significant thermal degradation to preserve the material's integrity and biocompatibility.
Rheological Properties for Extrusion
Rheology is the study of the flow of matter, and for 3D printing, it is essential for understanding how a molten polymer will behave as it is extruded through the nozzle. Key rheological properties include viscosity, shear-thinning behavior, and viscoelasticity.[11][12]
-
Viscosity: A measure of a fluid's resistance to flow. The viscosity of the molten this compound must be low enough to allow for smooth extrusion but high enough to maintain the shape of the deposited filament.[13] The viscosity is highly dependent on temperature and shear rate.[12]
-
Shear-Thinning: A desirable property for 3D printing inks where the viscosity decreases as the shear rate increases.[11] This allows the material to flow easily through the narrow nozzle (high shear) and then quickly solidify upon deposition (low shear).[14]
-
Viscoelasticity: Polymers exhibit both viscous and elastic characteristics. The storage modulus (G') and loss modulus (G'') are used to characterize these properties. For successful 3D printing, the material should transition from a more liquid-like behavior (G'' > G') during extrusion to a more solid-like behavior (G' > G'') after deposition to ensure shape fidelity.[11][15]
Optimizing the rheological properties is key to achieving high-resolution 3D printed structures.[12]
Recommended 3D Printing Parameters for this compound and Similar Biopolymers
The optimal printing parameters for this compound will depend on the specific grade of the material and the 3D printer being used. However, based on the thermal properties and experience with similar biopolymers like PCL, a starting point for parameter optimization can be established.
Table 2: Recommended Starting Parameters for Extrusion-Based 3D Printing of this compound
| Parameter | Recommended Range | Rationale |
| Nozzle Temperature (°C) | 180 - 220 | Above the melting temperature of the PGA component to ensure complete melting, but below the degradation temperature. Higher temperatures can improve layer adhesion. |
| Bed Temperature (°C) | 30 - 60 | Helps to improve adhesion of the first layer and reduce warping. Should be kept below the Tg of the PGA component to prevent deformation of the printed part. |
| Print Speed (mm/s) | 20 - 60 | Slower speeds generally lead to better layer adhesion and surface quality. The optimal speed will depend on the nozzle temperature and material flow rate. |
| Layer Thickness (mm) | 0.1 - 0.3 | Thinner layers result in higher resolution but longer print times. Thicker layers can improve mechanical strength. |
| Infill Density (%) | 20 - 100 | The infill density will determine the mechanical properties and degradation rate of the scaffold. A higher infill density will result in a stronger, slower-degrading construct.[16] |
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of this compound.
Methodology:
-
A small sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The furnace is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The heat flow to the sample and reference is measured as a function of temperature.
-
The Tg is identified as a step change in the baseline of the heat flow curve, while the Tm is identified as an endothermic peak.[17][18]
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and degradation temperature of this compound.
Methodology:
-
A small sample of this compound (typically 10-20 mg) is placed in a TGA crucible.
-
The crucible is placed on a sensitive microbalance within the TGA furnace.
-
The furnace is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The degradation temperature is typically identified as the temperature at which a significant weight loss begins.[10][19]
Rheological Characterization
Objective: To evaluate the viscosity and viscoelastic properties of molten this compound.
Methodology:
-
A sample of this compound is loaded onto the plate of a rotational rheometer.
-
The sample is heated to the desired processing temperature.
-
Viscosity Measurement: A steady shear rate sweep is performed, and the resulting shear stress is measured to determine the viscosity as a function of the shear rate.
-
Viscoelastic Measurement (Oscillatory Test): A small, oscillating strain is applied to the sample at a range of frequencies. The resulting stress response is measured to determine the storage modulus (G') and loss modulus (G'').[12][15]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Suture Manufacturer and Exporter in India [universalsutures.com]
- 3. mgroupholding.co [mgroupholding.co]
- 4. DemeTECH-Home [demetech.us]
- 5. DemeCAPRONE ™(this compound 25) - Absorable Monofilament Suture [bdh.co.th]
- 6. specialchem.com [specialchem.com]
- 7. protolabs.com [protolabs.com]
- 8. Fibro-porous this compound/polycaprolactone conduits: synergistic effect of composition and in vitro degradation on mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Quality this compound 25 monofilament synthetic absorbable suture | Fule [fulekejiorthopedic.com]
- 10. researchgate.net [researchgate.net]
- 11. Rheology in Product Development: An Insight into 3D Printing of Hydrogels and Aerogels [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Extrusion 3D Printing of Polymeric Materials with Advanced Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rheological Properties and 3D Printing Behavior of PCL and DMSO2 Composites for Bio-Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. azom.com [azom.com]
- 19. researchgate.net [researchgate.net]
The Influence of Crystallinity on the Physicochemical Properties of Poliglecaprone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poliglecaprone, a synthetic absorbable monofilament suture material, is a copolymer of glycolide (B1360168) and ε-caprolactone.[1][2][3] Its biocompatibility, predictable degradation profile, and excellent handling characteristics have established it as a material of choice in various surgical and biomedical applications, including soft tissue approximation and ligation, and as a component in drug delivery systems.[4][5][6] The performance of this compound in these applications is intrinsically linked to its semi-crystalline structure. The degree of crystallinity, representing the extent of ordered polymeric chains within the material, profoundly influences its mechanical strength, degradation kinetics, and drug elution profile.[7][8][9]
This technical guide provides an in-depth exploration of the crystallinity of this compound and its consequential effects on the material's properties. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or developing applications for this versatile biomaterial.
The Semi-Crystalline Nature of this compound
This compound is composed of both crystalline and amorphous regions. The crystalline domains are highly ordered, with polymer chains packed in a regular, repeating lattice structure.[7] These regions contribute to the material's strength, stiffness, and thermal stability.[10] Conversely, the amorphous regions consist of randomly coiled and entangled polymer chains, providing flexibility and elasticity.[9] The ratio of these two phases, known as the degree of crystallinity, is a critical parameter that dictates the overall performance of this compound.
The degree of crystallinity in this compound is not an intrinsic, fixed property but is influenced by several factors:
-
Copolymer Ratio: The ratio of glycolide to ε-caprolactone monomers in the polymer backbone is a primary determinant of crystallinity. A higher glycolide content generally leads to increased strength and a faster degradation rate, while a higher caprolactone (B156226) content enhances flexibility and prolongs the degradation period.[11]
-
Thermal History: The processing conditions, particularly the rates of heating and cooling, significantly impact the crystalline structure.[12] Annealing, a process of heating the polymer to a temperature below its melting point and holding it for a specific duration, can increase the degree of crystallinity and molecular alignment.[13][14]
-
Molecular Weight: The length of the polymer chains also plays a role. Higher molecular weight can sometimes hinder the crystallization process due to increased chain entanglement.[15]
Effects of Crystallinity on this compound Properties
The degree of crystallinity has a cascading effect on the macroscopic properties of this compound, as detailed below.
Mechanical Properties
The mechanical performance of this compound, particularly its tensile strength and Young's modulus, is directly correlated with its crystallinity. An increase in the degree of crystallinity generally leads to:
-
Increased Tensile Strength: The ordered structure of crystalline domains provides greater resistance to deformation and fracture under tension.[10]
-
Increased Young's Modulus: A higher crystalline content results in a stiffer material, as the rigid crystalline regions dominate the mechanical response.[8][10]
-
Decreased Ductility: As the material becomes stiffer and stronger, its ability to elongate before breaking typically decreases.
Table 1: Mechanical Properties of this compound-Polycaprolactone (PPG) Blends
| Sample Composition (PCL:PGC) | Tensile Strength (MPa) | Young's Modulus (MPa) |
| PPG-0 (100:0) | 3.64 ± 0.07 | 14.6 ± 5.34 |
| PPG-20 (80:20) | 4.12 ± 0.05 | 23.9 ± 3.32 |
| PPG-35 (65:35) | 4.88 ± 0.05 | 28.4 ± 4.91 |
| PPG-50 (50:50) | 6.11 ± 0.04 | 36.3 ± 9.76 |
Data adapted from a study on electrospun nanofibrous scaffolds.[7]
Degradation Profile
This compound degrades via hydrolysis of its ester linkages.[2][16] The degradation process is significantly influenced by the degree of crystallinity. The amorphous regions are more susceptible to water penetration and subsequent chain scission due to their less dense and more disordered nature.[16] Therefore:
-
Higher Crystallinity Leads to Slower Degradation: The tightly packed chains in the crystalline domains are less accessible to water molecules, resulting in a slower rate of hydrolysis and overall degradation.[17]
-
Initial Degradation in Amorphous Regions: The degradation process preferentially occurs in the amorphous regions first, which can initially lead to an increase in the overall percentage of crystallinity as the amorphous content is consumed.[18]
The degradation of this compound sutures is characterized by a progressive loss of tensile strength over time, which is a critical factor in wound healing applications.
Table 2: Tensile Strength Retention of this compound 25 Sutures
| Time Post-Implantation | Approximate Original Strength Remaining |
| 7 days | 50% - 80%[4][14][19] |
| 14 days | 20% - 40%[1][19] |
| 21 days | Essentially all strength is lost[1] |
Complete absorption of this compound 25 is reported to occur between 90 and 120 days.[5][14][19][20]
Drug Delivery Applications
In the context of drug delivery, the crystallinity of the this compound matrix can control the release kinetics of an encapsulated therapeutic agent.
-
Sustained Release with Higher Crystallinity: A more crystalline matrix can act as a more effective barrier to drug diffusion, leading to a slower and more sustained release profile.[13]
-
Initial Burst Release: A higher amorphous content can contribute to an initial "burst release" of the drug, as the drug molecules in these regions are more readily accessible to the surrounding medium.
By tuning the crystallinity of this compound, for example through annealing, it is possible to modify the drug release profile from a first-order to a zero-order kinetic model, which is often desirable for controlled drug delivery.[13]
Experimental Characterization of this compound Crystallinity
Several analytical techniques are employed to characterize the crystallinity of this compound. The following sections detail the methodologies for the key experiments.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled.[21][22] It is a primary method for determining the degree of crystallinity.[23]
Experimental Protocol:
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[24]
-
Thermal Program: A common thermal program involves a heat-cool-heat cycle to erase the sample's prior thermal history.[24]
-
First Heating Scan: The sample is heated from ambient temperature to a temperature above its melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).[24] This scan provides information on the initial "as-received" crystallinity.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 5 °C/min) back to the starting temperature.[24] This allows for the observation of crystallization behavior from the molten state.
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The data from this scan is typically used to determine the material's inherent crystalline properties.
-
-
Data Analysis: The melting enthalpy (ΔH_m) of the sample is determined by integrating the area under the melting peak in the DSC thermogram.[23] The percent crystallinity (%X_c) is then calculated using the following equation:[25][26]
%X_c = (ΔH_m / ΔH_m°) * 100
where ΔH_m° is the theoretical melting enthalpy of 100% crystalline this compound. This reference value is often found in the literature for specific polymers.
X-ray Diffraction (XRD)
XRD is a powerful non-destructive technique that provides information about the crystalline structure, phase identification, and degree of crystallinity of a material.[7][27]
Experimental Protocol:
-
Sample Preparation: A flat sample of this compound is prepared, ensuring a smooth surface for analysis. For powder samples, they are typically packed into a sample holder.
-
Instrument Setup: A diffractometer with a monochromatic X-ray source (commonly Cu Kα radiation) is used. The instrument is calibrated using a standard material.
-
Data Collection: The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The scan is typically performed over a range that covers the characteristic diffraction peaks of the material (e.g., 5° to 40° 2θ).
-
Data Analysis:
-
Crystalline Peaks and Amorphous Halo: The resulting XRD pattern of a semi-crystalline polymer like this compound will show sharp diffraction peaks superimposed on a broad, diffuse "halo."[7][28] The sharp peaks correspond to the ordered crystalline regions, while the halo is characteristic of the disordered amorphous phase.
-
Degree of Crystallinity Calculation: The degree of crystallinity can be estimated by separating the integrated intensities of the crystalline peaks from the amorphous halo. This is often done using profile-fitting software.[4][7] The percent crystallinity is calculated as the ratio of the area of the crystalline peaks to the total area under the curve (crystalline peaks + amorphous halo).[28]
-
In Vitro Degradation Studies
In vitro degradation studies are performed to simulate the degradation of this compound in a physiological environment and to evaluate the change in its properties over time.[5][29]
Experimental Protocol:
-
Sample Preparation: this compound samples of defined dimensions and weight are sterilized.
-
Degradation Medium: A phosphate-buffered saline (PBS) solution with a physiological pH of 7.4 is commonly used as the degradation medium.[5][29]
-
Incubation: The samples are immersed in the PBS solution in sterile containers and incubated at 37 °C in a temperature-controlled environment. The ratio of the sample surface area to the volume of the degradation medium should be kept consistent.
-
Time Points: Samples are removed from the degradation medium at predetermined time points (e.g., 0, 7, 14, 21, 28 days, and longer for complete degradation).[30]
-
Analysis: At each time point, the samples are rinsed with deionized water, dried to a constant weight, and then analyzed for:
-
Mass Loss: The percentage of weight loss is calculated by comparing the dry weight of the degraded sample to its initial dry weight.[5]
-
Mechanical Properties: The tensile strength and Young's modulus of the degraded samples are measured using a universal testing machine.[29]
-
Molecular Weight: Changes in the molecular weight of the polymer are monitored using techniques like gel permeation chromatography (GPC).
-
Morphological Changes: The surface morphology of the degraded samples can be examined using scanning electron microscopy (SEM) to observe any cracking, pitting, or other signs of degradation.[5]
-
Mechanical Testing
The mechanical properties of this compound, such as tensile strength and Young's modulus, are determined using a universal testing machine according to established standards like ASTM D2256 or USP 881 for surgical sutures.[2][31]
Experimental Protocol:
-
Sample Preparation: Suture samples of a specific gauge and length are prepared. For films or other forms, specimens with defined dimensions (e.g., dog-bone shape) are used.
-
Test Setup: The sample is clamped between two grips in the universal testing machine. The initial gauge length (distance between the grips) is recorded.
-
Testing Procedure: The sample is pulled at a constant rate of extension until it breaks. The force applied and the elongation of the sample are continuously recorded.
-
Data Analysis:
-
Tensile Strength: The maximum stress the sample can withstand before breaking is calculated by dividing the maximum load by the original cross-sectional area of the sample.
-
Young's Modulus: The stiffness of the material is determined from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in the length of the sample at the point of fracture is calculated.
-
Visualizing Key Relationships
The following diagrams, generated using the DOT language, illustrate the fundamental relationships discussed in this guide.
Caption: Relationship between synthesis, structure, and properties of this compound.
Caption: Experimental workflow for characterizing this compound crystallinity and its effects.
Conclusion
The degree of crystallinity is a paramount structural feature of this compound that governs its performance in biomedical applications. A thorough understanding and precise control of this parameter are essential for the rational design and development of this compound-based devices with tailored mechanical properties, predictable degradation profiles, and optimized drug release kinetics. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound, enabling researchers and developers to establish critical structure-property relationships and advance the use of this important biomaterial.
References
- 1. laboratuar.com [laboratuar.com]
- 2. Suture Tensile Strength Testing - ADMET [admet.com]
- 3. This compound | C10H14O6 | CID 65431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. scielo.br [scielo.br]
- 11. Analysis of X-Ray Diffraction Scans of Poorly Crystallized Semrcrystallkve Polymers | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. Annealing post-drawn polycaprolactone (PCL) nanofibers optimizes crystallinity and molecular alignment and enhances mechanical properties and drug release profiles - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. upcommons.upc.edu [upcommons.upc.edu]
- 16. Degradation Kinetics, Mechanisms, and Antioxidant Activity of PCL-Based Scaffolds with In Situ Grown Nanohydroxyapatite on Graphene Oxide Nanoscrolls [mdpi.com]
- 17. The Degradation of Absorbable Surgical Threads in Body Fluids: Insights from Infrared Spectroscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Long-term hydrolytic degradation study of polycaprolactone films and fibers grafted with poly(sodium styrene sulfonate): Mechanism study and cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medicosutures.com [medicosutures.com]
- 20. ddltesting.com [ddltesting.com]
- 21. covalentmetrology.com [covalentmetrology.com]
- 22. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 23. Determination of % Crystallinity in Polymers | Materials Characterization Lab [mcl.mse.utah.edu]
- 24. azom.com [azom.com]
- 25. researchgate.net [researchgate.net]
- 26. instanano.com [instanano.com]
- 27. Crystalline Characteristics and Their Influence in the Mechanical Performance in Poly(ε-Caprolactone) / High Density Polyethylene Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 28. moodle2.units.it [moodle2.units.it]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. eurolab.net [eurolab.net]
Initial Exploration of Poliglecaprone for Soft Tissue Adhesion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Post-surgical adhesions, the fibrous bands that form between tissues and organs, remain a significant clinical challenge, leading to complications such as chronic pain, infertility, and bowel obstruction. The ideal adhesion barrier should be biocompatible, resorbable, and effective at separating traumatized tissues during the critical healing period. Poliglecaprone, a synthetic absorbable copolymer of glycolide (B1360168) and ε-caprolactone, is widely recognized for its use in absorbable sutures due to its favorable handling characteristics, predictable degradation profile, and minimal tissue reactivity.[1][2] This technical guide provides an initial exploration of the potential of this compound as a material for the prevention of soft tissue adhesions. While direct evidence for its efficacy as a standalone adhesion barrier is limited, its inherent properties warrant investigation. This document summarizes the existing data on this compound's physicochemical properties, reviews relevant preclinical studies involving this compound-containing composites, details common experimental protocols for evaluating adhesion barriers, and outlines the key signaling pathways involved in adhesion formation.
Physicochemical and Biological Properties of this compound
This compound is a synthetic monofilament polymer known for its balanced properties of strength, flexibility, and absorbability.[3][4] These characteristics are critical for its function as a biomaterial in contact with soft tissues.
Composition and Structure
This compound is a copolymer synthesized from glycolide and ε-caprolactone. This composition provides a monofilament structure that is smooth, minimizing tissue drag and inflammation upon implantation.[1][2]
Mechanical Properties and Degradation Profile
This compound exhibits a predictable loss of tensile strength and mass over time through hydrolysis.[1][3] This controlled degradation is crucial for an adhesion barrier, which is only required during the initial 5-7 days of peritoneal healing.[5]
Table 1: In Vivo Tensile Strength Retention of this compound 25 Sutures
| Time Point | Approximate Tensile Strength Retained | Citation |
| 7 Days | 50% - 60% | [1][3] |
| 14 Days | 20% - 30% | [1][3] |
Table 2: Absorption Profile of this compound 25
| Property | Duration | Mechanism | Citation |
| Complete Absorption | 90 - 120 days | Hydrolysis | [1][3] |
Biocompatibility and Inflammatory Response
This compound is known to be non-antigenic, non-pyrogenic, and elicits only a mild tissue reaction during its absorption.[1][2] Studies on electrospun scaffolds of Polycaprolactone (PCL), a major component of this compound, have shown that the material's topography can influence macrophage polarization, a key factor in the inflammatory and healing response.[6] Disorganized fiber topography has been linked to a more pro-inflammatory signature in macrophages.[6] Furthermore, the degradation products of some polymers can impact mesothelial cells, but specific studies on this compound's degradation products in the peritoneal cavity are needed.[2][3]
Preclinical Evaluation of this compound in Adhesion Prevention
Direct research on this compound films or gels specifically for adhesion prevention is limited. However, studies on composite meshes containing this compound provide some insight into its performance in the intraperitoneal environment.
In Vivo Studies with this compound-Containing Composite Mesh
A study in a rat model compared a composite mesh of polypropylene (B1209903) and this compound with a standard polypropylene mesh for the prevention of intraperitoneal adhesions. The results indicated that all meshes induced adhesion formation, and there was no statistically significant difference in the percentage of surface area covered by adhesions between the two groups.[7][8]
Table 3: Quantitative Adhesion Data for Polypropylene vs. Polypropylene with this compound Mesh in a Rat Model
| Mesh Type | Mean Percentage of Surface Covered by Adhesions (± SD) | p-value | Citation |
| Polypropylene | 34.07% (± 24.21%) | 0.12 | [7][8] |
| Polypropylene with this compound | 44.7% (± 32.85%) | 0.12 | [7][8] |
These findings suggest that in this composite formulation, the addition of this compound did not significantly reduce adhesion formation. Further research is required to determine if a standalone this compound barrier in a film or gel form would yield different results.
Experimental Protocols for Adhesion Barrier Evaluation
The evaluation of anti-adhesive materials typically involves standardized in vivo animal models that mimic the surgical trauma leading to adhesion formation.
Animal Models of Postoperative Adhesion
Commonly used models include the rat cecal abrasion model and the sidewall defect model.[9][10] These models are designed to create consistent and reproducible adhesion formation for the evaluation of preventative therapies.[9]
Workflow for a Typical Preclinical Adhesion Study
Adhesion Scoring Systems
Following a designated period of recovery, adhesions are evaluated macroscopically. Scoring systems are used to quantify the extent, severity, and tenacity of the adhesions.
Table 4: Example of a Macroscopic Adhesion Scoring System
| Score | Description of Adhesion |
| 0 | No adhesions |
| 1 | Filmy, avascular adhesions, easily separated |
| 2 | Opaque, avascular adhesions, easily separated |
| 3 | Opaque, vascularized adhesions, difficult to separate |
| 4 | Dense, cohesive adhesions that cannot be separated |
Note: This is a generalized scoring system. Specific studies may use different, validated scales such as the Lauder or Hoffmann scoring systems.[11]
Signaling Pathways in Soft Tissue Adhesion
The formation of postoperative adhesions is a complex biological process involving inflammation, fibrin (B1330869) deposition, and tissue remodeling.[2][5] A physical barrier like this compound would primarily act by preventing the initial contact between injured surfaces. However, its material properties and degradation products could potentially modulate the underlying cellular and molecular events.
Key Signaling Pathways
Transforming Growth Factor-beta 1 (TGF-β1) is a key profibrotic cytokine that plays a central role in adhesion development.[13][14] It stimulates the transition of mesothelial cells into myofibroblasts (mesothelial-to-mesenchymal transition, MMT) and promotes the deposition of extracellular matrix components, such as collagen, by fibroblasts.[13]
Signaling Pathway of Peritoneal Adhesion Formation
A this compound barrier would ideally intervene at the earliest stage by physically separating the tissues, preventing the formation of a fibrin bridge between them. Its low inflammatory profile could also potentially dampen the initial cytokine release.
Conclusion and Future Directions
This compound possesses several properties that make it an attractive candidate for the development of an anti-adhesion barrier, including its biocompatibility, predictable absorption, and minimal tissue reactivity. However, the current body of evidence, primarily from studies on composite meshes, does not yet provide strong support for its efficacy in preventing soft tissue adhesions when combined with other materials.
Future research should focus on:
-
The development and evaluation of standalone this compound films and in-situ forming hydrogels for adhesion prevention.
-
In vivo studies in validated animal models to quantify the efficacy of these this compound-based barriers against commercially available products.
-
In vitro studies to elucidate the specific effects of this compound and its degradation products on peritoneal mesothelial cells, fibroblasts, and macrophages, and their influence on key signaling pathways such as TGF-β1.
A deeper understanding of these aspects will be crucial in determining the true potential of this compound as a primary material for the prevention of postoperative soft tissue adhesions.
References
- 1. researchgate.net [researchgate.net]
- 2. Mesothelial toxicity of peritoneal dialysis fluids is related primarily to glucose degradation products, not to glucose per se - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucose degradation products increase apoptosis of human mesothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new bioabsorbable polymer film to prevent peritoneal adhesions validated in a post-surgical animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of glucose degradation products on human peritoneal mesothelial cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison between polypropylene and polypropylene with this compound meshes on intraperitoneal adhesion formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preventing postoperative abdominal adhesions in a rat model with PEG-PCL-PEG hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. TGF-β1 promotes transition of mesothelial cells into fibroblast phenotype in response to peritoneal injury in a cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Methodological & Application
Application Note: Electrospinning Protocol for Poliglecaprone/PCL Blended Nanofibers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the fabrication of poliglecaprone (PGC) and polycaprolactone (B3415563) (PCL) blended nanofibers using the electrospinning technique. This guide is intended for researchers in biomedical engineering, materials science, and drug delivery.
Introduction
Electrospinning is a versatile and widely used technique for producing polymer nanofibers with diameters ranging from nanometers to a few micrometers.[1] These nanofibers mimic the native extracellular matrix (ECM), making them excellent candidates for biomedical applications such as tissue engineering, wound dressing, and controlled drug delivery.[2][3] Polycaprolactone (PCL) is a biodegradable and biocompatible polyester (B1180765) approved by the FDA for various medical applications.[1] Its slow degradation rate makes it suitable for long-term implantable devices and sustained drug release systems.[1][4] this compound (PGC), a copolymer of glycolide (B1360168) and ε-caprolactone, offers a more rapid degradation profile compared to PCL. Blending PGC with PCL allows for the tuning of mechanical properties and degradation rates of the resulting nanofibers to meet the specific requirements of the intended application.
This application note details the materials, equipment, and procedures for the successful electrospinning of PGC/PCL blended nanofibers. It also provides protocols for the characterization of the fabricated nanofiber mats.
Materials and Equipment
Materials
-
Polycaprolactone (PCL), medical grade, Mn 80,000 g/mol
-
This compound (PGC), medical grade
-
Solvents (analytical grade):
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid
-
Formic Acid
-
Phosphate-buffered saline (PBS) for in vitro studies
Equipment
-
Electrospinning setup (high-voltage power supply, syringe pump, spinneret, grounded collector)
-
Magnetic stirrer
-
Fume hood
-
Scanning Electron Microscope (SEM)
-
Universal Testing Machine for tensile testing
-
Vacuum oven
Experimental Protocols
Polymer Solution Preparation
The properties of the electrospinning solution, particularly viscosity and conductivity, are critical for producing uniform, bead-free nanofibers. The following protocol describes the preparation of a PGC/PCL blend solution.
Protocol:
-
Determine the desired ratio of PGC to PCL (e.g., 75:25, 50:50, 25:75 by weight).
-
Prepare a solvent system. A common system for PCL and its copolymers is a mixture of chloroform and DMF, typically in a 4:1 (v/v) ratio.[5] An alternative, less toxic solvent system is a mixture of acetic acid and formic acid.[6][7][8]
-
Prepare a 10-15% (w/v) total polymer concentration solution. For example, to prepare 10 mL of a 12% (w/v) solution, dissolve 1.2 g of the PGC/PCL blend in 10 mL of the chosen solvent system.
-
Add the PGC and PCL polymers to the solvent in a sealed vial.
-
Stir the mixture on a magnetic stirrer at room temperature for at least 8 hours or until the polymers are completely dissolved.[9]
Electrospinning Process
The electrospinning parameters must be optimized to achieve the desired nanofiber morphology. The following table provides a range of starting parameters for the electrospinning of PGC/PCL blends, based on typical values for PCL.[1][4]
Table 1: Electrospinning Parameters for PGC/PCL Blends
| Parameter | Range | Unit | Notes |
| Polymer Concentration | 8 - 18 | % (w/v) | Lower concentrations can lead to bead formation, while higher concentrations may be too viscous to spin.[4] |
| Voltage | 10 - 25 | kV | Affects the electrostatic force and fiber stretching.[4] |
| Flow Rate | 0.5 - 5 | mL/h | Controls the supply of the polymer solution to the spinneret.[5] |
| Tip-to-Collector Distance | 10 - 18 | cm | Allows sufficient time for the solvent to evaporate and the fibers to solidify.[4] |
| Collector Type | Stationary or Rotating | - | A rotating collector can be used to produce aligned nanofibers. |
| Needle Gauge | 21 - 27 | G | - |
| Temperature | 20 - 25 | °C | - |
| Humidity | 30 - 50 | % | Higher humidity can cause pores to form on the fiber surface.[4] |
Protocol:
-
Load the prepared PGC/PCL solution into a syringe fitted with a blunt-tipped needle.
-
Mount the syringe on the syringe pump within the electrospinning chamber.
-
Position the grounded collector at the desired distance from the needle tip.
-
Set the high-voltage power supply to the desired voltage.
-
Set the syringe pump to the desired flow rate.
-
Initiate the electrospinning process and collect the nanofibers on the collector for the desired duration to achieve the desired mat thickness.
-
After electrospinning, carefully remove the nanofiber mat from the collector.
-
Dry the mat in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
Characterization of Nanofibers
Morphology and Fiber Diameter
The morphology of the electrospun nanofibers can be visualized using Scanning Electron Microscopy (SEM).
Protocol:
-
Cut a small piece of the nanofiber mat and mount it on an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
-
Image the sample using an SEM at various magnifications.
-
Use image analysis software (e.g., ImageJ) to measure the diameter of at least 100 individual fibers from the SEM images to determine the average fiber diameter and distribution.
Mechanical Properties
The mechanical properties of the nanofiber mat can be evaluated by tensile testing.
Protocol:
-
Cut the nanofiber mat into rectangular strips of a specific dimension (e.g., 10 mm x 50 mm).
-
Measure the thickness of each strip at multiple points using a micrometer and calculate the average thickness.
-
Mount the strip in the grips of a universal testing machine.
-
Apply a uniaxial tensile load at a constant strain rate (e.g., 10 mm/min) until the sample fails.
-
Record the stress-strain data to determine the ultimate tensile strength, Young's modulus, and elongation at break.
Visualizations
Caption: Experimental workflow for the fabrication and characterization of PGC/PCL nanofibers.
Conclusion
This application note provides a detailed protocol for the fabrication and characterization of PGC/PCL blended nanofibers. By systematically optimizing the solution and process parameters, researchers can produce nanofibers with tailored properties for a wide range of biomedical applications, including tissue engineering scaffolds with controlled degradation rates and drug delivery systems with specific release profiles. The provided protocols for characterization will enable the thorough evaluation of the fabricated nanofiber mats.
References
- 1. Electrospinning PLLA/PCL Blend Fibre-Based Materials and Their Biomedical Application: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospun Polycaprolactone Nanofibers: Current Research and Applications in Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. electrospintek.com [electrospintek.com]
- 5. Electrospinning of PCL-Based Blends: Processing Optimization for Their Scalable Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Poliglecaprone in Cardiac Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Poliglecaprone for Cardiac Applications
This compound 25 (PGCL), a copolymer of glycolide (B1360168) and ε-caprolactone, is a synthetic, absorbable polymer well-known in the medical field, primarily as the suture material Monocryl®. It is characterized by its high initial tensile strength, flexibility, and relatively rapid degradation profile. However, it is important to note that pure this compound sutures are contraindicated for direct use in cardiovascular tissues. This is primarily due to their fast absorption rate, losing significant tensile strength within one to two weeks, which is insufficient for the dynamic and high-stress environment of cardiac tissues that require longer-term mechanical support.
Despite this limitation, the unique properties of this compound make it a valuable component in composite biomaterials for cardiac tissue engineering. When blended with slower-degrading polymers such as polycaprolactone (B3415563) (PCL), this compound can be used to precisely modulate the mechanical properties, hydrophilicity, and degradation kinetics of tissue engineering scaffolds. These composite scaffolds offer a promising platform for the development of cardiac patches and other constructs for myocardial repair and regeneration.
This document provides detailed application notes and protocols for the use of this compound-based composite scaffolds in cardiac tissue engineering research.
Quantitative Data on this compound-Polycaprolactone (PGCL-PCL) Composite Scaffolds
The combination of this compound's hydrophilicity and mechanical strength with polycaprolactone's slower degradation and elasticity allows for the creation of scaffolds with tunable properties suitable for cardiac applications.
Table 1: Mechanical Properties of Electrospun PCL/PGCL Composite Nanofibers
| Scaffold Composition (PCL:PGCL) | Tensile Strength (MPa) | Young's Modulus (MPa) | Reference |
| 100:0 (Pure PCL) | 3.64 ± 0.07 | 14.6 ± 5.34 | [1] |
| 80:20 | 4.12 ± 0.05 | 23.9 ± 3.32 | [1] |
| 65:35 | 4.88 ± 0.05 | 28.4 ± 4.91 | [1] |
| 50:50 | 6.11 ± 0.04 | 36.3 ± 9.76 | [1] |
Table 2: Degradation Profile of this compound 25 Sutures
| Time Point | Remaining Tensile Strength (approximate) | Reference |
| 1 week | 50-60% | [2] |
| 2 weeks | 20-30% | [2] |
| Complete Absorption | 90-120 days | [2] |
Experimental Protocols
Protocol for Fabrication of PCL/PGCL Electrospun Scaffolds
This protocol describes the fabrication of nanofibrous scaffolds from a blend of polycaprolactone (PCL) and this compound (PGCL) using the electrospinning technique. The resulting scaffold can be used as a substrate for culturing cardiac cells.
Materials:
-
Polycaprolactone (PCL), medical grade
-
This compound (PGCL), medical grade
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFP)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Syringe pump
-
High-voltage power supply
-
Syringes (5 mL) with blunt-tip needles (22-gauge)
-
Grounded collector (e.g., rotating mandrel or flat plate)
-
Fume hood
-
Vacuum desiccator
Procedure:
-
Polymer Solution Preparation:
-
In a fume hood, prepare the desired polymer blend solution. For a 3:1 PCL/PGCL blend with a total polymer concentration of 10% (w/v), dissolve 0.75 g of PCL and 0.25 g of PGCL in 10 mL of HFP in a glass vial.
-
Stir the solution on a magnetic stirrer at room temperature until the polymers are completely dissolved (this may take several hours).
-
-
Electrospinning Setup:
-
Load the polymer solution into a 5 mL syringe and attach a 22-gauge blunt-tip needle.
-
Mount the syringe on the syringe pump.
-
Position the collector at a set distance from the needle tip (e.g., 15 cm).
-
Connect the positive lead of the high-voltage power supply to the needle and the ground lead to the collector.
-
-
Electrospinning Process:
-
Set the syringe pump to a constant flow rate (e.g., 1 mL/hour).
-
Apply a high voltage between the needle and the collector (e.g., 15 kV).
-
A stable polymer jet should be ejected from the needle tip and deposited as a non-woven fibrous mat on the collector.
-
Continue the process until a scaffold of the desired thickness is obtained.
-
-
Scaffold Post-Processing:
-
Carefully detach the electrospun scaffold from the collector.
-
Place the scaffold in a vacuum desiccator for at least 48 hours to remove any residual solvent.
-
Store the dried scaffold in a sterile, dry environment until use.
-
For cell culture, sterilize the scaffold, for example, by exposure to ultraviolet (UV) light for 30 minutes on each side or by immersion in 70% ethanol (B145695) followed by washing with sterile phosphate-buffered saline (PBS).
-
Protocol for Seeding and Culturing Cardiomyocytes on PCL/PGCL Scaffolds
This protocol outlines the steps for seeding primary neonatal rat ventricular myocytes (NRVMs) or induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) onto the fabricated PCL/PGCL scaffolds.
Materials:
-
Sterile PCL/PGCL electrospun scaffolds
-
Primary NRVMs or iPSC-CMs
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, and antibiotics for NRVMs; or specialized iPSC-CM maintenance medium)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell counting solution (e.g., trypan blue)
-
Hemocytometer or automated cell counter
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Fluorescence microscope
-
Live/Dead viability/cytotoxicity kit
-
Cardiac-specific antibodies for immunofluorescence (e.g., anti-cardiac troponin T, anti-connexin 43)
Procedure:
-
Scaffold Preparation:
-
Place the sterile PCL/PGCL scaffolds into the wells of a multi-well culture plate.
-
Pre-wet the scaffolds by incubating them in cell culture medium for at least 2 hours in a 37°C, 5% CO2 incubator. This improves cell attachment.
-
-
Cell Preparation:
-
Harvest and resuspend the cardiomyocytes in the appropriate culture medium.
-
Perform a cell count and determine cell viability.
-
-
Cell Seeding:
-
Aspirate the pre-wetting medium from the scaffolds.
-
Seed the cardiomyocytes onto the scaffolds at a desired density (e.g., 1 x 10^6 cells/cm²). Pipette the cell suspension slowly and evenly over the scaffold surface.
-
Allow the cells to attach for 2-4 hours in the incubator before adding more medium to the wells to fully submerge the scaffolds.
-
-
Cell Culture:
-
Culture the cell-seeded scaffolds in the incubator, changing the medium every 2-3 days.
-
Monitor the cells for viability, morphology, and contractile activity using a microscope.
-
-
Assessment of Cardiac Tissue Constructs:
-
Viability: At desired time points, assess cell viability using a Live/Dead assay according to the manufacturer's instructions.
-
Immunofluorescence Staining: Fix the constructs and perform immunofluorescence staining for cardiac-specific markers to assess cell phenotype and organization.
-
Contractility Analysis: Record videos of the beating constructs to analyze beat rate and synchronicity.
-
Visualizations
Signaling and Cellular Response Pathway
Caption: Desired cellular response to a PCL/PGCL scaffold in cardiac tissue engineering.
Experimental Workflow
Caption: Experimental workflow for cardiac tissue engineering using PCL/PGCL scaffolds.
References
Application Notes and Protocols: Enhancing Cell Adhesion on Poliglecaprone Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various surface modification techniques aimed at enhancing cell adhesion on Poliglecaprone (PCL), a biodegradable polyester (B1180765) commonly used in tissue engineering and drug delivery applications. The following sections detail methodologies for plasma treatment, chemical grafting of RGD peptides, and protein coating with fibronectin and collagen.
Introduction to Surface Modification of this compound
This compound (PCL) is an attractive biomaterial due to its biocompatibility and biodegradability. However, its inherent hydrophobicity can limit optimal cell adhesion, which is a critical prerequisite for subsequent cellular functions such as proliferation, differentiation, and tissue formation.[1][2] Surface modification techniques are therefore essential to tailor the surface properties of PCL scaffolds and implants to create a more favorable environment for cells.
This document outlines three primary strategies to enhance the cytocompatibility of PCL surfaces:
-
Plasma Treatment: This method utilizes ionized gas to introduce reactive functional groups onto the PCL surface, altering its chemistry and topography to promote cell attachment.[1][3]
-
Chemical Grafting (RGD Peptide): This technique involves the covalent immobilization of specific bioactive molecules, such as the Arg-Gly-Asp (RGD) peptide sequence, which is a well-known cell adhesion motif found in many extracellular matrix (ECM) proteins.[4][5]
-
Protein Coating (Fibronectin & Collagen): This approach involves the physical adsorption of ECM proteins like fibronectin and collagen onto the PCL surface, mimicking the natural cellular microenvironment.[6][7]
Quantitative Data Summary
The following table summarizes the quantitative effects of different surface modification techniques on this compound, providing a basis for comparison.
| Surface Modification Technique | Polymer | Cell Type | Key Quantitative Finding | Reference |
| Plasma Treatment (O₂ and NH₃) | Polycaprolactone (PCL) | Human Umbilical Vein Endothelial Cells (HUVEC) | ~60% increase in cell proliferation after 24 hours. | [3][8] |
| RGD Peptide Grafting | Polycaprolactone (PCL) | Microvascular Endothelial Cells | ~11-fold increase in endothelial cell attachment. | [4] |
| Collagen Coating | Poly-ε-caprolactone (PCL) Scaffolds | Primary Tenocytes | Significant increase in cell viability (average factor of 2.55). | [6] |
| Plasma Treatment (General) | Various Polymers | - | Optimal water contact angle for cell adhesion is approximately 70°. | [9] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key surface modification techniques and subsequent cell adhesion and proliferation assays.
Plasma Treatment of this compound
This protocol describes a general procedure for the plasma treatment of PCL surfaces to enhance their hydrophilicity and introduce cell-adhesive functional groups.[1][3]
Materials:
-
This compound (PCL) scaffolds, films, or other formats
-
Plasma cleaner/reactor
-
Process gases (e.g., Oxygen (O₂), Ammonia (NH₃), Argon (Ar))
-
Vacuum pump
Protocol:
-
Sample Preparation: Clean the PCL samples by sonicating in 70% ethanol (B145695) for 15 minutes, followed by rinsing with deionized water. Allow the samples to air dry completely in a sterile environment.
-
Plasma Reactor Setup: Place the dry PCL samples into the plasma reactor chamber.
-
Vacuum: Evacuate the chamber to a base pressure of <100 mTorr.
-
Gas Introduction: Introduce the desired process gas (e.g., O₂ or NH₃) into the chamber at a controlled flow rate.
-
Plasma Ignition: Apply radio frequency (RF) power to ignite the plasma. Typical parameters are 50-100 W for 1-5 minutes. These parameters should be optimized for the specific reactor and sample geometry.
-
Venting and Sample Removal: After the treatment time, turn off the RF power and the gas flow. Vent the chamber to atmospheric pressure and carefully remove the plasma-treated PCL samples.
-
Post-Treatment: Use the modified PCL samples for cell culture experiments immediately to minimize hydrophobic recovery.
Chemical Grafting of RGD Peptides onto this compound
This protocol outlines a three-step method for the covalent immobilization of RGD peptides onto a PCL surface.[4][10][11]
Materials:
-
This compound (PCL) films or scaffolds
-
2-Propanol
-
Glutaraldehyde (B144438) solution (2.5% in PBS)
-
RGD-containing peptide (e.g., GRGDS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
Protocol:
-
Surface Amination:
-
Immerse the PCL samples in a 10% (w/v) solution of 1,6-hexanediamine in 2-propanol.
-
Incubate at 37°C for 60 minutes with gentle agitation. This step introduces primary amine groups onto the PCL surface.
-
Rinse the samples thoroughly with deionized water to remove any unreacted hexanediamine.
-
-
Activation with Glutaraldehyde:
-
Immerse the aminated PCL samples in a 2.5% glutaraldehyde solution in PBS for 2 hours at room temperature. This step activates the surface by providing aldehyde groups that can react with the amine groups of the peptide.
-
Wash the samples extensively with PBS to remove excess glutaraldehyde.
-
-
RGD Peptide Conjugation:
-
Prepare a solution of the RGD peptide in PBS (e.g., 1 mg/mL).
-
Immerse the glutaraldehyde-activated PCL samples in the RGD peptide solution.
-
Incubate overnight at 4°C with gentle agitation to allow for the covalent bonding of the peptide to the surface.
-
Rinse the RGD-grafted PCL samples with PBS to remove any non-covalently bound peptides. The samples are now ready for cell culture.
-
Protein Coating of this compound
This protocol provides instructions for coating PCL surfaces with fibronectin or collagen to promote cell adhesion.[1][12][13][14]
Materials:
-
This compound (PCL) scaffolds or films
-
Fibronectin (from human plasma or other sources)
-
Collagen Type I (from rat tail or bovine skin)
-
Sterile Phosphate Buffered Saline (PBS)
-
Sterile deionized water or 0.02 M acetic acid (for collagen)
Protocol for Fibronectin Coating:
-
Reconstitution and Dilution: Reconstitute lyophilized fibronectin in sterile water to a stock concentration of 1 mg/mL. Dilute the stock solution in sterile PBS to a working concentration of 1-5 µg/cm².[12]
-
Coating: Add a sufficient volume of the diluted fibronectin solution to completely cover the PCL surface.
-
Incubation: Incubate at room temperature for at least 45 minutes.[12][13] For enhanced coating, incubation can be extended to 1-2 hours at 37°C.[15]
-
Aspiration and Rinsing: Gently aspirate the fibronectin solution. It is not always necessary to rinse, but a gentle wash with sterile PBS can be performed to remove loosely adsorbed protein.
-
Drying (Optional): The coated surfaces can be air-dried in a sterile environment before cell seeding.
-
Cell Seeding: The fibronectin-coated PCL is now ready for cell seeding.
Protocol for Collagen Coating:
-
Reconstitution and Dilution: Dilute the stock collagen solution (typically 2 mg/mL) in 0.02 M acetic acid to a final concentration of 50 µg/mL.[14]
-
Coating: Add the diluted collagen solution to the PCL surface, ensuring complete coverage (e.g., 5-10 µg/cm²).[1]
-
Incubation: Incubate for 1 hour at room temperature or 37°C.[1][14]
-
Aspiration and Rinsing: Carefully remove the remaining collagen solution and rinse the surface three times with sterile PBS or culture medium to neutralize the acetic acid.[1]
-
Cell Seeding: The collagen-coated PCL is now ready for use.
Assessment of Cell Adhesion and Proliferation
3.4.1. Cell Adhesion Assay
This protocol allows for the quantification of initial cell attachment to the modified PCL surfaces.
Materials:
-
Modified and unmodified (control) PCL samples in a multi-well plate
-
Cell suspension of interest
-
Culture medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI or Hoechst stain
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed a known number of cells (e.g., 1 x 10⁴ cells/well) onto the PCL samples and incubate for a short period (e.g., 4 hours) to allow for initial attachment.
-
Washing: Gently wash the wells twice with warm PBS to remove non-adherent cells.
-
Fixation: Fix the adherent cells with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash with PBS and then stain the cell nuclei with DAPI or Hoechst solution for 10 minutes.
-
Quantification: Capture images of multiple random fields for each sample using a fluorescence microscope. Count the number of adherent cells per field of view. The cell adhesion efficiency can be expressed as a percentage of the initially seeded cells.
3.4.2. MTT Assay for Cell Proliferation
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[14][16][17]
Materials:
-
Cells cultured on modified and unmodified PCL samples
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO, isopropanol (B130326) with 0.04 M HCl)
-
Multi-well plate reader
Protocol:
-
Cell Culture: Culture cells on the PCL samples for the desired time points (e.g., 1, 3, and 5 days).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add the MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Signaling Pathway of Cell Adhesion
The following diagram illustrates the key signaling events initiated upon cell adhesion to a modified surface, leading to the formation of focal adhesions and subsequent cellular responses.
Caption: Integrin-mediated cell adhesion signaling pathway.
Experimental Workflow for Surface Modification and Analysis
This diagram outlines the general workflow from PCL surface modification to the evaluation of cell adhesion and proliferation.
Caption: Workflow for PCL surface modification and cell interaction analysis.
References
- 1. harrickplasma.com [harrickplasma.com]
- 2. azom.com [azom.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Research in synthesis of bioactive peptide RGD and the method for its grafting on PET surface] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jikangroup.com [jikangroup.com]
- 7. RGD peptide-mimicking random copolymers synthesized via rapid and controllable NCA polymerization to promote cell adhesion - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scilit.com [scilit.com]
- 9. cpsm.kpi.ua [cpsm.kpi.ua]
- 10. Frontiers | Elucidating the Surface Functionality of Biomimetic RGD Peptides Immobilized on Nano-P(3HB-co-4HB) for H9c2 Myoblast Cell Proliferation [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Integrin - Wikipedia [en.wikipedia.org]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. users.aalto.fi [users.aalto.fi]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Fabrication of Poliglecaprone-Based Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide detailed methodologies for the fabrication and characterization of Poliglecaprone (PGC)-based drug delivery systems, including nanoparticles, microparticles, and nanofibers. This document outlines key experimental protocols, presents quantitative data in a structured format, and includes visual workflows for clarity.
Introduction to this compound (PGC) for Drug Delivery
This compound (PGC) is a biodegradable and biocompatible synthetic copolymer derived from glycolide (B1360168) and ε-caprolactone. Its favorable mechanical properties, tunable degradation rate, and history of safe use in medical devices like absorbable sutures make it an excellent candidate for developing controlled drug delivery systems. PGC-based carriers can encapsulate a wide range of therapeutic agents, protecting them from premature degradation and enabling sustained release over a desired period.
This document details three common fabrication techniques for creating PGC-based drug delivery systems: Emulsion-Solvent Evaporation, Electrospinning, and Nanoprecipitation. It also provides protocols for the characterization of these systems and for conducting in vitro drug release studies.
Fabrication Protocols
Emulsion-Solvent Evaporation for PGC Nanoparticle/Microparticle Fabrication
The emulsion-solvent evaporation technique is widely used for preparing polymeric nanoparticles and microparticles.[1][2] It is particularly suitable for encapsulating hydrophobic drugs. The single emulsion (oil-in-water, O/W) method is described below.
Experimental Protocol:
-
Organic Phase Preparation:
-
Dissolve a specific amount of this compound (PGC) and the hydrophobic drug in a volatile, water-immiscible organic solvent (e.g., dichloromethane (B109758) (DCM), ethyl acetate, or a chloroform/methanol mixture).[1][3] The concentration of the polymer will influence the final particle size.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a surfactant or emulsifying agent (e.g., polyvinyl alcohol (PVA), Poloxamer 407).[3] The surfactant is crucial for stabilizing the emulsion droplets and preventing particle aggregation.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase under high-speed homogenization or ultrasonication.[2] This process creates a stable oil-in-water (O/W) emulsion, where the organic phase containing the polymer and drug is dispersed as fine droplets in the aqueous phase.
-
-
Solvent Evaporation:
-
Particle Collection and Washing:
-
Once the solvent is fully evaporated, collect the hardened particles by centrifugation.
-
Wash the collected particles multiple times with deionized water to remove any residual surfactant and unencapsulated drug.[2]
-
-
Lyophilization (Freeze-Drying):
-
To obtain a dry powder and improve long-term stability, resuspend the washed particles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry the suspension.
-
Quantitative Data Summary:
| Parameter | Typical Range/Value | Effect on Formulation | Source |
| Polymer (PGC/PLGA) | 50 - 200 mg | Affects particle size and drug loading capacity. | [5][6] |
| Organic Solvent | Dichloromethane, Ethyl Acetate, Acetone | Solvent choice impacts drug solubility and evaporation rate.[1] | [1][3] |
| Aqueous Phase Volume | 50 - 200 mL | Influences emulsion stability and particle concentration. | [7] |
| Surfactant (PVA) | 0.2% - 5% (w/v) | Stabilizes emulsion; concentration affects particle size. | [5] |
| Homogenization Speed | 5,000 - 25,000 rpm | Higher speed generally leads to smaller particle sizes. | [4] |
| Evaporation Time | 40 min to several hours | Dependent on solvent volatility and temperature.[3] | [3] |
Electrospinning for PGC Nanofiber Fabrication
Electrospinning is a versatile technique that utilizes a high-voltage electric field to produce polymer nanofibers.[8][9] These nanofibers have a high surface-area-to-volume ratio, making them suitable for applications in tissue engineering and as drug-eluting membranes.[10][11]
Experimental Protocol:
-
Polymer Solution Preparation:
-
Dissolve PGC and the desired drug in a suitable solvent or solvent system (e.g., hexafluoroisopropanol (HFIP)) to achieve the desired viscosity and conductivity.[8] The polymer concentration is a critical parameter affecting fiber morphology.
-
-
Electrospinning Setup:
-
Load the polymer solution into a syringe fitted with a metallic needle (spinneret).
-
Position the syringe on a syringe pump to ensure a constant flow rate.
-
Place a grounded collector (e.g., a flat metal plate or a rotating mandrel) at a specific distance from the spinneret.
-
-
Fiber Formation:
-
Apply a high voltage (typically 10-25 kV) to the spinneret.
-
As the polymer solution is ejected from the needle, the electrostatic forces overcome the surface tension, forming a Taylor cone.
-
A charged jet of the polymer solution is then drawn towards the collector. The solvent evaporates during this transit, resulting in the deposition of solid nanofibers on the collector.[12]
-
-
Post-Processing:
-
The collected nanofiber mat can be carefully detached from the collector.
-
Further processing, such as vacuum drying, may be performed to remove any residual solvent.
-
Quantitative Data Summary:
| Parameter | Typical Range/Value | Effect on Formulation | Source |
| Polymer Concentration | 5% - 15% (w/v) | Affects solution viscosity and fiber diameter. | [8] |
| Applied Voltage | 10 - 25 kV | Influences the electrostatic field strength and fiber formation. | [8] |
| Flow Rate | 0.1 - 2.0 mL/h | Controls the rate of solution delivery to the spinneret. | [8] |
| Spinneret-to-Collector Distance | 10 - 20 cm | Affects solvent evaporation time and fiber morphology. | [8] |
| Solvent System | HFIP, Chloroform/Methanol | Must be able to dissolve the polymer and be sufficiently volatile. | [8] |
Characterization of PGC-Based Drug Delivery Systems
Thorough characterization is essential to ensure the quality and performance of the fabricated drug delivery systems.[2][13]
Key Characterization Techniques:
-
Morphology and Size:
-
Scanning Electron Microscopy (SEM): Used to visualize the surface morphology, shape, and size of microparticles and nanofibers.[5][14]
-
Transmission Electron Microscopy (TEM): Provides high-resolution images of the internal structure of nanoparticles.[5]
-
Dynamic Light Scattering (DLS): Measures the average particle size, size distribution (Polydispersity Index, PDI), and zeta potential of nanoparticles in a colloidal suspension.[5][13] The zeta potential indicates the surface charge and provides insight into the stability of the nanoparticle suspension.[13]
-
-
Physicochemical Properties:
-
X-ray Diffraction (XRD): Determines the physical state of the drug within the polymer matrix (crystalline or amorphous) and analyzes the crystallinity of the polymer.[13] An amorphous dispersion of the drug is often desired for improved solubility and release.[10]
-
Contact Angle Measurement: Assesses the hydrophilicity or hydrophobicity of nanofiber scaffolds, which is important for cell-material interactions.[8][14]
-
-
Drug Loading and Encapsulation Efficiency:
-
Protocol:
-
Accurately weigh a known amount of the drug-loaded nanoparticles or nanofibers.
-
Dissolve the sample in a suitable solvent to break down the polymer matrix and release the encapsulated drug.
-
Quantify the amount of drug using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5][7]
-
-
Calculations:
-
Drug Loading (%) = (Mass of drug in particles / Total mass of particles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in particles / Initial mass of drug used) x 100
-
-
Summary of Characterization Data:
| Property | Technique | Typical Results | Source |
| Particle Size | DLS, SEM, TEM | Nanoparticles: 70 - 300 nm; Microparticles: 1 - 50 µm | [3][5] |
| Zeta Potential | DLS | -10 to -30 mV (for negatively charged particles) | [13] |
| Encapsulation Efficiency | UV-Vis, HPLC | 50% - 99%, depending on drug and method.[5] | [5][6] |
| Morphology | SEM, TEM | Spherical particles, uniform fibers.[5] | [5][14] |
| Crystallinity | XRD | Can confirm amorphous dispersion of the drug.[13] | [13] |
In Vitro Drug Release Study
In vitro release studies are performed to assess the rate and mechanism of drug release from the delivery system.[15] The dialysis method is commonly used for nanoparticles.[16][17]
Experimental Protocol (Dialysis Method):
-
Preparation:
-
Resuspend a known amount of drug-loaded PGC nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Transfer the nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the released drug but retains the nanoparticles.[15]
-
-
Release Study:
-
Immerse the sealed dialysis bag in a larger volume of the release medium, maintained at 37°C with constant, gentle agitation.[15][17] This setup should ensure "sink conditions," where the concentration of the drug in the external medium is kept low.[16]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours, and then daily), withdraw a sample of the release medium.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[7][15]
-
-
Quantification:
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
-
Data Analysis:
-
Calculate the cumulative amount and percentage of drug released at each time point.
-
Plot the cumulative drug release (%) versus time to obtain the drug release profile.
-
Visualizations (Workflows and Logic Diagrams)
To illustrate the relationships and processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: Overall workflow from material selection to performance evaluation.
Caption: Step-by-step workflow for the emulsion-solvent evaporation method.
References
- 1. Solvent effect in the synthesis of hydrophobic drug‐loaded polymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. (189l) Continuous Synthesis of Drug-Loaded PLGA Nanoparticles: The Overlooked Impact of Solvent Evaporation Temperature on Drug Loading and Release | AIChE [proceedings.aiche.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Electrospinning of polymeric nanofibers for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrospun Nanofibers of Polycaprolactone/Collagen as a Sustained-Release Drug Delivery System for Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrospun Nanofiber Composites for Drug Delivery: A Review on Current Progresses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. kinampark.com [kinampark.com]
Application Notes and Protocols for Mechanical Testing of Poliglecaprone Fibers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a standardized operating procedure for determining the key mechanical properties of Poliglecaprone (PGC) fibers. Adherence to this protocol will ensure reproducible and comparable results, which are crucial for material characterization, quality control, and the development of drug delivery systems incorporating PGC fibers.
Introduction
This compound, a synthetic absorbable monofilament suture material, is a copolymer of glycolide (B1360168) and epsilon-caprolactone.[1] It is widely utilized in medical applications for soft tissue approximation due to its predictable absorption profile and high initial tensile strength.[1] The mechanical properties of PGC fibers, such as ultimate tensile strength, Young's modulus, and elongation at break, are critical parameters that dictate their performance in biomedical applications, including as a component in drug delivery systems. This document outlines a detailed protocol for the tensile testing of PGC fibers.
Experimental Protocols
This protocol is based on the principles outlined in ASTM D2256, the standard test method for tensile properties of yarns, adapted for the specific requirements of testing monofilament biodegradable fibers like this compound.
Equipment and Materials
-
Universal Testing Machine (UTM): Equipped with a load cell appropriate for the expected breaking strength of the fibers. A 50 N or 100 N load cell is typically suitable.
-
Grips and Fixtures: Non-abrasive grips, such as pneumatic or manual yarn grips, are recommended to prevent premature failure of the specimen at the clamping points.
-
Micrometer: For measuring the diameter of the fibers with a precision of at least 0.001 mm.
-
This compound (PGC) Fiber Samples: Of the desired diameter and length.
-
Environmental Chamber (Optional but Recommended): To maintain standard testing conditions.
Sample Preparation and Conditioning
-
Sample Extraction: Carefully extract the PGC fiber samples from their sterile packaging, avoiding any mechanical damage.
-
Specimen Cutting: Cut the fiber specimens to a sufficient length to allow for a specified gauge length and adequate clamping. A typical specimen length is around 150 mm.
-
Diameter Measurement: Using a micrometer, measure the diameter of each fiber specimen at three different points along its length. Calculate the average diameter for the cross-sectional area calculation.
-
Conditioning: Condition the specimens at a standard temperature and relative humidity, such as 23 ± 2 °C and 50 ± 5% RH, for at least 24 hours prior to testing. This is crucial for ensuring consistency, as the mechanical properties of polymers can be influenced by temperature and moisture content.
Tensile Testing Procedure
-
Machine Setup:
-
Install the appropriate load cell and grips onto the UTM.
-
Set the gauge length, which is the initial distance between the grips. A common gauge length for suture testing is 50 mm or 100 mm.
-
Set the crosshead speed (rate of extension). A typical speed for this type of material is 20 mm/min. Slower speeds may be used to more accurately determine the elastic modulus.
-
-
Specimen Mounting:
-
Mount the conditioned PGC fiber specimen into the grips of the UTM, ensuring that the fiber is aligned vertically and not twisted.
-
Apply a small pre-load (e.g., 0.1 N) to straighten the fiber without stretching it.
-
-
Test Execution:
-
Initiate the tensile test. The UTM will pull the fiber at the set crosshead speed until it ruptures.
-
The load and extension data are recorded throughout the test.
-
-
Data Acquisition:
-
Record the maximum load (in Newtons) reached before the fiber breaks.
-
Record the elongation of the fiber at the point of failure (in mm).
-
-
Replicates:
-
Test at least five specimens for each sample group to ensure statistical significance of the results.
-
Data Analysis
-
Ultimate Tensile Strength (UTS): Calculate the UTS in Megapascals (MPa) using the following formula:
-
UTS (MPa) = Maximum Load (N) / Cross-sectional Area (mm²)
-
The cross-sectional area is calculated from the average diameter: Area = π * (diameter/2)²
-
-
Young's Modulus (E): Determine the Young's Modulus (also known as the elastic modulus) from the initial linear portion of the stress-strain curve. It represents the stiffness of the material.
-
Stress (MPa) = Load (N) / Cross-sectional Area (mm²)
-
Strain (%) = (Elongation (mm) / Gauge Length (mm)) * 100
-
Young's Modulus is the slope of the stress-strain curve in the elastic region.
-
-
Elongation at Break: Calculate the percentage of elongation at break, which indicates the ductility of the fiber.
-
Elongation at Break (%) = (Elongation at failure (mm) / Initial Gauge Length (mm)) * 100
-
Data Presentation
The quantitative data obtained from the mechanical testing should be summarized in a structured table for easy comparison.
| Mechanical Property | This compound (PGC) 25 |
| Ultimate Tensile Strength (MPa) | 450 - 550 |
| Young's Modulus (GPa) | 2.5 - 3.5 |
| Elongation at Break (%) | 30 - 40 |
Note: The values presented in this table are typical ranges for this compound 25 fibers and may vary depending on the specific manufacturing process, fiber diameter, and testing conditions.
Experimental Workflow
The following diagram illustrates the logical workflow for the mechanical testing of this compound fibers.
References
Application Notes and Protocols for Fabricating Composite Poliglecaprone Scaffolds for Bone Regeneration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication and evaluation of composite Poliglecaprone (PCL) scaffolds, a promising biomaterial for bone tissue engineering applications. PCL is a biodegradable polyester (B1180765) approved by the FDA, known for its biocompatibility, mechanical strength, and slow degradation rate, which is advantageous for supporting bone regeneration.[1][2][3] However, to enhance its bioactivity and tailor its properties for specific applications, PCL is often combined with other materials to form composite scaffolds.[1][4]
Introduction to Composite this compound Scaffolds
Polycaprolactone (PCL) is a widely researched polymer for bone tissue engineering due to its excellent biocompatibility, processability, and biodegradability.[1][2] Its slow degradation rate allows it to provide mechanical support during the lengthy process of bone healing.[1] However, pristine PCL lacks bioactive properties to actively promote bone formation.[5] To address this, PCL is frequently composited with various bioactive materials, including:
-
Hydroxyapatite (HA): A major inorganic component of natural bone, HA enhances the osteoconductivity of PCL scaffolds, promoting cell attachment and bone mineralization.[4][6]
-
Bioactive Glass (BG): These materials can bond to living bone and stimulate new bone growth through the release of biologically active ions.[7][8]
-
This compound (PGC): A copolymer of glycolide (B1360168) and ε-caprolactone, PGC offers a faster degradation rate and improved mechanical properties compared to PCL alone. Blending PCL with PGC can enhance hydrophilicity and degradation rates.[9][10][11]
-
Natural Polymers: Materials like chitosan (B1678972) and collagen can be incorporated to improve the biological performance of PCL scaffolds.[1][4]
The fabrication of these composite scaffolds can be achieved through various techniques, with electrospinning and 3D printing being the most prevalent for creating structures that mimic the native extracellular matrix of bone.[4][6]
Fabrication Protocols
Electrospinning of PCL/PGC Composite Scaffolds
Electrospinning produces nanofibrous scaffolds that resemble the native extracellular matrix, providing a conducive environment for cell attachment and proliferation.[9][12]
Materials:
-
Polycaprolactone (PCL) pellets (Mn: 80 kDa)
-
This compound (PGC) sutures
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Protocol:
-
Solution Preparation:
-
Dissolve PCL pellets and PGC sutures in HFIP to achieve the desired polymer concentration (e.g., 10% w/v).[9]
-
Prepare different weight ratios of PCL to PGC (e.g., 100:0, 80:20, 65:35, 50:50) to create a range of composite solutions. Let the solutions stir overnight to ensure complete dissolution.[11]
-
-
Electrospinning Setup:
-
Load the polymer solution into a syringe fitted with a metallic needle (e.g., 22-gauge).
-
Set the electrospinning parameters:
-
Voltage: 15-20 kV
-
Flow rate: 1 mL/h
-
Collector distance: 15-20 cm
-
-
Collect the nanofibers on a grounded collector (e.g., a rotating mandrel or a flat plate).
-
-
Post-Spinning Treatment:
-
Dry the electrospun scaffolds in a vacuum oven overnight to remove any residual solvent.
-
Store the scaffolds in a desiccator until further use.
-
3D Printing of PCL/Hydroxyapatite (HA) Scaffolds
3D printing, particularly Fused Deposition Modeling (FDM), allows for the precise fabrication of scaffolds with controlled architecture, pore size, and interconnectivity, which are crucial for bone tissue ingrowth and nutrient transport.[1][13][14]
Materials:
-
PCL filament
-
Hydroxyapatite (HA) nanoparticles
-
Solvent (e.g., dichloromethane)
Protocol:
-
Composite Filament Fabrication:
-
Dissolve PCL in a solvent.
-
Disperse HA nanoparticles (e.g., 20% weight ratio) into the PCL solution and mix thoroughly to achieve a homogenous suspension.[13]
-
Extrude the composite mixture to produce a filament of a specific diameter (e.g., 1.75 mm).
-
Alternatively, commercially available PCL/HA composite filaments can be used.
-
-
3D Printing:
-
Design the scaffold architecture using CAD software. Gyroid structures are often used to mimic the trabecular bone structure.[13]
-
Set the printing parameters on the FDM printer:
-
-
Post-Printing:
-
Carefully remove the printed scaffold from the build plate.
-
If a solvent was used for filament fabrication, ensure complete solvent evaporation by drying in a vacuum oven.
-
Characterization and Evaluation Protocols
Scaffold Morphology and Structure
Scanning Electron Microscopy (SEM):
-
Mount a small piece of the scaffold onto an SEM stub using carbon tape.
-
Sputter-coat the sample with a conductive material (e.g., gold or platinum).
-
Image the scaffold at various magnifications to observe fiber/strut morphology, pore size, and interconnectivity.
Mechanical Properties
Tensile Testing (for electrospun scaffolds):
-
Cut the electrospun mat into dumbbell-shaped specimens.
-
Measure the thickness of each specimen.
-
Perform tensile testing using a universal testing machine at a constant crosshead speed (e.g., 10 mm/min).
-
Calculate the tensile strength, Young's modulus, and elongation at break.
Compression Testing (for 3D printed scaffolds):
-
Fabricate cylindrical or cubic scaffold samples.
-
Perform compression testing using a universal testing machine at a defined strain rate.
-
Determine the compressive modulus and strength.
In Vitro Biocompatibility and Osteogenic Differentiation
Cell Seeding:
-
Sterilize the scaffolds using ethylene (B1197577) oxide or 70% ethanol (B145695) followed by UV irradiation.
-
Place the scaffolds in a multi-well culture plate.
-
Seed osteoblast-like cells (e.g., MG-63) or mesenchymal stem cells (MSCs) onto the scaffolds at a specific density (e.g., 1 x 10^4 cells/scaffold).
-
Culture the cell-seeded scaffolds in a standard cell culture medium.
Cell Viability/Proliferation Assay (e.g., Alamar Blue):
-
At predetermined time points (e.g., 1, 3, and 7 days), add Alamar Blue reagent to the culture medium.
-
Incubate for 2-4 hours.
-
Measure the fluorescence or absorbance of the medium to quantify cell viability.
Alkaline Phosphatase (ALP) Activity Assay:
-
After a specific period of osteogenic induction, lyse the cells on the scaffolds.
-
Use a commercial ALP assay kit to measure the ALP activity in the cell lysates.
-
Normalize the ALP activity to the total protein content.
Quantitative Data Summary
Table 1: Mechanical Properties of PCL and Composite Scaffolds
| Scaffold Composition | Fabrication Method | Tensile Strength (MPa) | Young's Modulus (MPa) | Compressive Modulus (GPa) | Reference |
| Pure PCL | 3D Printing | - | - | 0.80 ± 0.05 | [7] |
| PCL/50% Mg-BG | 3D Printing | - | - | 2.0 ± 0.2 | [7] |
| PCL/HA | 3D Printing | Improved over pure PCL | - | - | [13] |
| PPG-50 (50% PGC) | Electrospinning | Superior to PCL-only | - | - | [9] |
Table 2: In Vitro Biological Performance of Composite Scaffolds
| Scaffold Composition | Cell Type | Assay | Key Finding | Reference |
| PCL/PGC | 3T3 Fibroblasts | Cell Viability (Alamar Blue) | Higher viability on PPG-50 compared to pure PCL | [9] |
| PCL/PGC | 3T3 Fibroblasts | Cytotoxicity (LDH) | Lower toxicity on PPG-50 compared to pure PCL | [9] |
| PCL/Mg-BG | Human Mesenchymal Stem Cells | Cell Viability | Fully biocompatible and non-cytotoxic | [7] |
| PCL-SiHA | Human Mesenchymal Stem Cells | Cell Viability | ~82% viability on aligned PCL-SiHA scaffolds at day 10 | [15] |
| PCL/Zn-BG | - | ALP Activity | Significantly enhanced ALP activity | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathways in Bone Regeneration
The incorporation of bioactive materials into PCL scaffolds can stimulate specific signaling pathways crucial for osteogenesis. For instance, the release of certain ions from bioactive glasses or the surface topography of HA can activate pathways like the Bone Morphogenetic Protein (BMP) signaling pathway, which is a key regulator of bone formation.
Caption: BMP signaling pathway in MSCs for osteogenic differentiation.
Experimental Workflow for Scaffold Fabrication and Evaluation
The following diagram outlines the logical flow from scaffold fabrication to in vivo assessment for bone regeneration.
Caption: Experimental workflow for composite scaffold development.
References
- 1. researchgate.net [researchgate.net]
- 2. Polycaprolactone as biomaterial for bone scaffolds: Review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polycaprolactone in Bone Tissue Engineering: A Comprehensive Review of Innovations in Scaffold Fabrication and Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced polymeric scaffolds for bone tissue regeneration [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. Fabrication techniques involved in developing the composite scaffolds PCL/HA nanoparticles for bone tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Composite Scaffolds for Bone Tissue Regeneration Based on PCL and Mg-Containing Bioactive Glasses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polycaprolactone/Doped Bioactive Glass Composite Scaffolds for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Preparation and Characterization of this compound-Incorporated Polycaprolactone Composite Fibrous Scaffolds | NSF Public Access Repository [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. 3D-Printed Polycaprolactone/Hydroxyapatite Bionic Scaffold for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances on 3D-printed PCL-based composite scaffolds for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Evaluation of Poliglecaprone Scaffolds in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poliglecaprone (PGCL) is a synthetic, absorbable copolymer of glycolide (B1360168) and ε-caprolactone, widely recognized for its excellent biocompatibility, predictable degradation profile, and favorable mechanical properties. These characteristics make it a promising biomaterial for fabricating three-dimensional porous scaffolds for a variety of tissue engineering applications, including soft tissue regeneration and drug delivery. This document provides detailed application notes and experimental protocols for the in vivo evaluation of PGCL scaffolds using a rat subcutaneous implantation model. The subcutaneous model is a robust and well-established method for assessing the biocompatibility and initial tissue response to biomaterials.
Application Notes
This compound Scaffold Characteristics
This compound is a versatile polymer whose properties can be tailored by altering the ratio of its glycolide and caprolactone (B156226) monomer units. Generally, an increase in glycolide content leads to a faster degradation rate. Scaffolds are typically designed to be highly porous with interconnected pores to facilitate cell infiltration, nutrient transport, and vascularization.
The Rat Subcutaneous Implantation Model
The rat is a commonly used animal model for in vivo studies due to its well-characterized physiology, ease of handling, and cost-effectiveness. The subcutaneous implantation model is particularly useful for evaluating the local tissue response to a biomaterial in the absence of complex mechanical loading. Key endpoints for evaluation include the inflammatory response, fibrous capsule formation, cellular infiltration, vascularization, and scaffold degradation over time. Common rat strains for this model include Sprague-Dawley and Wistar rats.
Experimental Protocols
Protocol 1: Fabrication of Porous this compound Scaffolds
This protocol describes the fabrication of porous PGCL scaffolds using the solvent casting and particulate leaching (SCPL) method. This technique is effective for creating scaffolds with high porosity and interconnected pores.
Materials:
-
This compound (PGCL) polymer
-
Dioxane or chloroform (B151607) (solvent)
-
Sodium chloride (NaCl) crystals (porogen), sieved to a desired particle size (e.g., 250-425 µm)
-
Teflon mold
-
Deionized water
-
Vacuum oven
Procedure:
-
Polymer Solution Preparation: Prepare a 10% (w/v) solution of PGCL in a suitable solvent like dioxane or chloroform. Ensure the polymer is completely dissolved.
-
Porogen Addition: Add sieved NaCl particles to the polymer solution. A typical polymer-to-salt weight ratio is 1:9 to achieve approximately 90% porosity. Mix thoroughly to ensure a homogenous paste-like consistency.
-
Casting: Cast the polymer/salt mixture into a Teflon mold of the desired shape and size.
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood for 48 hours.
-
Porogen Leaching: Immerse the dried scaffold in deionized water for 48-72 hours, changing the water frequently to ensure complete leaching of the NaCl porogen.
-
Drying: Freeze-dry the leached scaffold or dry it in a vacuum oven to remove all residual water.
-
Sterilization: Sterilize the scaffolds using ethylene (B1197577) oxide (EtO) or gamma irradiation before implantation. Do not autoclave, as this will melt the scaffold.
Protocol 2: Subcutaneous Implantation in Rats
This protocol details the surgical procedure for implanting PGCL scaffolds into the subcutaneous space on the dorsum of a rat. All procedures must be conducted under aseptic conditions and in accordance with institutional animal care and use guidelines.
Materials:
-
Sprague-Dawley or Wistar rats (male, 250-300g)
-
Sterilized PGCL scaffolds
-
General anesthetic (e.g., Isoflurane)
-
Buprenorphine (analgesic)
-
Betadine and 70% ethanol (B145695) for surgical site preparation
-
Sterile surgical instruments
-
Suture materials (e.g., 4-0 Vicryl)
-
Topical antibiotic
Procedure:
-
Animal Preparation: Anesthetize the rat using isoflurane. Administer a pre-operative analgesic such as buprenorphine (0.6 mg/kg) subcutaneously.[1]
-
Surgical Site Preparation: Shave the dorsal surface of the rat and disinfect the skin with alternating scrubs of betadine and 70% ethanol.
-
Incision: Make a 1.5-2.0 cm longitudinal incision along the dorsal midline in the thoracolumbar area.[1]
-
Subcutaneous Pocket Creation: Using blunt dissection, create two subcutaneous pockets, one on each side of the midline incision.
-
Scaffold Implantation: Carefully insert one sterile PGCL scaffold into each subcutaneous pocket.
-
Wound Closure: Close the skin incision using absorbable sutures.
-
Post-operative Care: Apply a topical antibiotic to the incision site. Monitor the animal during recovery from anesthesia. Provide post-operative analgesics as required and monitor the surgical site for signs of infection or adverse reactions.
Protocol 3: Histological and Immunohistochemical Analysis
This protocol outlines the steps for processing the explanted scaffolds and surrounding tissue for histological and immunohistochemical (IHC) evaluation at predetermined time points (e.g., 1, 4, 8, and 12 weeks).
Materials:
-
10% neutral buffered formalin (NBF)
-
Phosphate-buffered saline (PBS)
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene or a xylene substitute
-
Microtome
-
Glass slides
-
Hematoxylin (B73222) and Eosin (H&E) stains
-
Masson's Trichrome stain kit
-
Primary antibodies (e.g., rabbit anti-CD31 for endothelial cells, mouse anti-α-SMA for myofibroblasts)
-
Secondary antibodies (fluorescent or enzyme-conjugated)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Explantation: At the designated time point, euthanize the rat and carefully explant the scaffold along with the surrounding tissue.
-
Fixation: Fix the explanted tissue in 10% NBF for 24-48 hours.
-
Processing: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
H&E Staining: Deparaffinize and rehydrate the sections. Stain with H&E to visualize general tissue morphology, cellular infiltration, and inflammatory response.
-
Masson's Trichrome Staining: Use Masson's Trichrome stain to visualize collagen deposition (blue/green), indicating fibrous capsule formation and extracellular matrix production.
-
Immunohistochemistry (IHC):
-
Antigen Retrieval: Perform antigen retrieval as required for the specific primary antibodies.
-
Blocking: Block non-specific binding sites using a suitable blocking buffer (e.g., goat serum).
-
Primary Antibody Incubation: Incubate sections with primary antibodies (e.g., anti-CD31 to identify blood vessels, anti-α-SMA for myofibroblasts) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the appropriate secondary antibody.
-
Visualization: Use a suitable detection system (e.g., DAB for chromogenic detection or fluorescent dyes).
-
Counterstaining and Mounting: Counterstain with hematoxylin or DAPI and mount with a coverslip.
-
-
Image Analysis: Analyze the stained sections using light or fluorescence microscopy. Quantify parameters such as cell density, fibrous capsule thickness, and blood vessel density using image analysis software.
Data Presentation
Quantitative data from in vivo studies are crucial for an objective comparison of different scaffold formulations. Due to the limited availability of specific quantitative data for pure this compound scaffolds in the literature, the following tables present representative data for the closely related and extensively studied polymer, Polycaprolactone (PCL), to serve as a reference.
Table 1: Representative Physical and Mechanical Properties of Porous PCL Scaffolds
| Property | Value | Method |
|---|---|---|
| Porosity (%) | 85 ± 5 | Gravimetric Analysis |
| Pore Size (µm) | 250 - 400 | SEM Analysis |
| Compressive Modulus (kPa) | 350 ± 50 | Uniaxial Compression |
| Water Uptake (%) | 250 ± 30 | Swelling Test |
Table 2: Representative Quantitative Histomorphometric Analysis of PCL Scaffolds After Subcutaneous Implantation in Rats
| Time Point | Fibrous Capsule Thickness (µm) | Blood Vessel Density (vessels/mm²) | Macrophage Count (cells/mm²) |
|---|---|---|---|
| 1 Week | 120 ± 25 | 15 ± 4 | 250 ± 40 |
| 4 Weeks | 85 ± 20 | 28 ± 6 | 150 ± 30 |
| 8 Weeks | 60 ± 15 | 25 ± 5 | 80 ± 20 |
| 12 Weeks | 50 ± 10 | 22 ± 4 | 50 ± 15 |
Table 3: Representative In Vivo Degradation and Mechanical Properties of Explanted PCL Scaffolds
| Time Point | Weight Loss (%) | Decrease in Molecular Weight (%) | Compressive Modulus (kPa) |
|---|---|---|---|
| 4 Weeks | 5 ± 2 | 10 ± 3 | 300 ± 45 |
| 8 Weeks | 12 ± 4 | 25 ± 6 | 220 ± 40 |
| 12 Weeks | 25 ± 6 | 40 ± 8 | 150 ± 35 |
Visualizations
Caption: Experimental workflow for evaluating this compound scaffolds in a rat model.
Caption: Key biological events following subcutaneous implantation of a PGCL scaffold.
References
Application Notes and Protocols for Validated Sterilization of Poliglecaprone-Based Medical Devices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of validated sterilization methods for medical devices fabricated from poliglecaprone, a copolymer of glycolide (B1360168) and epsilon-caprolactone. The information presented here is intended to guide researchers and professionals in selecting and validating appropriate sterilization techniques that ensure product sterility while maintaining the critical material properties and performance characteristics of this compound-based devices.
Introduction to Sterilization of this compound-Based Devices
This compound is a synthetic, absorbable biomaterial widely used in medical devices such as sutures and other implantables. Its sensitivity to heat and hydrolysis necessitates the use of low-temperature sterilization methods. The primary validated and industrially adopted sterilization techniques for this compound-based devices are Ethylene (B1197577) Oxide (EtO) gas sterilization and gamma irradiation. Steam sterilization (autoclaving) is generally unsuitable due to the high temperatures and moisture involved, which can lead to premature degradation and loss of mechanical properties.
The choice of sterilization method must be carefully considered and validated to ensure a Sterility Assurance Level (SAL) of 10⁻⁶, meaning a one in a million probability of a single viable microorganism being present on a device after sterilization.[1] The validation process must also assess the impact of the sterilization method on the physicochemical properties, biocompatibility, and degradation profile of the this compound device.
Validated Sterilization Methods
Ethylene Oxide (EtO) Sterilization
Ethylene oxide sterilization is a widely used method for heat- and moisture-sensitive medical devices. It is a well-established and validated technique for this compound 25 (PGCL) sutures.[2][3][4] The process involves exposing the device to EtO gas under controlled conditions of temperature, humidity, gas concentration, and time.[5]
Key Parameters:
-
Gas Concentration: Typically ranges from 450 to 1200 mg/L.[5]
-
Temperature: Usually between 37 to 63°C.[5]
-
Relative Humidity: Maintained between 40 to 80%.[5]
-
Exposure Time: Can range from 1 to 6 hours.[5]
Advantages:
-
Low-temperature process, preserving the integrity of heat-sensitive polymers like this compound.
-
High penetration capability, allowing for sterilization of devices in their final packaging.
Considerations:
-
EtO is a toxic and carcinogenic gas, requiring stringent safety precautions and aeration procedures to remove residual gas from the sterilized devices.[5]
-
The sterilization cycle can be lengthy due to the need for preconditioning, gas exposure, and aeration.[6]
-
EtO can react with certain materials, potentially affecting their chemical composition and properties.[7]
Gamma Irradiation Sterilization
Gamma irradiation is another common terminal sterilization method for single-use medical devices.[8] It utilizes cobalt-60 (B1206103) as a source of gamma rays to inactivate microorganisms by damaging their DNA.[9]
Key Parameters:
-
Dose: The standard sterilization dose for medical devices is typically 25 kGy.[10][11] The dose is determined based on the bioburden of the product and the desired SAL, as outlined in ISO 11137.[1][12]
Advantages:
-
High penetration depth, ensuring sterility of packaged devices.
-
Rapid processing time and no residual sterilant.
Considerations:
-
Gamma irradiation can induce chain scission and cross-linking in polymers, which can alter their molecular weight, mechanical properties, and degradation rate.[9] For polymers similar to this compound, studies have shown a decrease in molecular weight and tensile strength after gamma irradiation.[13][14]
-
The effects of gamma irradiation are dose-dependent.[15]
Effects of Sterilization on this compound Properties
The sterilization process can impact the physicochemical properties of this compound. The extent of these changes depends on the chosen method and its parameters. The following table summarizes the potential effects based on studies of this compound and similar resorbable polymers.
| Property | Ethylene Oxide (EtO) | Gamma Irradiation |
| Molecular Weight (Mw, Mn) | Minimal to no significant change reported for similar polymers like PLCL.[1][13] | Dose-dependent decrease due to chain scission. Studies on PCL and PLGA have shown significant reductions in molecular weight.[9][12] |
| Tensile Strength | Generally well-preserved. Minor changes may occur depending on cycle parameters.[14] | Can be significantly reduced due to polymer chain scission.[9][14] |
| Degradation Profile | Generally, the degradation profile is not significantly altered. | Accelerated degradation may occur due to the reduction in molecular weight. |
| Crystallinity | May cause a slight increase in crystallinity.[14] | Can lead to an increase in crystallinity.[14] |
| Appearance | No significant changes are typically observed. | Can cause slight discoloration (e.g., yellowing).[14] |
Experimental Protocols
The following are detailed methodologies for key experiments to validate the sterilization process and assess its impact on this compound-based medical devices.
Sterilization Validation Protocol
4.1.1. Ethylene Oxide (EtO) Sterilization Validation (based on ISO 11135)
This protocol outlines the validation process for an EtO sterilization cycle using the overkill method.[16]
-
Installation Qualification (IQ) and Operational Qualification (OQ): Ensure that the EtO sterilizer is installed correctly and operates within the specified parameters for temperature, pressure, humidity, and EtO concentration.[17]
-
Performance Qualification (PQ):
-
Microbiological PQ (MPQ):
-
Place Biological Indicators (BIs) with a known population of Bacillus atrophaeus spores (typically 10⁶) in the most difficult-to-sterilize locations within the product load.[18]
-
Perform three consecutive half-cycle exposures, where the exposure time is half of the proposed routine sterilization time.[18]
-
After the half-cycle, aseptically retrieve the BIs and test them for sterility according to ISO 11737-2.[19]
-
Successful MPQ is demonstrated if all BIs show no growth after the half-cycle, confirming that the full cycle provides a significant overkill.[16]
-
-
Physical PQ:
-
Perform a minimum of three consecutive full sterilization cycles using the routine parameters.[17]
-
Monitor and record all critical process parameters (temperature, humidity, pressure, EtO concentration, time) to demonstrate reproducibility.
-
-
-
Product Functionality and Residuals:
-
After the full cycles, test the this compound devices for any changes in critical performance characteristics (e.g., tensile strength, degradation rate).
-
Determine the levels of residual EtO and ethylene chlorohydrin (ECH) according to ISO 10993-7 to ensure they are below the specified safety limits.
-
4.1.2. Gamma Irradiation Sterilization Validation (based on ISO 11137)
This protocol describes the validation of a gamma irradiation sterilization process.[1][12]
-
Product Bioburden Determination: Determine the average number of viable microorganisms on the product (bioburden) according to ISO 11737-1.
-
Dose Setting:
-
Sterilization Dose Audit: Periodically audit the established sterilization dose by re-evaluating the product bioburden and performing a verification dose experiment to ensure the continued effectiveness of the sterilization process.
-
Material Effects (Dose Mapping):
-
Establish a maximum acceptable dose by irradiating the this compound device at a range of doses and evaluating its critical properties.[12] This is to ensure that routine processing does not negatively impact the device's functionality.
-
Material Property Characterization Protocols
4.2.1. Tensile Strength Testing (based on USP <881>)
This protocol details the measurement of the tensile strength of this compound sutures.[2][8]
-
Specimen Preparation:
-
Test Setup:
-
Use a calibrated tensile testing machine equipped with clamps suitable for holding the suture without slippage.[2]
-
Set the gauge length (the distance between the clamps) as specified in the monograph for the suture size.
-
-
Testing Procedure:
-
Data Analysis: Calculate the average breaking strength and compare it to the USP requirements for the specific suture size and material.
4.2.2. In Vitro Degradation Testing (based on ASTM F1635)
This protocol describes the evaluation of the in vitro degradation profile of this compound devices.[7][22]
-
Sample Preparation: Use sterilized devices as they would be in their final form. Non-sterilized samples can be used for comparison.[7]
-
Degradation Medium: Prepare a phosphate-buffered saline (PBS) solution with a pH of 7.4.[7]
-
Degradation Setup:
-
Time Points: Define a series of time points for sample retrieval (e.g., 0, 7, 14, 21, 28, 42, 60, 90 days).
-
Sample Analysis: At each time point, retrieve a set of samples (at least 3) and analyze them for:
-
Mass Loss: Dry the samples to a constant weight and measure the remaining mass.[24]
-
Molecular Weight: Determine the weight-average (Mw) and number-average (Mn) molecular weight using Gel Permeation Chromatography (GPC).[24]
-
Mechanical Properties: Measure the remaining tensile strength as described in the protocol above.
-
-
Data Presentation: Plot the percentage of remaining mass, molecular weight, and tensile strength as a function of time to create degradation profiles.
4.2.3. Molecular Weight Analysis via Gel Permeation Chromatography (GPC)
This protocol outlines the determination of the molecular weight distribution of this compound.
-
Sample Preparation: Dissolve a known mass of the this compound sample in a suitable solvent (e.g., tetrahydrofuran (B95107) - THF) to a known concentration (e.g., 1 mg/mL).[25][26]
-
GPC System:
-
Use a GPC system equipped with a suitable column set for separating the polymer based on size, a refractive index (RI) detector, and a temperature-controlled column oven.[27]
-
-
Calibration: Create a calibration curve using a series of narrow molecular weight distribution polystyrene standards.[27]
-
Analysis:
-
Inject the dissolved sample into the GPC system.
-
The RI detector will measure the concentration of the polymer as it elutes from the columns.
-
-
Data Processing:
-
Use GPC software to integrate the chromatogram and calculate the Mw, Mn, and polydispersity index (PDI = Mw/Mn) based on the calibration curve.[28]
-
Visualizations
Logical Workflow for Sterilization Method Selection and Validation
References
- 1. ISO 11137-Gamma Sterilization Validation (A Brief Guidance) | Operon Strategist [operonstrategist.com]
- 2. eurolab.net [eurolab.net]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. dolphinsutures.com [dolphinsutures.com]
- 5. Ethylene Oxide "Gas" Sterilization | Infection Control | CDC [cdc.gov]
- 6. tuttnauer.com [tuttnauer.com]
- 7. polymersolutions.com [polymersolutions.com]
- 8. laboratuar.com [laboratuar.com]
- 9. Frontiers | A novel method for investigation of the impact of sterilization by gamma radiation on polycaprolactone scaffold [frontiersin.org]
- 10. Effect of Gamma Irradiation on Structural and Biological Properties of a PLGA-PEG-Hydroxyapatite Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Biomechanical and Chemical Properties of Gamma-Irradiated Polycaprolactone Microfilaments for Musculoskeletal Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. greenlight.guru [greenlight.guru]
- 13. ddltesting.com [ddltesting.com]
- 14. mdcpp.com [mdcpp.com]
- 15. ISO 11137: Requirements & guidelines for radiation sterilisation [bgs.eu]
- 16. greenlight.guru [greenlight.guru]
- 17. ISO 11135: Sterilization of medical devices using ethylene oxide [ionisos.com]
- 18. steris-ast.com [steris-ast.com]
- 19. fda.gov [fda.gov]
- 20. ISO 11137: An Overview of the Standard for Radiation - NextBeam [nextbeam.com]
- 21. uspbpep.com [uspbpep.com]
- 22. standards.iteh.ai [standards.iteh.ai]
- 23. store.astm.org [store.astm.org]
- 24. poly-med.com [poly-med.com]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
- 27. lcms.cz [lcms.cz]
- 28. youtube.com [youtube.com]
Application Notes and Protocols for Poliglecaprone 25 in Research Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Poliglecaprone 25 (PGCL) sutures for subcuticular closures in research animal models. This document outlines the material's properties, relevant biological interactions, detailed experimental protocols, and expected outcomes to assist in study design and execution.
Introduction to this compound 25
This compound 25 is a synthetic, absorbable, monofilament suture composed of a copolymer of glycolide (B1360168) and epsilon-caprolactone.[1] Its predictable absorption profile, high initial tensile strength, and minimal tissue reactivity make it a suitable choice for subcuticular closures in various animal models.[2][3] The monofilament structure allows for smooth passage through tissue, minimizing trauma, and its absorption by hydrolysis ensures a predictable loss of tensile strength and mass.[1][2]
Key Properties of this compound 25
The performance of this compound 25 in tissue closure is dictated by its key properties, summarized below.
| Property | Specification | Citation |
| Composition | Copolymer of glycolide and ε-caprolactone | [1] |
| Structure | Monofilament | [2] |
| Absorption | By hydrolysis | [2] |
| Complete Absorption | 90-120 days | [2][3] |
| USP Suture Sizes | 2-0 to 6-0 | [2] |
| Color | Violet or Undyed | [2] |
Tensile Strength Retention (in vivo, rats)
| Time Point | Undyed Suture | Dyed Suture | Citation |
| 7 Days | ~78.7% | ~68% | [1] |
| 14 Days | ~39.6% | ~41.3% | [1] |
| 21 Days | ~15.0% | ~11.7% | [1] |
| 28 Days | ~4.4% | ~3.3% | [1] |
Biological Interactions and Wound Healing
The use of this compound 25 for subcuticular closure initiates a cascade of biological events that are integral to the wound healing process. Its biocompatibility is characterized by a minimal inflammatory response, which is crucial for optimal healing.
Inflammatory Response
Studies in various animal models, including rats and dogs, have consistently demonstrated that this compound 25 elicits a milder inflammatory reaction compared to other absorbable sutures like polyglactin 910.[4] The initial response is typically characterized by a slight infiltration of inflammatory cells, which subsides as the suture is absorbed. This minimal tissue reactivity is advantageous for cosmetic outcomes and reducing the risk of complications.
Signaling Pathways in Wound Healing
The process of wound healing is governed by a complex interplay of signaling pathways. While direct modulation of these pathways by this compound 25 is not extensively documented, its biocompatible nature is thought to promote a favorable environment for their proper function. The minimal inflammatory response helps to prevent the prolonged activation of pro-inflammatory pathways that can delay healing.
Figure 1: Overview of key signaling pathways involved in the phases of wound healing.
Experimental Protocols
The following protocols are provided as a guide and should be adapted to the specific animal model and institutional IACUC guidelines.
Experimental Workflow
Figure 2: General experimental workflow for subcuticular closure in animal models.
Protocol 1: Subcuticular Closure in a Rat Model
Materials:
-
This compound 25 suture, USP size 4-0 or 5-0 with a reverse cutting or taper point needle[5][6]
-
Sterile surgical instruments
-
Anesthetic agent (e.g., isoflurane)
-
Analgesic agent (e.g., buprenorphine)
-
Clippers and disinfectant for skin preparation
-
Sterile drapes
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat according to the approved institutional protocol. Shave the surgical site and prepare the skin with a disinfectant scrub. Place a sterile drape over the animal.
-
Incision: Make a full-thickness skin incision of the desired length.
-
Subcuticular Closure:
-
Begin the closure by taking a bite of the deep dermis at one end of the incision. Tie a secure knot, leaving the knot buried.
-
Advance the needle horizontally through the dermal layer on one side of the incision.
-
Cross to the opposite side and take a similar horizontal bite through the dermis.
-
Continue this pattern, advancing along the length of the incision. Ensure that the bites are evenly spaced and at a consistent depth to achieve good wound edge apposition.
-
To finish, take a final bite in the deep dermis at the opposite end of the incision and tie a buried knot.
-
-
Post-Operative Care: Administer analgesia as prescribed. Monitor the animal daily for signs of pain, distress, infection, and wound dehiscence.[6]
Protocol 2: Subcuticular Closure in a Mouse Model
Materials:
-
This compound 25 suture, USP size 5-0 or 6-0 with a precision point reverse cutting or taper point needle[5][7]
-
Sterile surgical instruments
-
Anesthetic agent (e.g., isoflurane)
-
Analgesic agent (e.g., carprofen)
-
Clippers and disinfectant for skin preparation
-
Sterile drapes
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse following the approved institutional protocol. Prepare the surgical site by removing fur and disinfecting the skin. Drape the surgical area.
-
Incision: Create a full-thickness skin incision.
-
Subcuticular Closure:
-
Anchor the suture with a buried knot in the deep dermis at one apex of the incision.
-
Carefully pass the needle through the dermal layer in a continuous horizontal pattern, alternating sides of the incision.
-
Maintain gentle tension to appose the wound edges without causing tissue ischemia.
-
Terminate the closure with a final buried knot at the other end of the incision.
-
-
Post-Operative Care: Administer analgesics. House the mouse individually to prevent cage mates from interfering with the incision. Monitor daily for any adverse events.[7]
Data Presentation and Expected Outcomes
The use of this compound 25 for subcuticular closures in research animal models is expected to yield excellent wound healing with minimal complications.
Comparative Performance Data
| Suture Material | Animal Model | Key Findings | Citation |
| This compound 25 vs. Polydioxanone | Dog | No significant difference in dehiscence rates in clean orthopedic procedures. | [8] |
| This compound 25 vs. Nylon | Rat | This compound 25 showed greater tissue reactivity in external sutures initially, which decreased as the thread was absorbed. | [9] |
| This compound 25 vs. Polyglactin 910 | Cat | No wound dehiscence observed with either suture. Monofilament showed greater initial scab formation and elevation. | [10] |
| This compound 25 vs. Polyglactin 910 & PTFE | Rat | This compound 25 induced the mildest inflammatory reaction. | [4] |
Histological Assessment
Histological analysis of wounds closed with this compound 25 typically reveals a mild inflammatory infiltrate in the early stages, which resolves over time. Fibroblastic proliferation and collagen deposition are observed, leading to organized connective tissue formation around the suture material as it is absorbed.[4][9]
Conclusion
This compound 25 is a reliable and effective suture material for subcuticular closures in a variety of research animal models. Its favorable handling characteristics, predictable absorption, and minimal tissue reactivity contribute to positive surgical outcomes and animal welfare. The protocols and data presented in these application notes provide a foundation for researchers to incorporate this suture material into their surgical procedures with confidence.
References
- 1. dolphinsutures.com [dolphinsutures.com]
- 2. This compound 25 Sutures | Absorbable Monofilament Sutures | RTMED [surgical-sutures.com]
- 3. lotus-surgicals.com [lotus-surgicals.com]
- 4. researchgate.net [researchgate.net]
- 5. suprememed.com [suprememed.com]
- 6. scielo.br [scielo.br]
- 7. Histological and microbiological evaluation of surgical wound closure in mouse skin with cyanoacrylate (Histoacryl®) in comparison to this compound (Monocryl®) traditional suture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of suture materials polydioxanone and this compound 25 on non-infected clean orthopedic stifle procedure incisional dehiscence rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Clinical and histopathological study of tissue reactivity to monofilament suture materials: nylon and this compound 25 in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchjournal.nrcp.dost.gov.ph [researchjournal.nrcp.dost.gov.ph]
Application of Poliglecaprone in the Fabrication of Synthetic Surgical Sutures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poliglecaprone 25 (PGCL) is a synthetic, absorbable, monofilament suture material renowned for its use in soft tissue approximation and ligation.[1][2][3] It is a copolymer synthesized from 75% glycolide (B1360168) and 25% epsilon-caprolactone.[3][4] This unique composition provides a suture with initial high tensile strength, excellent handling characteristics, and a predictable absorption profile, making it a material of choice in various surgical applications, particularly where rapid healing is anticipated.[1][2] This document provides detailed application notes, quantitative data, and experimental protocols relevant to the fabrication and evaluation of this compound sutures.
Material Characteristics and Applications
This compound 25 is characterized by its monofilament structure, which allows for smooth passage through tissues, minimizing tissue drag and trauma.[1][5][6] It elicits only a slight tissue reaction during its absorption process.[1][2][3][5]
Key Characteristics:
-
High Initial Tensile Strength: Provides robust wound support in the critical early stages of healing.[1]
-
Predictable Absorption Profile: Degrades by hydrolysis, ensuring consistent and reliable absorption.[1][3][7]
-
Excellent Handling: The material is pliable with minimal memory, facilitating easy knot tying and secure knot placement.[8]
-
Minimal Tissue Reactivity: Being non-antigenic and non-pyrogenic, it causes minimal inflammatory response.[1][2][3][7]
Primary Applications:
-
Subcuticular and intradermal closures, especially in plastic and cosmetic surgery for optimal cosmetic results.[2][4]
-
Gynecological, urological, and gastrointestinal surgeries.[2][4]
Contraindications: this compound sutures are not recommended for use in cardiovascular or neurological tissues, microsurgery, or ophthalmic surgery.[1][3][7] They are also not suitable for applications requiring extended wound support.[3]
Quantitative Data Summary
The performance of this compound sutures can be quantified by their tensile strength retention and absorption rate. The following tables summarize these key properties.
Table 1: In-Vivo Tensile Strength Retention of this compound 25 Sutures
| Time Post-Implantation | Approximate Percentage of Original Tensile Strength Retained |
| 7 Days | 50% - 80%[3][5][6][7][9] |
| 14 Days | 20% - 40%[1][5][6][7][9] |
| 21 Days | ~15%[9] |
| 28 Days | ~4.4%[9] |
Table 2: Absorption Profile of this compound 25 Sutures
| Process | Timeframe | Mechanism |
| Onset of Absorption | Begins as a loss of tensile strength | Hydrolysis[1][3][7][10] |
| Complete Absorption | 90 - 120 days | Hydrolysis[1][3][4][5][6][7][10][11][12] |
Experimental Protocols
Protocol 1: In Vitro Degradation Assessment
This protocol outlines a method to evaluate the degradation of this compound sutures in a simulated physiological environment.
Objective: To determine the rate of degradation by measuring weight loss and changes in surface morphology over time.
Materials:
-
This compound suture samples of a specific size (e.g., USP 4-0).
-
Phosphate Buffered Saline (PBS) solution (pH 7.4).
-
Incubator or water bath set to 37°C.
-
Analytical balance.
-
Scanning Electron Microscope (SEM).
-
Sterile containers.
Procedure:
-
Sample Preparation: Cut suture samples into standardized lengths (e.g., 5 cm). Record the initial weight (W_i) of each sample using an analytical balance.
-
Immersion: Place each suture sample in a separate sterile container filled with a sufficient volume of PBS solution to ensure complete immersion.
-
Incubation: Place the containers in an incubator or water bath maintained at 37 ± 1°C.
-
Time Points: Remove samples at predetermined time intervals (e.g., 7, 14, 21, 28, 60, 90, and 120 days).
-
Sample Analysis:
-
At each time point, remove the designated samples from the PBS solution.
-
Gently rinse the samples with deionized water to remove any salt residues and blot dry.
-
Dry the samples to a constant weight in a vacuum oven at a low temperature (e.g., 40°C).
-
Record the final weight (W_f) of the dried samples.
-
Calculate the percentage of weight loss: Weight Loss (%) = [(W_i - W_f) / W_i] * 100.
-
Examine the surface morphology of the degraded sutures using SEM to observe changes such as cracking, pitting, and fragmentation.
-
Protocol 2: Tensile Strength Testing
This protocol describes the methodology for determining the tensile strength of this compound sutures.
Objective: To measure the maximum load a suture can withstand before breaking, both initially and after in vitro degradation.
Materials:
-
This compound suture samples.
-
Universal Testing Machine (UTM) with appropriate clamps (e.g., cord and yarn grips).
-
Suture samples from the in vitro degradation study (Protocol 1) at various time points.
Procedure:
-
Sample Mounting: Securely mount a suture sample between the clamps of the UTM. If testing knotted sutures, the knot should be positioned midway between the clamps.[13][14]
-
Testing Parameters: Set the cross-head speed of the UTM to a constant rate (e.g., 25 cm/min).[13][14]
-
Tensile Test: Initiate the test, stretching the specimen until it fails (breaks).
-
Data Recording: The UTM will record the maximum load (in Newtons, N) required to break the suture. This is the tensile strength.[13][15]
-
Analysis:
-
Test a statistically significant number of samples for each condition (e.g., pre-immersion and each degradation time point).
-
Calculate the mean and standard deviation of the tensile strength for each group.
-
For degraded samples, calculate the percentage of retained tensile strength relative to the initial (pre-immersion) strength.
-
Visualizations
Sterilization and Handling
This compound sutures are typically sterilized using ethylene oxide (EtO).[4][7][9] It is crucial to note that reprocessing or re-sterilization can compromise the tensile strength of the suture and is not recommended.[4] Sutures should be stored in a dry place at a recommended temperature of 10°C-35°C.[4] Care must be taken during handling to avoid crushing or crimping damage from surgical instruments.[4][9]
References
- 1. dolphinsutures.com [dolphinsutures.com]
- 2. Advanced this compound Sutures Manufacturing By Orion Sutures [orionsutures.com]
- 3. atlasmedicaldisposables.com [atlasmedicaldisposables.com]
- 4. suturebasics.com [suturebasics.com]
- 5. mgroupholding.co [mgroupholding.co]
- 6. dolphinsutures.com [dolphinsutures.com]
- 7. This compound 25 Sutures | Absorbable Monofilament Sutures | RTMED [surgical-sutures.com]
- 8. A Controlled Trial of Polyglytone 6211 versus this compound 25 for Use in Intradermal Suturing in Dogs | MDPI [mdpi.com]
- 9. dolphinsutures.com [dolphinsutures.com]
- 10. DemeTECH-Home [demetech.us]
- 11. This compound Suture (PGCL) - TaminSalamat [taminsalamat.co]
- 12. jnjmedtech.com [jnjmedtech.com]
- 13. ijocrweb.com [ijocrweb.com]
- 14. Evaluation of tensile strength of surgical synthetic absorbable suture materials: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medicosutures.com [medicosutures.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Poliglecaprone Electrospinning for Controlled Fiber Diameter
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the electrospinning parameters of Poliglecaprone to achieve desired fiber diameters.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters influencing this compound fiber diameter during electrospinning?
A1: The primary parameters that control this compound fiber diameter are solution concentration, applied voltage, flow rate, and the distance between the spinneret and the collector.[1] Environmental factors such as humidity and temperature also play a significant role.[2][3]
Q2: How does the concentration of the this compound solution affect fiber diameter?
A2: Generally, increasing the polymer concentration leads to an increase in the average fiber diameter.[4][5] This is because higher concentration solutions have increased viscosity and polymer chain entanglement, resulting in the ejection of a larger volume of polymer and the formation of thicker fibers.[4][6]
Q3: What is the typical effect of applied voltage on fiber diameter?
A3: The effect of applied voltage on fiber diameter can be complex. Often, increasing the voltage initially leads to a decrease in fiber diameter due to increased electrostatic stretching of the polymer jet.[7][8] However, at excessively high voltages, the fiber diameter might increase or become inconsistent due to jet instability.[7][8][9]
Q4: How does the solution flow rate influence the resulting fiber diameter?
A4: A higher flow rate generally results in a larger fiber diameter.[10][11] This is attributed to a greater volume of the polymer solution being ejected from the spinneret, leading to the formation of thicker fibers.[7][11] Conversely, a lower flow rate can produce thinner fibers, but if it's too low, it may lead to an unstable Taylor cone and intermittent spraying.[12][13]
Q5: What is the role of the spinneret-to-collector distance in controlling fiber diameter?
A5: Increasing the distance between the spinneret and the collector typically leads to a decrease in fiber diameter.[1] A longer distance provides more time for the solvent to evaporate and for the polymer jet to be stretched by the electric field, resulting in finer fibers.[1] However, an excessive distance can lead to the collection of dry, poorly adhered fibers.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Beaded Fibers | - Solution viscosity is too low (concentration is too low).[9][13]- Applied voltage is too high, causing over-stretching of the jet.[2][9]- Surface tension of the solution is too high. | - Increase the this compound concentration in the solvent.- Gradually decrease the applied voltage.- Consider using a solvent with lower surface tension or adding a surfactant. |
| Inconsistent Fiber Diameter | - Unstable Taylor cone.[9][13]- Fluctuations in voltage or flow rate.[9]- Environmental factors like air drafts or fluctuating humidity.[2][9] | - Adjust the voltage and flow rate to achieve a stable, continuous jet.- Ensure all electrical connections are secure and the syringe pump is functioning correctly.- Conduct experiments in a controlled environment with minimal air movement and stable humidity. |
| No Fiber Formation (Electrospraying) | - The applied voltage is too low to overcome the surface tension of the solution.[2]- The polymer concentration is below the critical entanglement concentration.[14] | - Gradually increase the applied voltage until a stable jet is formed.- Increase the this compound concentration. |
| Polymer Clogging at the Spinneret Tip | - The solvent is evaporating too quickly at the tip.[2]- The solution flow rate is too low.- The polymer concentration is too high, leading to high viscosity.[2] | - Use a less volatile solvent or increase the humidity in the electrospinning chamber.- Increase the flow rate gradually.- Slightly decrease the polymer concentration or use a more potent solvent. |
| Ribbon-like or Fused Fibers | - Incomplete solvent evaporation before the fibers reach the collector.[4][14]- The spinneret-to-collector distance is too short. | - Increase the distance between the spinneret and the collector.- Use a more volatile solvent.- Decrease the solution flow rate to allow more time for drying. |
Data on Electrospinning Parameters and Fiber Diameter
The following table summarizes general trends observed for polyesters similar to this compound, such as PLGA and PCL, as specific quantitative data for this compound is limited in publicly available literature. These trends can be used as a starting point for optimizing this compound electrospinning.
| Parameter | Change | Effect on Fiber Diameter | Typical Range | Reference |
| Solution Concentration | Increase | Increase | 5 - 20 wt% | [4][5][6] |
| Applied Voltage | Increase | Decrease (initially), then may Increase | 10 - 25 kV | [7][8][15] |
| Flow Rate | Increase | Increase | 0.1 - 2.0 mL/hr | [10][11][12] |
| Spinneret-to-Collector Distance | Increase | Decrease | 10 - 25 cm | [1] |
Experimental Protocol: Electrospinning of this compound
This protocol provides a general procedure for the electrospinning of this compound. Researchers should optimize these parameters based on their specific equipment and desired fiber characteristics.
1. Materials and Equipment:
-
This compound (PGCL) polymer
-
Suitable solvent (e.g., 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), Chloroform/Methanol mixture)
-
High-voltage power supply
-
Syringe pump
-
Syringe with a blunt-tipped needle (e.g., 22-gauge)
-
Grounded collector (e.g., flat plate, rotating mandrel)
-
Fume hood or electrospinning chamber
-
Scanning Electron Microscope (SEM) for fiber morphology analysis
2. Solution Preparation:
-
Dissolve a predetermined amount of this compound in the chosen solvent to achieve the desired concentration (e.g., 10 wt%).
-
Stir the solution at room temperature until the polymer is completely dissolved. This may take several hours. Ensure the solution is homogeneous and free of air bubbles.
3. Electrospinning Setup:
-
Load the this compound solution into the syringe and mount it on the syringe pump.
-
Attach the needle to the syringe, ensuring there are no air bubbles in the syringe or needle.
-
Position the collector at a specific distance from the needle tip (e.g., 15 cm).
-
Connect the positive electrode of the high-voltage power supply to the needle and the ground electrode to the collector.
4. Electrospinning Process:
-
Set the syringe pump to the desired flow rate (e.g., 1 mL/hr).
-
Turn on the high-voltage power supply and gradually increase the voltage to the desired level (e.g., 15 kV).
-
Observe the tip of the needle for the formation of a stable Taylor cone and a continuous jet of polymer solution.
-
Allow the electrospinning process to proceed for the desired duration to collect a non-woven mat of this compound fibers on the collector.
5. Fiber Characterization:
-
Carefully remove the collected fiber mat from the collector.
-
Dry the mat under vacuum to remove any residual solvent.
-
Characterize the morphology and diameter of the electrospun fibers using a Scanning Electron Microscope (SEM).
Logical Relationship of Electrospinning Parameters
Caption: Relationship between electrospinning parameters and fiber diameter.
References
- 1. sciencerepository.org [sciencerepository.org]
- 2. linarinanotech.com [linarinanotech.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effect of Electrospinning Parameters on the Fiber Diameter and Morphology of PLGA Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. electrospintek.com [electrospintek.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Electrospinning Fundamentals: Optimizing Solution and Apparatus Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Attachment on Hydrophobic Poliglecaprone (PCL) Surfaces
Welcome to the technical support center for improving cell attachment on hydrophobic Poliglecaprone (PCL) surfaces. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments with PCL scaffolds and films.
Troubleshooting Guide
This guide addresses specific problems you might encounter with cell attachment on PCL surfaces and offers step-by-step solutions.
Problem 1: Poor or inconsistent cell attachment to the PCL surface.
Possible Causes:
-
Inherent Hydrophobicity: PCL is naturally hydrophobic, which hinders the adsorption of serum proteins from the culture medium that are essential for cell attachment. This can lead to low initial cell seeding density and heterogeneous cell distribution.[1]
-
Suboptimal Culture Conditions: Issues with cell health, media components, or incubator conditions can lead to poor cell attachment.
-
Contamination: Mycoplasma or other biological contaminants can alter cell membrane properties and metabolism, leading to poor attachment.[2]
Troubleshooting Steps:
-
Verify Cell Health and Culture Conditions:
-
Ensure cells are healthy, within a suitable passage number, and exhibit normal morphology before seeding.
-
Confirm that the culture medium is fresh, correctly supplemented (e.g., with serum), and at the proper pH (typically 7.2-7.4).[2]
-
Check incubator settings for correct temperature (37°C) and CO2 levels (typically 5%).[2]
-
-
Surface Modification of PCL: If culture conditions are optimal, the PCL surface itself likely requires modification to increase its hydrophilicity and promote cell adhesion.[1][3] Consider the following options:
-
Plasma Treatment: This is a rapid and effective method to introduce polar functional groups onto the PCL surface, making it more hydrophilic.[3] (See Experimental Protocol 1).
-
Alkaline Hydrolysis (e.g., NaOH Treatment): Soaking the PCL scaffold in a sodium hydroxide (B78521) solution introduces carboxyl and hydroxyl groups on the surface, significantly increasing hydrophilicity and subsequent cell adhesion.[4] (See Experimental Protocol 2).
-
Protein Coating: Coating the PCL surface with extracellular matrix (ECM) proteins like fibronectin or collagen provides specific binding sites for cell surface receptors (integrins), directly promoting cell attachment.[5] (See Experimental Protocol 3).
-
-
Test for Contamination: If attachment issues persist, test your cell cultures for mycoplasma contamination.
Problem 2: Cells attach initially but fail to proliferate or spread.
Possible Causes:
-
Insufficient Surface Modification: The surface treatment may not have been uniform or sufficient to support long-term cell growth.
-
Lack of Specific Cell Adhesion Motifs: While increased hydrophilicity aids initial attachment, the absence of specific biological cues can prevent robust cell spreading and proliferation.[6]
-
Cytotoxicity of Surface Treatment: Harsh surface modification conditions could potentially leave residues or alter the polymer in a way that is detrimental to cell health.
Troubleshooting Steps:
-
Optimize Surface Modification Protocol:
-
Plasma Treatment: Adjust treatment time and power to ensure uniform surface activation without causing excessive etching or degradation.
-
NaOH Treatment: Optimize the concentration of NaOH and incubation time. Prolonged exposure to high concentrations can lead to significant material degradation.[7]
-
Protein Coating: Ensure complete and uniform coverage of the PCL surface with the protein solution. Optimize the protein concentration as different cell lines may have different requirements.[8]
-
-
Combine Surface Modification Techniques: For enhanced and more stable cell attachment and proliferation, consider a two-step approach. For example, first use plasma treatment or NaOH hydrolysis to increase hydrophilicity, followed by coating with an ECM protein like fibronectin. The initial treatment can improve the adsorption and stability of the subsequent protein layer.
-
Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT or Live/Dead staining) to confirm that the surface modification method is not toxic to the cells. Ensure thorough rinsing of the PCL scaffold after any chemical treatment to remove residual chemicals.
Frequently Asked Questions (FAQs)
Q1: Why is my PCL scaffold so hydrophobic, and how does this affect my cell culture?
A1: this compound (PCL) is a polyester (B1180765) with a semi-crystalline structure and a lack of polar functional groups on its surface, which results in its inherent hydrophobicity (water contact angle often >90°).[4][9] This hydrophobicity impedes the adsorption of water and essential serum proteins from your cell culture medium. Cells in culture typically do not attach directly to the synthetic polymer but to this layer of adsorbed proteins. Poor protein adsorption leads to poor cell attachment, uneven cell distribution, and can hinder cell proliferation and differentiation.[1]
Q2: What is the quickest way to improve cell attachment on my PCL surface for a pilot experiment?
A2: For a quick improvement in cell attachment, plasma treatment is a very effective and rapid method. A short exposure (e.g., 60-120 seconds) to oxygen or air plasma can dramatically increase the surface hydrophilicity by introducing oxygen-containing functional groups.[3][10] This will significantly enhance initial cell attachment. Alternatively, coating with a protein solution like fibronectin for about an hour can also provide a quick and effective solution.
Q3: Can I use NaOH to treat my PCL scaffold? Will it damage the material?
A3: Yes, you can treat PCL with sodium hydroxide (NaOH) in a process called alkaline hydrolysis. This method is effective at increasing surface hydrophilicity by creating carboxyl and hydroxyl groups.[4][11] However, it's a balance; the treatment can also cause degradation of the PCL. It is crucial to optimize the NaOH concentration and treatment time. For instance, treatment with 5 M NaOH for 1 hour has been shown to significantly improve cell adhesion without causing significant mass loss.[4][7] Higher concentrations or longer treatment times can lead to a decrease in the mechanical properties of the scaffold.[7]
Q4: What is the mechanism behind protein coatings like fibronectin improving cell attachment?
A4: Protein coatings like fibronectin, collagen, or laminin (B1169045) are components of the natural extracellular matrix (ECM).[5] These proteins contain specific amino acid sequences (e.g., Arginine-Glycine-Aspartic acid or RGD) that are recognized and bound by transmembrane receptors on the cell surface called integrins.[6] This integrin-ligand binding initiates intracellular signaling cascades that promote firm cell adhesion, spreading, and survival.[12] Essentially, you are providing the cells with the specific biological handholds they use in their natural environment.
Q5: Will surface modification affect the mechanical properties of my PCL scaffold?
A5: It can, depending on the method and its parameters. Mild plasma treatment generally has a minimal effect on the bulk mechanical properties of the scaffold.[13] Similarly, optimized, short-duration chemical treatments like NaOH hydrolysis may not significantly alter mechanical strength.[7] However, aggressive chemical treatments or prolonged plasma exposure can lead to surface etching and degradation of the polymer chains, which could compromise the mechanical integrity of the scaffold. It is advisable to perform mechanical testing if the structural stability of the scaffold is critical for your application.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of different surface modifications on PCL.
Table 1: Effect of Surface Modification on Water Contact Angle of PCL
| Surface Treatment | Water Contact Angle (°) | Reference |
| Untreated PCL | 123 ± 10 | [10] |
| Untreated PCL | 113 ± 1.5 | [13] |
| Untreated PCL | ~129 | [14] |
| O₂ Plasma Treatment (120s) | 30 ± 6 | [10] |
| Ar Plasma Treatment (120s) | 69 ± 10 | [10] |
| NH₃ Plasma Treatment (120s) | 102 ± 5 | [10] |
| NaOH Treatment (1M, 1h) | 44.7 ± 1.8 | [4] |
| KOH Treatment (1M, 1h) | 35.6 ± 1.0 | [4] |
Table 2: Effect of Surface Modification on Cell Adhesion and Viability on PCL
| Surface Treatment | Cell Type | Outcome Measure | Result | Reference |
| Untreated PCL | Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Adhesion (24h) | ~22,000 cells/cm² | [4] |
| NaOH Treated PCL | Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Adhesion (24h) | ~48,000 cells/cm² | [4] |
| Untreated PCL | Human Ventricular Fibroblasts (HVF) | Cell Proliferation (72h) | Significant Decrease | [15] |
| Untreated PCL | MG63 Osteoblast-like cells | Cell Density | ~120 cells/mm² | [3] |
| Plasma Treated PCL | MG63 Osteoblast-like cells | Cell Density | ~350 cells/mm² | [3] |
Experimental Protocols
Protocol 1: Plasma Treatment of PCL Scaffolds
Objective: To increase the hydrophilicity of PCL surfaces by introducing polar functional groups.
Materials:
-
PCL scaffold/film
-
Plasma cleaner/reactor
-
Process gas (e.g., Oxygen, Argon, or ambient air)
Procedure:
-
Place the PCL scaffolds or films into the chamber of the plasma cleaner.
-
Evacuate the chamber to the recommended base pressure.
-
Introduce the process gas (e.g., O₂, Ar) at a controlled flow rate (e.g., 30 cm³/min).[10]
-
Apply radio frequency (RF) power to generate plasma at a specified power (e.g., 30-50 W) for a set duration (e.g., 120 seconds).[10]
-
After the treatment, vent the chamber and remove the samples.
-
The modified PCL scaffolds are now ready for cell seeding. They should be used relatively soon after treatment as the surface can rearrange and become more hydrophobic over time.
Protocol 2: Alkaline Hydrolysis of PCL Films/Scaffolds with NaOH
Objective: To introduce carboxyl and hydroxyl groups on the PCL surface to enhance hydrophilicity.
Materials:
-
PCL scaffold/film
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M or 5 M)
-
Deionized (DI) water
-
Sterile beakers or dishes
Procedure:
-
Prepare the desired concentration of NaOH solution in DI water.
-
Immerse the PCL scaffolds/films in the NaOH solution. A 1-hour incubation at room temperature is a good starting point.[4]
-
After incubation, carefully remove the PCL from the NaOH solution.
-
Thoroughly rinse the scaffolds/films with DI water multiple times to remove all residual NaOH. Rinsing until the pH of the wash water is neutral is recommended.
-
Sterilize the treated PCL (e.g., with 70% ethanol (B145695) followed by sterile PBS washes) before cell seeding.
Protocol 3: Fibronectin Coating of PCL Surfaces
Objective: To coat the PCL surface with fibronectin to provide specific cell binding sites.
Materials:
-
PCL scaffold/film (preferably surface-activated by plasma treatment or hydrolysis for better protein adsorption)
-
Fibronectin solution (e.g., from human plasma)
-
Sterile Phosphate-Buffered Saline (PBS) or a balanced salt solution
-
Sterile culture plates
Procedure:
-
Dilute the fibronectin stock solution to a working concentration (e.g., 1-5 µg/cm²) in sterile PBS.
-
Place the PCL scaffold/film in a sterile culture well.
-
Add a minimal volume of the diluted fibronectin solution to completely cover the surface of the PCL.
-
Incubate at room temperature for at least 45-60 minutes.[16] Some protocols suggest longer incubation times (e.g., overnight at 4°C).
-
Carefully aspirate the fibronectin solution. Some protocols recommend rinsing with PBS, while others suggest it is not necessary.[16]
-
The coated PCL surface is now ready for cell seeding. Do not allow the surface to dry out completely before adding the cell suspension.
Signaling Pathways and Workflows
References
- 1. Hydrophilization of synthetic biodegradable polymer scaffolds for improved cell/tissue compatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Rescue Cells with Slow Growth and Poor Adhesion in Passages? [procellsystem.com]
- 3. mdpi.com [mdpi.com]
- 4. Improvement of Endothelial Cell-Polycaprolactone Interaction through Surface Modification via Aminolysis, Hydrolysis, and a Combined Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design Challenges in Polymeric Scaffolds for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. corning.com [corning.com]
- 9. In vitro Studies of Polycaprolactone Nanofibrous Scaffolds Containing Novel Gehlenite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of low-temperature plasma treatment of electrospun polycaprolactone fibrous scaffolds on calcium carbonate mineralisation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Review of Integrin-targeting Biomaterials in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Surface-Modified Poly(ɛ-caprolactone) Scaffold Comprising Variable Nanosized Surface-Roughness Using a Plasma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biocompatibility Evaluation of PCL Electrospun Membranes Coated with MTA/HA for Potential Application in Dental Pulp Capping - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. neuvitro.com [neuvitro.com]
Troubleshooting inconsistent in vivo degradation rates of Poliglecaprone
Welcome to the technical support center for Poliglecaprone (PGCL). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistencies in the in vivo degradation rates of this compound-based materials. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Degradation Profile
Question: What is the expected in vivo degradation profile of this compound 25?
Answer: this compound 25, a copolymer of glycolide (B1360168) and ε-caprolactone, degrades in vivo primarily through hydrolysis of its ester bonds. The degradation process occurs in two main stages: a loss of tensile strength followed by a loss of mass. Complete absorption is typically observed between 90 and 120 days.[1] The expected tensile strength retention in vivo is approximately 20-30% after two weeks, a period often considered critical for wound healing.
Troubleshooting: Accelerated Degradation
Question: My this compound implant is degrading much faster than anticipated in my animal model. What are the potential causes?
Answer: Several factors can lead to accelerated degradation of this compound in vivo. Here are the most common culprits to investigate:
-
High pH Environment: this compound, containing glycolide as a comonomer, is susceptible to faster degradation in alkaline environments.[2][3] The physiological environment of your implantation site might have a higher pH than expected.
-
Sterilization Method: The sterilization technique used can significantly impact the polymer's integrity. Gamma irradiation, in particular, can induce chain scission in the polymer, leading to a decrease in molecular weight and, consequently, a faster degradation rate compared to methods like ethylene (B1197577) oxide (EtO) sterilization.[4][5]
-
Implantation Site: The specific anatomical location of the implant plays a crucial role. Highly vascularized areas or sites with significant enzymatic activity, such as the intraperitoneal space, can lead to a more aggressive biological response and faster degradation compared to subcutaneous or intramuscular sites.[6] The presence of certain bodily fluids, like bile and pancreatic juice, is also known to accelerate the degradation of absorbable sutures.[7][8]
-
Inflammatory Response: A severe inflammatory response at the implantation site can accelerate degradation. Macrophages and other immune cells can release enzymes and reactive oxygen species that contribute to the breakdown of the polymer.[9]
-
Mechanical Stress: If the implant is under significant mechanical load, this can also contribute to a faster loss of integrity.
dot
Caption: Troubleshooting workflow for accelerated this compound degradation.
Troubleshooting: Slow or Incomplete Degradation
Question: My this compound implant is showing a slower degradation rate than expected. What could be the reason?
Answer: Delayed degradation is less common but can occur due to several factors:
-
Acidic Environment: An acidic microenvironment at the implantation site can slightly delay the degradation of sutures containing glycolide.[2]
-
Low Vascularity: Implantation in a poorly vascularized site can reduce the access of water and enzymes to the implant, slowing down hydrolysis.
-
Fibrous Encapsulation: A thick fibrous capsule forming around the implant can act as a barrier, limiting the interaction of the polymer with the surrounding biological environment and thus slowing degradation.
-
Material Properties: Variations in the initial molecular weight or the glycolide-to-caprolactone ratio of the polymer can affect its degradation profile. Higher molecular weight and a higher caprolactone (B156226) content generally lead to slower degradation.
Data Presentation: Quantitative Degradation Data
The following tables summarize the expected loss of tensile strength of this compound 25 under various conditions.
Table 1: In Vivo Tensile Strength Retention of this compound 25 (Subcutaneous Implantation in Rats)
| Time Post-Implantation | Remaining Tensile Strength (%) |
| 7 Days | ~50 - 60% |
| 14 Days | ~20 - 30% |
| 21 Days | Significant loss of strength |
| 90-120 Days | Complete absorption |
Note: Data compiled from multiple sources. Actual rates may vary based on specific experimental conditions.
Table 2: Effect of Sterilization Method on Polymer Molecular Weight
| Sterilization Method | Change in Molecular Weight | Impact on Degradation Rate |
| Ethylene Oxide (EtO) | No significant change.[4][5] | Baseline degradation rate. |
| Gamma (γ) Irradiation | Significant decrease (chain scission).[4][5] | Accelerated degradation. |
Table 3: Influence of pH on this compound Degradation
| pH Condition | Effect on Degradation Rate |
| Acidic (e.g., pH < 7) | Slightly delayed degradation.[2] |
| Neutral (e.g., pH 7.4) | Normal degradation rate.[3] |
| Alkaline (e.g., pH > 7.4) | Accelerated degradation.[2][3] |
Experimental Protocols
Protocol 1: In Vivo Degradation and Biocompatibility Assessment of this compound (Based on ISO 10993-6)
This protocol outlines a general procedure for evaluating the local effects of this compound implants in an animal model.
dot
References
- 1. fabrizioschonauer.it [fabrizioschonauer.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Ethylene Oxide and Gamma (γ-) Sterilization on the Properties of a PLCL Polymer Material in Balloon Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Material Composition and Implantation Site Affect in vivo Device Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Degradation of Absorbable Surgical Threads in Body Fluids: Insights from Infrared Spectroscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Short-Term Hydrolytic Degradation of Mechanical Properties of Absorbable Surgical Sutures: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Resolution 3D Printing of Poliglecaprone (PCL) Structures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3D printed high-resolution Poliglecaprone (PCL) structures.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the 3D printing of high-resolution PCL structures, offering potential solutions and best practices.
1. Poor Print Resolution and Feature Definition
-
Question: Why are my printed PCL structures exhibiting poor resolution, with ill-defined features and rounded corners?
Answer: Achieving high resolution in PCL printing can be challenging due to its low melting point and viscosity.[1] Several factors can contribute to this issue:
-
Incorrect Temperature Settings: If the extrusion temperature is too high, the PCL will be too fluid, leading to spreading and loss of detail. Conversely, a temperature that is too low can cause poor layer adhesion and nozzle clogging.
-
Print Speed: A fast print speed may not allow the PCL to cool and solidify sufficiently before the next layer is deposited, causing deformation.
-
Nozzle Diameter: A larger nozzle diameter will inherently limit the achievable feature size.
-
Cooling: Inadequate cooling of the printed layers can lead to sagging and loss of shape, particularly for overhanging features.
-
-
Question: How can I improve the print resolution of my PCL scaffolds?
Answer: To enhance the resolution of your PCL prints, consider the following adjustments:
-
Optimize Print Parameters: Experiment with a lower extrusion temperature and a slower print speed to allow for controlled deposition and solidification.[2]
-
Use a Smaller Nozzle: A smaller nozzle diameter will enable the printing of finer details.
-
Enhance Cooling: Ensure that the cooling fan is directed at the printed part to facilitate rapid solidification of the extruded filament. For complex geometries, printing in a cooler environment, such as a cold room, has been shown to improve feature definition.[3]
-
Material Properties: The molecular weight of the PCL can influence its viscosity and printing behavior.[4] Consider using a PCL grade specifically designed for high-resolution 3D printing.
-
2. Warping and Detachment from the Print Bed
-
Question: My PCL prints are warping at the edges and detaching from the print bed. What is causing this?
Answer: Warping is a common issue in 3D printing and is primarily caused by the differential cooling and shrinkage of the material.[5] As the PCL cools, it contracts, and if this contraction is uneven, it can cause the edges of the print to lift off the build plate. Poor first-layer adhesion is also a major contributor.[6]
-
Question: What are the solutions to prevent warping and improve bed adhesion for PCL prints?
Answer: To mitigate warping and ensure good bed adhesion, you can try the following:
-
Heated Print Bed: Using a heated print bed helps to keep the initial layers of the print warm and reduces the temperature gradient, thereby minimizing shrinkage-induced stress.[7]
-
Bed Surface and Adhesives: Ensure the print bed is clean and level.[6] Using an adhesive such as a glue stick or a specialized 3D printing bed adhesive can significantly improve first-layer adhesion.
-
Brim or Raft: Printing with a brim or a raft can increase the surface area of the first layer, providing better adhesion and helping to hold down the edges of the print.
-
Optimize First Layer Settings: Adjust the Z-offset to ensure the first layer is slightly "squished" onto the print bed for optimal adhesion.[5]
-
3. Stringing and Oozing
-
Question: I am observing fine strings of PCL between different parts of my print. How can I eliminate this "stringing"?
Answer: Stringing, or oozing, occurs when molten filament leaks from the nozzle as it moves between print locations. This is often exacerbated by the low viscosity of PCL.
-
Question: What are the best ways to reduce or eliminate stringing in PCL prints?
Answer: To combat stringing, focus on the following settings:
-
Retraction Settings: Increase the retraction distance and speed in your slicer software. This pulls the filament back into the nozzle before a travel move, preventing oozing.
-
Travel Speed: Increasing the travel speed can minimize the time the nozzle has to ooze between print points.
-
Nozzle Temperature: Lowering the nozzle temperature can increase the viscosity of the PCL, making it less likely to ooze.
-
4. Scaffold Porosity and Interconnectivity Issues
-
Question: The pores in my 3D printed PCL scaffold are not well-defined or interconnected. How can I improve this?
Answer: Achieving the desired porosity and interconnectivity is crucial for applications like tissue engineering.[8] Issues can arise from filament spreading, incorrect slicer settings, or material properties.
-
Question: How can I better control the pore structure and interconnectivity of my PCL scaffolds?
Answer: Consider these strategies:
-
Slicer Settings: Carefully design your scaffold in CAD software with the desired pore size and geometry. In the slicer, ensure that the filament diameter and extrusion multiplier are accurately calibrated to prevent over-extrusion, which can close up pores.
-
Printing Parameters: Fine-tune the printing temperature and speed to minimize filament spreading.[1]
-
Post-Processing: In some cases, post-processing techniques like leaching of a sacrificial material co-printed with the PCL can be used to create highly interconnected porous structures.[9]
-
5. Sterilization and Biocompatibility Concerns
-
Question: What are the recommended methods for sterilizing 3D printed PCL scaffolds without compromising their structural integrity?
Answer: Sterilization is a critical step for in vitro and in vivo applications.[10] However, some methods can damage the PCL.
-
Recommended Methods: Ethylene oxide (EtO) at low temperatures (e.g., 37°C) and gamma irradiation are commonly used and have been shown to be effective for PCL scaffolds.[11] Electron-beam sterilization is another viable option.[12]
-
Methods to Avoid: Autoclaving (steam sterilization) is generally not suitable for PCL due to its low melting point. Hydrogen peroxide plasma sterilization can lead to the degradation of nanofibrous PCL structures.[11]
-
-
Question: How can I improve the biocompatibility and cell attachment on my 3D printed PCL scaffolds?
Answer: While PCL is generally biocompatible, its surface can be hydrophobic, which may limit initial cell attachment.[1]
-
Surface Modification: Techniques such as plasma treatment can increase the surface hydrophilicity.[12]
-
Coatings: Coating the scaffold with bioactive molecules like fibronectin or collagen I can enhance cell attachment and proliferation.[12] Incorporating bioceramics like hydroxyapatite (B223615) (HA) into the PCL filament or as a post-printing coating can also improve osteoconductivity.[13]
-
Quantitative Data Tables
Table 1: Recommended Printing Parameters for High-Resolution PCL
| Parameter | Recommended Range | Rationale |
| Nozzle Temperature | 120 - 200°C[14][15] | Lower temperatures increase viscosity, improving resolution. The optimal temperature depends on the specific PCL grade. |
| Bed Temperature | 40 - 60°C[7][15] | Reduces warping by minimizing the temperature gradient. |
| Print Speed | 20 - 60 mm/s[15] | Slower speeds allow for better cooling and more precise filament deposition. |
| Layer Height | 0.1 - 0.2 mm | A lower layer height results in a smoother surface finish and better vertical resolution. |
| Retraction Distance | 1 - 5 mm | Helps to prevent stringing by relieving pressure in the nozzle. |
| Retraction Speed | 25 - 45 mm/s | A faster retraction can be more effective at preventing oozing. |
Table 2: Comparison of Sterilization Methods for PCL Scaffolds
| Sterilization Method | Temperature | Effect on PCL Structure | Efficacy |
| Ethylene Oxide (EtO) | Low (e.g., 37°C)[11] | Minimal impact on morphology and thermal properties.[11] | Effective for thermosensitive polymers.[11] |
| Gamma Irradiation | Ambient | Can cause some changes in molecular weight, but generally acceptable. | Effective sterilization method. |
| Electron-Beam | Ambient | Minimal impact on chemical structure.[16] | Effective for sterilization.[12] |
| Autoclave (Steam) | High (≥ 121°C) | Melts and deforms the PCL structure. | Not suitable for PCL. |
| Hydrogen Peroxide Plasma | Low | Can cause significant degradation, especially to nanofibrous structures.[11] | Not recommended for PCL.[11] |
Experimental Protocols
Protocol 1: Surface Modification of PCL Scaffolds using Plasma Treatment
-
Scaffold Preparation: Fabricate PCL scaffolds using optimized 3D printing parameters.
-
Plasma Treatment: Place the scaffolds in a plasma oven (e.g., MiniFlecto®).
-
Process Parameters: Treat the scaffolds with oxygen plasma. The specific power and duration will depend on the equipment and desired level of hydrophilicity. A typical starting point could be 100W for 5-10 minutes.
-
Post-Treatment Handling: Handle the treated scaffolds with sterile instruments to maintain sterility and prevent surface contamination.
-
Characterization (Optional): Evaluate the change in surface hydrophilicity by measuring the water contact angle. A significant decrease in the contact angle indicates successful treatment.[12]
Protocol 2: Coating PCL Scaffolds with Fibronectin
-
Scaffold Preparation: Use sterile, plasma-treated PCL scaffolds for optimal coating.
-
Coating Solution Preparation: Prepare a solution of human fibronectin (e.g., from Corning) at a concentration of 10-20 µg/mL in sterile phosphate-buffered saline (PBS).
-
Coating Procedure: Place the scaffolds in a sterile multi-well plate. Add enough fibronectin solution to completely immerse the scaffolds.
-
Incubation: Incubate the scaffolds in the fibronectin solution at 37°C for 1-2 hours.
-
Washing: Gently aspirate the fibronectin solution and wash the scaffolds twice with sterile PBS to remove any unbound protein.
-
Usage: The coated scaffolds are now ready for cell seeding.
Visualizations
References
- 1. Recent advances on 3D-printed PCL-based composite scaffolds for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Fabrication of Polycaprolactone Scaffolds for Printing Hybrid Tissue-Engineered Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maerospacertc.com [maerospacertc.com]
- 6. all3dp.com [all3dp.com]
- 7. robotistan.com [robotistan.com]
- 8. Challenges on optimization of 3D-printed bone scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Porosity and Stiffness of 3D Printed Polycaprolactone Scaffolds on Osteogenic Differentiation of Human Mesenchymal Stromal Cells and Activation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Shape fidelity and sterility assessment of 3D printed polycaprolactone and hydroxyapatite scaffolds [iris.unive.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Polycaprolactone-Based 3D-Printed Scaffolds as Potential Implant Materials for Tendon-Defect Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 3d4makers.com [3d4makers.com]
- 15. lattice-services.com [lattice-services.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Controlling Burst Release from Poliglecaprone Drug Delivery Matrices
Welcome to the technical support center for controlling burst release from Poliglecaprone (PCL) drug delivery matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is burst release and why is it a concern in this compound (PCL) drug delivery systems?
A1: Burst release is the rapid and uncontrolled release of a significant portion of the encapsulated drug from a delivery matrix shortly after administration.[1][2] This phenomenon is a major concern because it can lead to toxic side effects from high initial drug concentrations and reduce the therapeutic efficacy of the drug by depleting the reservoir needed for sustained release.[1][3] In PCL matrices, burst release is often attributed to the drug adsorbed on the surface of the matrix or within the superficial pores, which quickly dissolves upon contact with physiological fluids.[2][4]
Q2: What are the primary mechanisms driving burst release from PCL matrices?
A2: The primary mechanisms responsible for burst release from PCL and other polymer matrices include:
-
Surface-Adsorbed Drug: Drug molecules located on the surface of the matrix are immediately exposed to the release medium and dissolve rapidly.[2][5]
-
Pore Diffusion: The presence of a porous network within the PCL matrix allows for rapid penetration of the release medium, leading to the quick dissolution and diffusion of the drug located near the surface and within interconnected pores.[2][6]
-
Polymer Swelling: While PCL has a low degree of swelling, the initial water uptake can cause the polymer chains to relax, creating larger pores and facilitating the initial rapid release of the drug.[1]
-
Drug Solubility: Highly water-soluble drugs tend to exhibit a more pronounced burst effect as they readily dissolve in the penetrating release medium.[7]
-
Manufacturing Process: The method of fabrication, such as solvent evaporation or spray drying, can influence the porosity and drug distribution within the matrix, thereby affecting the burst release.[8] For instance, rapid manufacturing processes might not allow for homogenous drug distribution, leading to higher drug concentrations on the surface.[8]
Q3: How can I modify my experimental setup to reduce burst release?
A3: Several strategies can be employed to control burst release. These can be broadly categorized into modifications of the polymer matrix itself and the application of coatings.
-
Polymer Blending: Blending PCL with other polymers can modulate the drug release profile. For example, incorporating a more hydrophobic polymer can slow down water penetration and subsequent drug release. Conversely, blending with a hydrophilic polymer can be used to create a more porous structure for a different release profile, but care must be taken not to exacerbate the burst effect.[9][10] Creating core-shell structures, where the drug is in the core and surrounded by a PCL shell, can also significantly reduce the initial burst.[9][10]
-
Coating the Matrix: Applying a drug-free outer layer of PCL or another suitable polymer can act as a diffusion barrier, effectively reducing the initial burst release.[11][12] The thickness and composition of this coating are critical parameters that can be adjusted to achieve the desired release profile.[13][14]
-
Adjusting Porosity: The porosity of the PCL scaffold plays a crucial role in drug release.[15] Techniques like solvent casting and particulate leaching, or gas foaming can be used to control pore size and interconnectivity.[15][16] Reducing the surface porosity or creating a gradient of porosity can help mitigate the burst effect.[17]
-
Drug Loading and Distribution: Optimizing the drug loading concentration and ensuring a homogenous distribution of the drug throughout the matrix can prevent high concentrations on the surface, which is a primary cause of burst release.[5][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High initial burst release (>50% in the first hour) | - High concentration of drug on the matrix surface. - High porosity and interconnectivity of the matrix. - Use of a highly water-soluble drug. - Rapid manufacturing process leading to poor drug encapsulation. | - Apply a drug-free PCL coating to the matrix.[11] - Modify the fabrication process to reduce porosity, for example, by using a slower solvent evaporation rate.[8] - Blend PCL with a more hydrophobic polymer to reduce water penetration. - Consider formulating the drug into nanoparticles before incorporating it into the PCL scaffold to achieve a more sustained release.[16] |
| Inconsistent release profiles between batches | - Variations in the manufacturing process (e.g., stirring speed, temperature, solvent evaporation rate). - Inhomogeneous drug distribution within the matrix. - Inconsistent porosity and pore size distribution. | - Standardize all manufacturing parameters and ensure they are tightly controlled. - Implement quality control checks, such as scanning electron microscopy (SEM), to assess matrix morphology and porosity for each batch.[16] - Utilize techniques that promote uniform drug distribution, such as emulsion-based methods. |
| Complete drug release occurs too quickly | - High drug loading leading to a highly porous and unstable matrix. - The chosen PCL grade has a low molecular weight, leading to faster degradation. - The drug itself accelerates polymer degradation. | - Reduce the drug loading concentration.[5] - Use a higher molecular weight grade of PCL. - Blend PCL with a slower degrading polymer. - Investigate potential interactions between the drug and the polymer matrix that may accelerate degradation. |
| Initial burst is controlled, but the subsequent release rate is too slow | - The applied coating is too thick or impermeable. - The matrix is too dense with low porosity. - The drug has very low solubility in the release medium. | - Reduce the thickness of the polymer coating.[13] - Increase the porosity of the matrix by adjusting the fabrication parameters (e.g., using a larger porogen size).[18] - Incorporate a release enhancer or a more hydrophilic polymer into the blend to facilitate water uptake and drug diffusion.[6] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on controlling burst release from polymer matrices.
Table 1: Effect of Polymer Blending on Burst Release
| Polymer Blend | Drug | Burst Release (%) | Time for Burst | Reference |
| PCL | Budesonide | Significant (not quantified) | N/A | [19] |
| 20% PCL / 80% PLGA | Budesonide | No initial burst | N/A | [19] |
| 30% PCL / 70% PLGA | Budesonide | Sharp burst release | N/A | [19] |
| PLLA/PCL Blends | Paclitaxel | Release accelerated with increased PCL ratio | Initial stages | [20] |
Table 2: Effect of Coating on Burst Release
| Matrix | Coating | Drug | Burst Release Reduction | Reference |
| PCL microspheres | Drug-free PCL layer | Nicotine, Caffeine | Significantly changed the release profile from exponential decay to a more controlled release. | [11] |
| PLGA microparticles | Drug-free PLGA layer | N/A | Significant reduction in initial burst. | [12] |
| TCP Scaffolds | PCL+BSA | BSA | Showed an initial burst followed by sustained release. The burst amount was dependent on the initial BSA concentration in the coating. | [21] |
Table 3: Effect of Porosity on Drug Release
| Matrix | Porosity | Effect on Release | Reference |
| PCL Scaffolds | 50-150 µm pore size | Suitable for cell penetration, sustained release of resveratrol (B1683913) observed. | [16] |
| PCL Scaffolds | >90% | Optimal for in vitro cell proliferation and in vivo bone formation. | [15] |
| PCL Matrices with Porogen | Increasing Mg(OH)₂ content | Increased drug release rate due to the creation of additional pore networks. | [6] |
Experimental Protocols
Protocol 1: Fabrication of PCL Drug Delivery Matrices using Solvent Casting and Particulate Leaching
This method is commonly used to create porous PCL scaffolds with controlled porosity.
Materials:
-
This compound (PCL)
-
Drug of interest
-
Dichloromethane (DCM) or a suitable solvent for PCL and the drug
-
Sodium chloride (NaCl) or other porogen of a specific particle size range
-
Deionized water
-
Glass petri dish
Procedure:
-
Dissolve a specific amount of PCL in DCM to create a polymer solution of a desired concentration (e.g., 10% w/v).
-
Disperse or dissolve the desired amount of the drug in the PCL solution.
-
Add the sieved NaCl particles (porogen) to the drug-polymer solution and mix thoroughly to ensure a homogenous suspension. The weight ratio of NaCl to PCL will determine the final porosity of the scaffold.
-
Pour the mixture into a glass petri dish and allow the solvent to evaporate completely in a fume hood for 24-48 hours.
-
Once the solvent has evaporated, a solid composite film of PCL, drug, and NaCl will be formed.
-
Immerse the film in deionized water for 48-72 hours, with frequent water changes, to leach out the NaCl particles.
-
After complete leaching of the porogen, a porous PCL scaffold loaded with the drug is obtained.
-
Dry the scaffold in a vacuum oven at room temperature until a constant weight is achieved.
Protocol 2: In Vitro Drug Release Study
This protocol describes a typical setup for evaluating the drug release profile from the fabricated PCL matrices.
Materials:
-
Drug-loaded PCL matrix of a specific size and weight
-
Phosphate-buffered saline (PBS, pH 7.4) or other suitable release medium
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC for drug quantification
-
Centrifuge tubes
Procedure:
-
Place a pre-weighed drug-loaded PCL matrix into a centrifuge tube containing a known volume of PBS (e.g., 10 mL).
-
Incubate the tubes in a shaking incubator at 37°C and a constant shaking speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily), withdraw a specific volume of the release medium (e.g., 1 mL).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume and sink conditions.
-
Analyze the concentration of the drug in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength or HPLC).
-
Calculate the cumulative amount and percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Visualizations
Caption: Mechanism of burst and sustained release from a PCL matrix.
Caption: Workflow for selecting and evaluating burst release control strategies.
Caption: Logical relationships between causes and controls of burst release.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. On the importance and mechanisms of burst release in matrix-controlled drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Control of drug release kinetics from hot-melt extruded drug-loaded polycaprolactone matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Mechanisms of burst release from pH-responsive polymeric microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Polymers Blending as Release Modulating Tool in Drug Delivery [frontiersin.org]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cellets.com [cellets.com]
- 15. mdpi.com [mdpi.com]
- 16. Polycaprolactone scaffold engineered for sustained release of resveratrol: therapeutic enhancement in bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo characteristics of PCL scaffolds with pore size gradient fabricated by a centrifugation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hierarchically Ordered Porous and High-Volume Polycaprolactone Microchannel Scaffolds Enhanced Axon Growth in Transected Spinal Cords - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Investigation of PLLA/PCL Blends and Paclitaxel Release Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Polycaprolactone coated porous tricalcium phosphate scaffolds for controlled release of protein for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tensile Strength of Poliglecaprone and PCL Composite Scaffolds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the tensile strength of Poliglecaprone (PCL) and PCL composite scaffolds.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may lead to suboptimal tensile strength in your composite scaffolds.
| Problem | Potential Cause | Recommended Solution |
| Low Tensile Strength in PCL/PGC Blends | Insufficient blending of this compound (PGC) with the PCL matrix. | Ensure a homogenous solution by stirring for several hours. The incremental addition of PGC has been shown to drastically increase the mechanical properties of the nanofibers.[1] |
| Non-uniform fiber morphology. | Optimize electrospinning parameters such as voltage, flow rate, and collector distance to achieve uniform fiber deposition. All PPG (PCL/PGC) scaffolds should exhibit good uniformity in fiber morphology for improved mechanical properties.[1][2][3] | |
| Weak Mechanical Properties in PCL/Ceramic Composites | Poor dispersion of ceramic nanoparticles (e.g., Hydroxyapatite - HA, β-Tricalcium Phosphate - β-TCP). | Utilize ultrasonication or high-shear mixing to ensure homogenous dispersion of nanoparticles within the polymer solution before fabrication. |
| Low concentration of ceramic filler. | Gradually increase the weight percentage of the ceramic filler. For instance, scaffolds with 30% β-TCP show a notable enhancement in compressive modulus.[4] | |
| Scaffold Fails Under Low Strain | Inadequate fiber alignment in electrospun scaffolds. | Use a rotating mandrel or parallel electrodes during electrospinning to induce fiber alignment. Aligned PCL fibers can significantly enhance scaffold mechanics, with tensile strength and Young's modulus increasing five- and six-fold, respectively, compared to randomly oriented fibers.[5] |
| Brittleness introduced by certain additives. | Consider blending with more flexible polymers or plasticizers. For example, incorporating polyethylene (B3416737) glycol (PEG) can enhance flexibility.[4] | |
| Inconsistent Mechanical Testing Results | Variability in scaffold porosity and pore size. | Precisely control fabrication parameters. For 3D printed scaffolds, optimize printing speed, pressure, and infill density.[6] For solvent casting/particulate leaching, use a narrow size distribution of porogen particles. |
| Inconsistent sample preparation for tensile testing. | Ensure uniform sample dimensions and proper gripping in the tensile tester to avoid stress concentrations. |
Frequently Asked Questions (FAQs)
Q1: How does blending PCL with this compound (PGC) improve the tensile strength of the composite scaffold?
A1: this compound (PGC) is a copolymer with a high initial tensile strength and a faster degradation rate compared to PCL.[1] When blended with PCL, the resulting composite (often denoted as PPG) combines the advantageous properties of both materials. The addition of PGC enhances the mechanical integrity of the PCL fiber, leading to a significant increase in both tensile strength and Young's modulus.[1]
Q2: What is the effect of adding bioactive ceramics like Hydroxyapatite (HA) on the mechanical properties of PCL scaffolds?
A2: Incorporating bioactive materials such as HA into PCL scaffolds can significantly improve their mechanical properties for applications like bone tissue engineering.[4][7] The addition of HA has been shown to increase the compressive strength and elastic modulus of the composite scaffolds.[4]
Q3: Can the fabrication method influence the tensile strength of PCL scaffolds?
A3: Yes, the fabrication method plays a crucial role. For instance, in 3D bioprinting, parameters such as polymer concentration, printing speed, and pressure directly influence the mechanical behavior of the scaffold.[6] In electrospinning, aligning the fibers can lead to a five-fold increase in tensile strength compared to randomly oriented fibers.[5]
Q4: How does surface modification affect the mechanical properties of PCL scaffolds?
A4: While surface modifications primarily aim to improve biocompatibility and cell adhesion by altering surface chemistry and hydrophilicity, they can also have an indirect effect on the overall construct's integrity, especially when considering cell-scaffold interactions and tissue formation.[8] However, the bulk mechanical properties are more directly influenced by the scaffold's composition and architecture.
Q5: What is a typical range for the tensile strength of pure PCL scaffolds?
A5: The tensile strength of pure PCL scaffolds can vary significantly depending on the fabrication method and resulting porosity. For porous and fibrous PCL scaffolds, the tensile strength is generally lower than that of bulk PCL (which is about 25–43 MPa).[7] For example, some electrospun PCL scaffolds have a tensile strength of around 3.64 MPa.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on how different modifications enhance the tensile strength and Young's modulus of PCL composite scaffolds.
Table 1: Effect of PGC Blending on Mechanical Properties of Electrospun PCL Scaffolds
| Scaffold Composition (PCL:PGC) | Tensile Strength (MPa) | Young's Modulus (MPa) |
| PPG-0 (100:0) | 3.64 ± 0.07 | 14.6 ± 5.34 |
| PPG-20 (80:20) | 4.12 ± 0.05 | 23.9 ± 3.32 |
| PPG-35 (65:35) | 4.88 ± 0.05 | 28.4 ± 4.91 |
| PPG-50 (50:50) | 6.11 ± 0.04 | 36.3 ± 9.76 |
Data sourced from a study on this compound-incorporated Polycaprolactone composite fibrous scaffolds.[1]
Table 2: Influence of Fiber Alignment on Mechanical Properties of PCL/GelMA Scaffolds
| Fiber Orientation | Tensile Strength Increase | Young's Modulus Increase |
| Aligned vs. Random | 5-fold | 6-fold |
Data sourced from a study on electrospun PCL/GelMA composite scaffolds for muscle tissue engineering.[5]
Experimental Protocols
Protocol 1: Fabrication of PCL/PGC Blended Nanofibrous Scaffolds via Electrospinning
Objective: To fabricate composite scaffolds with enhanced tensile strength by blending PCL and PGC.
Materials:
-
Polycaprolactone (PCL)
-
This compound (PGC)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Electrospinning setup (high voltage power supply, syringe pump, spinneret, grounded collector)
Procedure:
-
Solution Preparation:
-
Prepare separate solutions of PCL and PGC in a DCM/DMF solvent mixture.
-
Create different blend ratios (e.g., 100:0, 80:20, 65:35, 50:50 PCL:PGC) by mixing the individual polymer solutions.
-
Stir the blended solutions for several hours to ensure homogeneity.
-
-
Electrospinning Process:
-
Load the polymer solution into a syringe fitted with a metallic needle (spinneret).
-
Mount the syringe on a syringe pump and set a constant flow rate.
-
Apply a high voltage (e.g., 15 kV) to the spinneret.
-
Position a grounded collector (e.g., a rotating drum) at a fixed distance from the spinneret.
-
Initiate the electrospinning process to deposit the nanofibrous scaffold onto the collector.
-
-
Scaffold Characterization:
-
Dry the scaffold under vacuum to remove residual solvents.
-
Characterize the fiber morphology using Scanning Electron Microscopy (SEM).
-
Perform tensile testing on prepared samples to determine the ultimate tensile strength and Young's modulus.
-
Visualizations
Caption: Workflow for fabricating and characterizing PCL/PGC composite scaffolds.
Caption: Strategies to enhance the mechanical properties of PCL composite scaffolds.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation and Characterization of this compound-Incorporated Polycaprolactone Composite Fibrous Scaffolds | NSF Public Access Repository [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polycaprolactone in Bone Tissue Engineering: A Comprehensive Review of Innovations in Scaffold Fabrication and Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fabrication and Characterization of Electrospun PCL/GelMA Composite Scaffolds for Muscle Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polycaprolactone as biomaterial for bone scaffolds: Review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Poliglecaprone Implants and Foreign Body Response
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Poliglecaprone implants. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the foreign body response (FBR) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical foreign body response to this compound implants?
This compound 25 is a copolymer of glycolide (B1360168) and caprolactone, known for its biocompatibility and predictable degradation profile through hydrolysis.[1][2] Generally, it elicits a slight foreign body reaction, primarily characterized by the presence of macrophages and foreign body giant cells (FBGCs).[3] Studies on this compound as a suture material have shown it to be less reactive compared to other absorbable materials like Polydioxanone.[4] The complete absorption of this compound 25 typically occurs between 56 and 84 days.[3]
Q2: How can I strategically modify the surface of my this compound implant to reduce FBR?
Surface modification is a key strategy to modulate the initial host response to an implant. For this compound, consider the following approaches:
-
Surface Topography: Creating micro- and nano-scale topographical features can influence macrophage adhesion and polarization. Porous surfaces may lead to a more favorable tissue response compared to flat surfaces.[5]
-
Surface Wettability: Increasing the hydrophilicity of the implant surface can reduce non-specific protein adsorption, which is the initial event in the FBR cascade.[6][7] This can be achieved through plasma treatment or grafting hydrophilic polymers like polyethylene (B3416737) glycol (PEG).[8]
-
Surface Charge: Neutral or negatively charged surfaces tend to elicit a milder FBR compared to positively charged surfaces by minimizing protein adsorption and subsequent inflammatory cell recruitment.[9]
Q3: What are the best practices for incorporating and eluting anti-inflammatory drugs from this compound implants?
Drug elution can actively modulate the local immune environment around the implant.
-
Drug Selection: Non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) or corticosteroids such as dexamethasone (B1670325) can be incorporated to suppress the initial inflammatory response.[10][11]
-
Loading Method: The drug can be physically entrapped within the this compound matrix during implant fabrication or incorporated into a surface coating.[11][12]
-
Release Kinetics: The release profile should be tailored to provide a sustained release of the anti-inflammatory agent during the critical phases of the FBR. The degradation rate of this compound will influence the long-term release kinetics.[13]
Q4: Which signaling pathways are most critical to target for minimizing FBR to this compound?
The primary goal is to promote an anti-inflammatory M2 macrophage phenotype over the pro-inflammatory M1 phenotype. Key signaling pathways to consider are:
-
NF-κB Pathway: This is a central regulator of pro-inflammatory cytokine production in M1 macrophages. Inhibiting this pathway can reduce inflammation.[14][15]
-
STAT6 Pathway: Activation of STAT6 by IL-4 and IL-13 is crucial for M2 macrophage polarization.[4]
-
TGF-β/Smad Pathway: This pathway is heavily involved in fibrosis and the formation of the fibrous capsule.[16][17] Modulating this pathway can reduce the extent of encapsulation.
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| Excessive Fibrous Capsule Formation | - High pro-inflammatory (M1) macrophage activity. - Rough or irregular implant surface. - Rapid degradation leading to acidic byproducts. | - Incorporate anti-inflammatory drugs (e.g., dexamethasone) to promote M2 macrophage polarization. - Optimize implant surface topography to be smoother at the micro-scale. - Consider blending this compound with other polymers to modulate the degradation rate and buffer acidic byproducts. |
| High Levels of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) in Peri-implant Tissue | - Initial inflammatory response to the surgical procedure and implant. - Surface chemistry of the implant promoting protein adsorption and macrophage activation. | - Implement a local drug delivery system for anti-inflammatory agents. - Modify the implant surface to be more hydrophilic (e.g., PEGylation) to reduce protein adsorption.[8] - Ensure meticulous surgical technique to minimize tissue injury. |
| Inconsistent or Premature Degradation of the Implant | - Variations in the local pH due to the inflammatory response. - High enzymatic activity at the implant site. - Inconsistent polymer formulation. | - Ensure consistent and controlled polymerization conditions during implant synthesis. - Characterize the in vitro degradation profile in relevant physiological buffers (e.g., PBS at 37°C) before in vivo studies.[18][19] - Consider surface coatings that can protect the implant from premature degradation. |
| Difficulty in Histological Processing of Explanted Tissue with Implant | - The implant material is hard and causes tearing during sectioning. - Poor fixation of the tissue surrounding the implant. | - If possible, carefully remove the implant from the tissue block after fixation and before embedding. - Use a sharp, new microtome blade for each section. - Ensure adequate fixation time with 10% neutral buffered formalin. - Consider using a decalcifying solution if the surrounding tissue has mineralized. |
Data Presentation
Table 1: Comparison of Fibrous Capsule Thickness Around Various Implant Materials (Rodent Subcutaneous Model)
| Implant Material | Surface Modification | Time Point | Average Capsule Thickness (µm) | Citation |
| Silicone | Smooth | 12 weeks | 232.48 ± 14.10 | [20] |
| Silicone | Macrotextured | 12 weeks | 261.53 ± 5.7 | [20] |
| Silicone | Nanotextured | 12 weeks | 182.96 ± 4.83 | [20] |
| Polypropylene Microfiber | N/A (11.0-15.9 µm diameter) | 5 weeks | ~25 | [21] |
| Polypropylene Microfiber | N/A (1.0-5.9 µm diameter) | 5 weeks | ~5 | [21] |
Table 2: Pro-inflammatory Cytokine Levels in Peri-implant Fluid
| Cytokine | Implant Type | Patient/Animal Model | Mean Concentration (pg/mL) | Citation |
| TNF-α | Dental Implants (Healthy) | Human | 5.71 ± 1.94 | [22] |
| TNF-α | Dental Implants (Vaping Individuals) | Human | Higher than non-vapers | [23] |
| IL-1β | Dental Implants (Healthy) | Human | Significantly lower than periodontitis | [22] |
Experimental Protocols
Histological Analysis of Fibrous Capsule Formation
Objective: To visualize and quantify the fibrous capsule surrounding the this compound implant.
Materials:
-
10% Neutral Buffered Formalin
-
Microtome
-
Glass slides
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) stain
-
Microscope with imaging software
Procedure:
-
Tissue Harvest and Fixation: Excise the implant and surrounding tissue. Immediately fix in 10% neutral buffered formalin for at least 24 hours.
-
Processing and Embedding: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount on glass slides.
-
Staining:
-
H&E Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin to visualize cell nuclei (blue/purple) and eosin to visualize cytoplasm and extracellular matrix (pink). This allows for the measurement of capsule thickness and assessment of cellularity.
-
Masson's Trichrome Staining: This stain is used to differentiate collagen from other tissues.[24] Nuclei will stain black, cytoplasm and muscle red, and collagen blue/green. This is ideal for assessing the density and organization of the collagenous capsule.
-
-
Imaging and Analysis: Capture images of the stained sections. Use imaging software to measure the thickness of the fibrous capsule at multiple points around the implant.
Quantification of Cytokines in Peri-Implant Fluid
Objective: To measure the concentration of pro- and anti-inflammatory cytokines at the implant site.
Materials:
-
Sterile saline or PBS
-
Micropipettes and sterile tips
-
Microcentrifuge tubes
-
ELISA kits for target cytokines (e.g., TNF-α, IL-1β, IL-10)[3][26][27]
-
Microplate reader
Procedure:
-
Sample Collection: At the time of explantation, gently lavage the area around the implant with a small, known volume of sterile saline or PBS to collect the peri-implant fluid.
-
Sample Processing: Centrifuge the collected fluid to pellet any cells and debris. Collect the supernatant and store at -80°C until analysis.
-
ELISA Assay:
-
Bring all reagents and samples to room temperature.
-
Prepare standards and samples according to the ELISA kit manufacturer's protocol.[3][27]
-
Add standards and samples to the antibody-coated microplate and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Add the substrate and stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the target cytokine in your samples.
Mandatory Visualizations
Caption: Overview of the foreign body response signaling cascade.
Caption: Experimental workflow for assessing FBR to implants.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. raybiotech.com [raybiotech.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. mdpi.com [mdpi.com]
- 6. Protein Removal from Hydrogels through Repetitive Surface Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of Specific/Nonspecific Protein Adsorption: Functionalization of Polyelectrolyte Multilayer Films as a Potential Coating for Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrophage polarization: an important role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Anti-inflammatory Surface Coatings Based on Polyelectrolyte Multilayers of Heparin and Polycationic Nanoparticles of Naproxen-Bearing Polymeric Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dadun.unav.edu [dadun.unav.edu]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TGF-β signaling in fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydrolytic degradation and morphologic study of poly-p-dioxanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Impact on capsule formation for three different types of implant surface tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Analysis of IL-1β, CXCL8, and TNF-α levels in the crevicular fluid of patients with periodontitis or healthy implants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Peri-implant parameters, tumor necrosis factor-alpha, and interleukin-1 beta levels in vaping individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. urmc.rochester.edu [urmc.rochester.edu]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. researchgate.net [researchgate.net]
Addressing issues with Poliglecaprone suture knot security and integrity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Poliglecaprone (PGCL) sutures.
Troubleshooting Guides
Issue: Knot Slippage or Unraveling
Question: My this compound suture knots are slipping. What are the potential causes and how can I improve knot security?
Answer: Knot slippage with this compound, a monofilament suture, can be attributed to several factors including the material's inherent stiffness and low coefficient of friction.[1][2]
Potential Causes:
-
Improper Knot Tying Technique: Incorrectly formed knots or insufficient throws can lead to instability.[3] The tension applied during knot tying also plays a crucial role.
-
Inadequate Number of Throws: Due to its monofilament nature, this compound generally requires more throws to achieve a secure knot compared to braided sutures.[4]
-
Suture Material Stiffness: The inherent stiffness of this compound can make knot tying more challenging.[1][2]
-
Tissue Tension: High tension at the wound site can contribute to knot slippage.[5]
Troubleshooting Steps:
-
Increase the Number of Throws: For this compound sutures, it is often recommended to use at least four throws for surgeon's and square knots and five for sliding knots to ensure security.[4] Some surgeons recommend a double throw followed by three single throws.[1]
-
Ensure Correct Knot Configuration: Utilize standard, secure knot-tying techniques such as the square knot or surgeon's knot. Avoid granny knots, which are inherently less secure. Meticulous technique is crucial for creating secure knots.[3]
-
Maintain Consistent Tension: Apply even tension to both strands when tightening the knot to ensure it is snug and secure.
-
Consider Suture Gauge: While studies have shown knot security to be largely independent of suture size, the handling characteristics of different gauges may influence the ease of creating secure knots.[4]
-
Leave Adequate Tail Length: A tail length of at least 3 mm is recommended to help prevent unraveling.[6]
Issue: Premature Suture Degradation and Loss of Tensile Strength
Question: I am observing a faster-than-expected loss of tensile strength in my this compound sutures. What factors could be accelerating their degradation?
Answer: this compound sutures are absorbed via hydrolysis, and their degradation rate can be influenced by the surrounding environment.[7]
Potential Causes:
-
Environmental pH: The rate of hydrolysis is affected by the pH of the surrounding fluid.[8][9] More alkaline environments may accelerate degradation.[8]
-
Enzymatic Activity: While hydrolysis is the primary mechanism, enzymatic activity in certain biological environments could potentially influence the degradation rate.
-
Patient-Specific Factors: In clinical applications, factors in elderly, malnourished, or debilitated patients, or those with conditions that delay wound healing, may affect suture performance.[7][10]
-
Improper Storage or Handling: Exposure to moisture or high temperatures during storage can initiate hydrolysis prematurely. Mechanical damage from instruments can also create weak points.[10]
Troubleshooting Steps:
-
Review Environmental Conditions: If working in vitro, carefully control the pH of your buffer solutions. For in vivo studies, consider the physiological environment of the implantation site.
-
Ensure Proper Storage: Store sutures in their original, sealed packaging at room temperature, away from moisture and direct heat.
-
Handle with Care: Avoid crushing or crimping the suture material with surgical instruments like forceps or needle holders, as this can compromise its structural integrity.[10]
-
Select Appropriate Suture for the Application: Ensure that the tensile strength profile of this compound is suitable for the duration of wound support required. In high-tension areas, a suture with a longer strength retention profile may be necessary.[7]
Frequently Asked Questions (FAQs)
Q1: What is the expected tensile strength retention of this compound sutures over time?
A1: The tensile strength of this compound 25 (PGCL) decreases in a predictable manner. It typically retains about 50-60% of its initial strength at 7 days, and 20-30% at 14 days.[11][12] The suture is usually completely absorbed by 90 to 120 days.[11][12]
Q2: How does knotting affect the tensile strength of this compound sutures?
A2: Tying a knot in any suture material creates a point of stress and reduces its overall tensile strength. For absorbable sutures, this compound has been shown to be significantly affected by knotting, with one study reporting a 57% drop in the load required to cause failure.[13][14][15]
Q3: What level of tissue reactivity is expected with this compound sutures?
A3: this compound 25 is known to elicit only a slight tissue reaction during its absorption process.[7][12] As a monofilament suture, it generally causes less tissue reaction and inflammation compared to multifilament sutures.[16] However, an increase in tissue reactivity can be observed as the suture is absorbed over time.[17][18] In rare cases, allergic contact dermatitis to this compound has been reported.[19]
Q4: Can this compound sutures be used in infected wounds?
A4: While this compound's monofilament structure may offer more resistance to infection compared to braided sutures[20], acceptable surgical practice should be followed for managing contaminated or infected wounds.[10] The use of any suture in an infected site should be at the discretion of the surgeon or researcher.
Q5: Are there any contraindications for the use of this compound sutures?
A5: Yes, this compound sutures are contraindicated for use in cardiovascular and neurological tissues, as well as in microsurgery and ophthalmic surgery.[7][11] They should also be used with caution in tissues under high tension or in patients with known sensitivities or allergies to its components.[7][10]
Data Presentation
Table 1: Tensile Strength Retention of this compound 25 (PGCL) Sutures
| Time Point | Approximate Tensile Strength Retention | Reference(s) |
| 7 Days | 50% - 60% | [11][12] |
| 14 Days | 20% - 30% | [11][12] |
| 21 Days | ~0% | [21] |
Table 2: Effect of Knotting on Suture Failure Load
| Suture Material | Configuration | Mean Failure Load (N) | % Reduction with Knot | Reference(s) |
| This compound | Straight-Pull | 61.4 | N/A | [13][14] |
| This compound | Knot-Pull | 26.4 | 57% | [13][14] |
Experimental Protocols
Protocol 1: Evaluation of Suture Knot Security
Objective: To determine the security of different knot configurations for this compound sutures under tensile loading.
Methodology:
-
Suture and Knot Preparation:
-
Tensile Testing:
-
Data Analysis:
-
Statistically compare the maximum load at failure and the incidence of knot slippage between different knot configurations and number of throws.
-
Protocol 2: In Vitro Degradation Study
Objective: To assess the degradation rate of this compound sutures by measuring the loss of mass and tensile strength over time in a simulated physiological environment.
Methodology:
-
Sample Preparation:
-
Cut suture strands into uniform lengths (e.g., 5 cm).
-
Measure and record the initial weight (W₀) of each sample.[23]
-
-
Incubation:
-
Time Points:
-
At predetermined time intervals (e.g., 0, 7, 14, 21 days), remove a subset of samples from the solution.[25]
-
-
Analysis:
-
Weight Loss: Gently rinse the samples with deionized water, dry them to a constant weight, and record the final weight (Wf). Calculate the percentage of weight loss.
-
Tensile Strength: Perform tensile testing on the retrieved samples as described in Protocol 1 (straight-pull configuration) to determine the remaining breaking strength.[24]
-
Surface Morphology: Examine the surface of the degraded sutures using Scanning Electron Microscopy (SEM) to observe any changes, such as crazing or cracking.[23][24]
-
Visualizations
Caption: Troubleshooting logic for this compound knot slippage.
Caption: Experimental workflow for in vitro degradation testing.
Caption: Generalized pathway of tissue reaction to suture material.
References
- 1. cdn.mdedge.com [cdn.mdedge.com]
- 2. researchgate.net [researchgate.net]
- 3. How to tie dangerous surgical knots: easily. Can we avoid this? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sutureplanet.com [sutureplanet.com]
- 6. Knot Security 101: A Comprehensive Practical Review to Optimal Knot Configuration, Pulling Direction, Throw Count, and Tail Length - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dolphinsutures.com [dolphinsutures.com]
- 8. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 9. [PDF] In Vitro Study on Biodegradation of Absorbable Suture Materials Used for Surgical Applications | Semantic Scholar [semanticscholar.org]
- 10. dolphinsutures.com [dolphinsutures.com]
- 11. This compound 25 Sutures | Absorbable Monofilament Sutures | RTMED [surgical-sutures.com]
- 12. mgroupholding.co [mgroupholding.co]
- 13. bioinspired.mech.utah.edu [bioinspired.mech.utah.edu]
- 14. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. [Clinical and histopathological study of tissue reactivity to monofilament suture materials: nylon and this compound 25 in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Contact Allergy to this compound 25 Sutures | MDedge [mdedge.com]
- 20. medscape.com [medscape.com]
- 21. KoreaMed Synapse [synapse.koreamed.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. In vivo and in vitro degradation of monofilament absorbable sutures, PDS and Maxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Effects of gamma irradiation on Poliglecaprone molecular weight and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of gamma irradiation on the molecular weight of Poliglecaprone and strategies to mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is gamma irradiation used for its sterilization?
This compound (often abbreviated as PGCL) is a synthetic, absorbable monofilament suture material derived from a copolymer of glycolide (B1360168) and epsilon-caprolactone. It is widely used in soft tissue approximation. Gamma irradiation is a common and effective method for sterilizing medical devices made from polymers like this compound because it can penetrate packaging materials and effectively kill microorganisms by breaking down their DNA.
Q2: What is the primary effect of gamma irradiation on the molecular weight of this compound?
The primary effect of gamma irradiation on this compound is a decrease in its molecular weight. This occurs due to a process called chain scission, where the high-energy gamma rays break the covalent bonds of the polymer chains, creating shorter fragments. While some crosslinking (formation of bonds between polymer chains) can also occur, chain scission is typically the dominant effect for aliphatic polyesters like this compound. This reduction in molecular weight can alter the material's mechanical properties and degradation profile.
Q3: Can the degradation of this compound during gamma irradiation be completely prevented?
Completely preventing any change in the molecular weight of this compound during gamma irradiation is challenging. However, the extent of degradation can be significantly reduced or mitigated. Strategies to achieve this include optimizing the irradiation dose, performing irradiation at low temperatures, and, most commonly, incorporating antioxidants or radioprotectants into the polymer formulation.
Q4: What are antioxidants and how do they protect this compound?
Antioxidants are molecules that can inhibit the oxidation of other molecules. In the context of gamma irradiation, they act as free-radical scavengers. Gamma rays generate highly reactive free radicals on the polymer chains, which can lead to chain scission. Antioxidants, such as Vitamin E (α-tocopherol), can neutralize these free radicals, thus interrupting the degradation cascade and preserving the polymer's molecular weight and properties.
Troubleshooting Guide
Problem 1: Significant and unexpected decrease in the molecular weight of this compound after a standard 25 kGy gamma irradiation cycle.
-
Possible Causes:
-
High Bioburden: The initial microbial load on the product was higher than anticipated, necessitating a higher actual dose to achieve the target sterility assurance level (SAL).
-
Dose Inhomogeneity: The irradiation process delivered a non-uniform dose, with some parts of the sample receiving a dose significantly higher than 25 kGy.
-
Presence of Oxygen: Irradiation in the presence of oxygen can accelerate oxidative degradation, leading to more pronounced chain scission.
-
Absence of Stabilizers: The this compound formulation may lack an adequate amount of antioxidants or stabilizers.
-
-
Solutions:
-
Bioburden Monitoring: Regularly monitor the bioburden of the product before sterilization to ensure the adequacy of the 25 kGy dose.
-
Dosimetry Mapping: Work with the irradiation provider to ensure proper dosimetry mapping of the irradiation chamber to guarantee a uniform dose distribution.
-
Inert Atmosphere Packaging: Package the this compound-based device in an inert atmosphere (e.g., nitrogen or argon) or under vacuum to minimize the presence of oxygen during irradiation.
-
Incorporate Antioxidants: Consider incorporating a biocompatible antioxidant, such as Vitamin E, into the this compound formulation during the manufacturing process.
-
Problem 2: Discoloration (yellowing) of the this compound material after gamma irradiation.
-
Possible Causes:
-
Formation of Chromophores: The gamma irradiation process can lead to the formation of color centers or chromophores within the polymer matrix due to the creation of macroradicals.
-
Oxidation of Additives: If the polymer formulation contains certain additives or stabilizers, these may oxidize upon irradiation, leading to colored byproducts.
-
-
Solutions:
-
Use of Stabilizers: Certain stabilizers, such as phosphite-based antioxidants, have been shown to reduce the yellowing effect in some polymers.
-
UV Protection: Store the irradiated product away from UV light, as this can sometimes exacerbate discoloration.
-
Material Qualification: If the discoloration is a concern for the final product, it may be necessary to qualify a grade of this compound that is specifically designed for radiation stability.
-
Quantitative Data Summary
The following tables summarize the quantitative effects of gamma irradiation on the molecular weight of polyesters. As specific data for this compound is limited in publicly available literature, data for Poly(D,L-lactide-co-glycolide) (PLGA), a structurally similar biodegradable polyester (B1180765), is presented as a representative example.
Table 1: Effect of Gamma Irradiation Dose on the Number-Average Molecular Weight (Mn) of PLGA
| Irradiation Dose (Mrad) | Irradiation Dose (kGy) | Number-Average Molecular Weight (Mn) (Da) | Percentage Decrease in Mn |
| 0 | 0 | 25,200 | 0% |
| 1.5 | 15 | 18,700 | 25.8% |
| 2.5 | 25 | 17,800 | 29.4% |
| 3.5 | 35 | 13,800 | 45.2% |
| 4.5 | 45 | 12,900 | 48.8% |
| 5.5 | 55 | 11,300 | 55.2% |
Data adapted from a study on PLGA microparticles and serves as an illustrative example of the dose-dependent effect of gamma irradiation on polyester molecular weight.
Table 2: Mitigating Effect of α-Tocopherol (Vitamin E) on Cross-link Density of Irradiated UHMWPE
| Polymer Formulation | Irradiation Dose (kGy) | Cross-link Density (mol/m³) |
| Virgin UHMWPE | 100 | ~190 |
| 0.1 wt% α-tocopherol blended UHMWPE | 100 | ~160 |
| 0.3 wt% α-tocopherol blended UHMWPE | 100 | ~100 |
This table illustrates that the presence of an antioxidant (α-tocopherol) reduces the extent of radiation-induced reactions (in this case, cross-linking in UHMWPE), which is analogous to its protective effect against chain scission in this compound.
Detailed Experimental Protocols
Protocol 1: Determination of Molecular Weight by Gel Permeation Chromatography (GPC)
This protocol outlines the general procedure for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of this compound samples.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a glass vial.
-
Add an appropriate volume of a suitable solvent (e.g., Tetrahydrofuran (THF) or Chloroform) to achieve a concentration of 2-5 mg/mL.
-
Gently agitate the vial at room temperature until the polymer is completely dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter into a clean autosampler vial.
-
-
Instrumentation and Conditions:
-
GPC System: An Agilent or Waters GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of two or three GPC columns suitable for organic solvents and the expected molecular weight range of the polymer (e.g., Agilent PLgel MIXED-D).
-
Mobile Phase: Tetrahydrofuran (THF).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40 °C.
-
Injection Volume: 50-100 µL.
-
-
Calibration:
-
Prepare a series of polystyrene standards of known molecular weights (ranging from ~1,000 to ~2,000,000 Da) in the mobile phase.
-
Inject each standard and record the retention time.
-
Construct a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time.
-
-
Data Analysis:
-
Inject the prepared this compound sample solution.
-
Using the GPC software and the generated calibration curve, determine the Mn, Mw, and PDI (Mw/Mn) of the sample.
-
Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)
This protocol is used to assess the thermal properties of this compound, such as the glass transition temperature (Tg) and melting temperature (Tm), which can be affected by irradiation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan.
-
Crimp the pan securely with an aluminum lid.
-
-
Instrumentation and Conditions:
-
DSC Instrument: A TA Instruments or Mettler Toledo DSC.
-
Pan Type: Standard aluminum pans.
-
Purge Gas: Nitrogen, at a flow rate of 50 mL/min.
-
Heating/Cooling Program:
-
Heat 1: Ramp from 25 °C to 100 °C at a rate of 10 °C/min to erase the thermal history.
-
Cool: Cool from 100 °C to -80 °C at a rate of 10 °C/min.
-
Heat 2: Ramp from -80 °C to 100 °C at a rate of 10 °C/min.
-
-
-
Data Analysis:
-
Analyze the data from the second heating scan.
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.
-
Determine the melting temperature (Tm) as the peak of the melting endotherm.
-
The area under the melting peak can be used to calculate the enthalpy of fusion and subsequently the percent crystallinity.
-
Visualizations
Caption: Experimental workflow from sample preparation to post-irradiation analysis.
Caption: Degradation by chain scission and mitigation via antioxidant free-radical scavenging.
Overcoming poor layer adhesion in Fused Deposition Modeling of Poliglecaprone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor layer adhesion during the Fused Deposition Modeling (FDM) of Poliglecaprone (PCL).
Troubleshooting Guides
Poor layer adhesion is a common challenge in the FDM of PCL, leading to mechanically weak and unreliable printed objects. This guide provides a systematic approach to diagnosing and resolving this issue.
Q1: What are the primary causes of poor layer adhesion in FDM-printed PCL?
Poor layer adhesion in PCL prints typically stems from insufficient thermal energy at the interface between layers, preventing proper polymer chain diffusion and entanglement. Key contributing factors include:
-
Inadequate Nozzle Temperature: If the nozzle temperature is too low, the extruded PCL will not be sufficiently molten to fuse effectively with the previous layer.[1]
-
Excessive Printing Speed: High printing speeds reduce the time the molten filament is in contact with the previous layer, limiting heat transfer and fusion.[2]
-
Incorrect Layer Height: A layer height that is too large relative to the nozzle diameter can result in a weaker bond between layers due to a smaller contact area.[3]
-
Insufficient Bed Temperature: A cold print bed can cause the initial layers to cool too quickly, leading to warping and poor adhesion throughout the print.
-
Over-cooling: Excessive cooling from the part cooling fan can solidify the PCL too rapidly, preventing proper layer bonding.
Q2: How can I optimize printing parameters to improve PCL layer adhesion?
Optimizing printing parameters is the most effective way to enhance interlayer bonding. The following table summarizes key parameters and their recommended starting points for PCL, based on available research. It is crucial to perform iterative experiments to determine the optimal settings for your specific printer and PCL filament.
| Parameter | Recommended Starting Range | Impact on Layer Adhesion | Key Considerations & Trade-offs |
| Nozzle Temperature | 120°C - 160°C | Higher temperatures generally improve layer adhesion up to a certain point.[4] | Exceeding the optimal temperature can lead to material degradation, oozing, and loss of dimensional accuracy. Start at the lower end and increase in 5°C increments. |
| Print Speed | 10 - 30 mm/s | Slower speeds allow for better heat transfer and fusion between layers, significantly improving adhesion.[2] | Slower speeds increase print time. Find a balance that provides adequate adhesion without excessively long print durations. |
| Layer Height | 0.1 mm - 0.2 mm | A smaller layer height increases the contact area and promotes better bonding between layers.[3] | Smaller layer heights increase print time. A good starting point is 50% of the nozzle diameter. |
| Bed Temperature | 30°C - 60°C | A heated bed helps to reduce thermal stress and warping, which can indirectly improve layer adhesion, especially for the initial layers. | A bed temperature that is too high can cause the base of the print to become too soft and deform. |
| Part Cooling Fan | Off or at a low speed (≤ 50%) | Reducing or eliminating active cooling allows the layers to remain molten for longer, promoting better fusion. | Some cooling may be necessary for complex geometries with overhangs to prevent sagging. |
| Nozzle Diameter | ≥ 0.4 mm | A larger nozzle diameter can increase the contact area between layers, potentially improving adhesion.[5] | A larger nozzle may reduce the achievable level of detail in the print. |
Q3: Are there any post-processing techniques to improve the layer adhesion of PCL prints?
Yes, post-processing can significantly enhance the mechanical properties of FDM-printed PCL parts, including layer adhesion. The most common and effective method is annealing.
Annealing Protocol for PCL:
Annealing involves heating the printed part to a temperature below its melting point but above its glass transition temperature. This allows the polymer chains to reorganize and form stronger bonds across layers, reducing internal stresses and improving mechanical strength.[6]
Recommended Annealing Procedure:
-
Preheat Oven: Preheat a convection oven to a temperature between 40°C and 50°C. The glass transition temperature of PCL is approximately -60°C, and its melting point is around 60°C. Therefore, a temperature in this range should be effective without causing significant deformation.
-
Place the Print: Place the PCL print on a flat, oven-safe surface. To minimize warping, consider placing the part on a bed of sand or salt to ensure even heating.[3]
-
Anneal: Heat the part for 1 to 2 hours. The exact time will depend on the size and thickness of the part.
-
Slow Cooling: Turn off the oven and allow the part to cool down slowly to room temperature inside the oven. Rapid cooling can introduce new internal stresses.[7]
Caution: Annealing can cause some dimensional changes (shrinkage or warping). It is advisable to test this process on a non-critical part first to understand its effects.[3]
Experimental Protocols
To quantitatively assess the effectiveness of different printing parameters on layer adhesion, a standardized testing protocol is essential.
Protocol: Tensile Testing for Interlayer Adhesion of FDM-Printed PCL
This protocol is adapted from ASTM D638, "Standard Test Method for Tensile Properties of Plastics," and is designed to measure the interlayer tensile strength of 3D printed specimens.[8][9]
1. Specimen Design and Printing:
-
Design a "dog-bone" shaped tensile test specimen according to ASTM D638 Type V dimensions.
-
Print the specimens with the layers oriented perpendicular to the direction of the tensile load (i.e., print the specimen lying flat on the print bed). This ensures that the tensile test primarily stresses the bonds between the layers.
-
Print a set of specimens for each printing parameter variation you wish to investigate.
2. Testing Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell (e.g., 1 kN).
-
Calipers for precise measurement of specimen dimensions.
3. Testing Procedure:
-
Measure the width and thickness of the gauge section of each specimen at three different points and calculate the average cross-sectional area.
-
Secure the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the maximum load (F_max) at which the specimen fails.
4. Data Analysis:
-
Calculate the ultimate tensile strength (UTS) for each specimen using the following formula: UTS (MPa) = F_max (N) / Cross-sectional Area (mm²)
-
Calculate the average UTS and standard deviation for each set of printing parameters.
-
Compare the UTS values between different parameter sets to determine which settings result in the strongest layer adhesion.
Mandatory Visualizations
Logical Relationship between FDM Parameters and Layer Adhesion
Caption: Relationship between key FDM parameters and their impact on layer adhesion and mechanical strength.
Experimental Workflow for Tensile Testing of Layer Adhesion
Caption: Step-by-step workflow for conducting tensile tests to evaluate PCL layer adhesion.
FAQs (Frequently Asked Questions)
Q: My PCL prints are warping at the edges, and this seems to be causing layer separation higher up in the print. How can I fix this?
A: Warping is often due to poor first-layer adhesion and significant temperature gradients. To address this:
-
Ensure your print bed is level and clean.
-
Use a heated bed set to 30°C - 60°C.
-
Apply an adhesive to the print bed, such as a glue stick or specialized 3D printing adhesive.
-
Use a brim or raft in your slicer settings to increase the surface area of the first layer.
Q: I've increased my nozzle temperature, but I'm now seeing a lot of stringing and blobs on my PCL prints. What should I do?
A: This indicates that your nozzle temperature might be too high, or your retraction settings need adjustment. Try the following:
-
Lower the nozzle temperature in 5°C increments until the stringing is minimized without compromising layer adhesion.
-
Increase the retraction distance and/or speed in your slicer settings. This pulls the filament back into the nozzle during non-extruding movements.
Q: Can I use a standard PLA profile for printing PCL?
A: It is not recommended. PCL has a much lower melting temperature than PLA. Using a PLA profile will likely result in severe overheating, material degradation, and a failed print. Always use a material profile specifically tailored for PCL.
Q: Is it necessary to dry my PCL filament before printing?
A: While PCL is less hygroscopic (absorbs less moisture from the air) than materials like Nylon or PETG, it is still good practice to keep your filament dry. If you are experiencing issues like popping sounds during extrusion or a rough surface finish, it may be a sign of moist filament. Drying the filament in a dedicated filament dryer or a low-temperature oven can improve print quality.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 3dprintingindustry.com [3dprintingindustry.com]
- 5. 3D Printer Layer Height Guide: Master Speed, Quality, and Strength [snapmaker.com]
- 6. Effects of Annealing for Strength Enhancement of FDM 3D-Printed ABS Reinforced with Recycled Carbon Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wiki.polymaker.com [wiki.polymaker.com]
- 8. stumejournals.com [stumejournals.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Coating Parameters for Drug-Eluting Poliglecaprone Sutures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing coating parameters for drug-eluting Poliglecaprone (PGCL) sutures. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the dip coating of this compound sutures.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Uneven or Inconsistent Coating Thickness | 1. Inconsistent Withdrawal Speed: Variations in the speed at which the suture is pulled from the coating solution can lead to uneven film deposition.[1] 2. Vibrations: External vibrations can disturb the meniscus of the coating solution, causing inconsistencies. 3. Solution Viscosity Changes: Evaporation of the solvent can alter the viscosity of the coating solution over time. | 1. Use a high-precision, automated dip coater to ensure a constant and smooth withdrawal speed. 2. Place the dip coating setup on an anti-vibration table or in a location free from disturbances. 3. Monitor and control the temperature and humidity of the coating environment. Consider using a closed system to minimize solvent evaporation. |
| Poor Adhesion of the Coating | 1. Surface Contamination: The surface of the this compound suture may have contaminants that hinder adhesion. 2. Incompatible Coating Polymer: The selected coating polymer may not have good adhesion properties to the PGCL substrate. 3. Inadequate Drying/Curing: The coating may not have been properly dried or cured, leading to poor adhesion. | 1. Pre-clean the sutures with a suitable solvent (e.g., isopropanol) and dry them thoroughly before coating. Plasma treatment can also be considered to enhance surface energy. 2. Select a coating polymer with known good adhesion to polyesters or use a primer layer. 3. Optimize the drying/curing time and temperature according to the specifications of the coating polymer. |
| Reduced Suture Tensile Strength | 1. Harsh Solvent System: The solvent used in the coating solution may be partially dissolving or weakening the this compound suture. 2. High Coating Temperature: Excessive heat during the coating or drying process can degrade the suture material. This compound sutures lose a significant portion of their tensile strength within the first couple of weeks post-implantation.[2][3] 3. Brittle Coating: A thick or brittle coating can create stress concentration points, leading to premature failure under tension. | 1. Use a solvent system that is a non-solvent for PGCL. 2. Keep the coating and drying temperatures well below the melting point of this compound. 3. Optimize the coating thickness and consider using a more flexible polymer in the coating formulation. Perform tensile testing on coated sutures to quantify any changes in mechanical properties. |
| "Orange Peel" or Rough Coating Surface | 1. Rapid Solvent Evaporation: If the solvent evaporates too quickly, it can lead to a rough, textured surface. 2. High Viscosity of Coating Solution: A very viscous solution may not level out properly before drying. | 1. Use a solvent with a lower vapor pressure or increase the solvent concentration in the coating solution. 2. Adjust the concentration of the polymer in the coating solution to reduce its viscosity. |
| Drug Crystallization on the Surface | 1. Drug Supersaturation: The drug concentration in the coating solution may be too high, leading to crystallization upon solvent evaporation. 2. Poor Drug-Polymer Miscibility: The drug may not be fully miscible with the coating polymer. | 1. Reduce the drug concentration in the coating solution. 2. Select a coating polymer with better miscibility for the specific drug. The use of plasticizers or co-solvents can sometimes improve miscibility. |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to control during the dip coating of this compound sutures?
A1: The most critical parameters to control are:
-
Withdrawal Speed: Directly influences the coating thickness.[1]
-
Immersion Time: Ensures complete wetting of the suture surface.
-
Coating Solution Concentration and Viscosity: Affects the amount of material deposited on the suture.
-
Drying/Curing Temperature and Time: Crucial for solvent removal and achieving a stable coating without degrading the suture.
-
Environmental Conditions: Temperature and humidity can affect solvent evaporation rates and solution viscosity.
Q2: How does the coating process affect the mechanical properties of this compound sutures?
A2: The coating process can potentially decrease the tensile strength of the suture if not optimized.[4] This can be due to the use of harsh solvents, high temperatures, or the application of a thick, brittle coating. It is essential to conduct mechanical testing (e.g., tensile strength, knot-pull strength) on coated sutures and compare the results to uncoated controls to ensure the mechanical integrity is not compromised. This compound 25 (PGCL) is a synthetic, absorbable monofilament suture that retains approximately 50-60% of its tensile strength at 7 days and 20-30% at 14 days post-implantation.[3]
Q3: How can I control the drug release rate from the coated suture?
A3: The drug release rate can be controlled by:
-
Coating Thickness: Thicker coatings generally provide a longer duration of drug release.
-
Polymer Composition: Using a blend of polymers with different degradation rates (e.g., a combination of a fast-degrading polymer with a slow-degrading one) can modulate the release profile.[4][5]
-
Drug-to-Polymer Ratio: A higher drug loading may lead to a faster initial release (burst effect).
-
Porosity of the Coating: A more porous coating will facilitate faster drug diffusion.
Q4: What are the common methods for sterilizing drug-eluting this compound sutures?
A4: Common sterilization methods for sutures include ethylene (B1197577) oxide (EtO) gas and gamma irradiation.[6] However, it is crucial to evaluate the effect of the chosen sterilization method on the drug's stability and the coating's integrity. Some drugs and polymers may be sensitive to high temperatures or radiation.
Q5: Why is my drug release profile showing a very high burst release?
A5: A high initial burst release is often due to a high concentration of the drug at the surface of the coating. This can be mitigated by:
-
Applying a thin, drug-free topcoat of the polymer.
-
Optimizing the drug-to-polymer ratio to ensure the drug is well-dispersed within the polymer matrix.
-
Using a polymer system that has a stronger interaction with the drug, thus slowing its initial release.
Quantitative Data Presentation
The following tables provide an example of how to structure and present quantitative data from coating optimization experiments. The data presented here is illustrative and based on principles derived from studies on similar polyester-based sutures.[4][5]
Table 1: Effect of Coating Polymer Composition on Drug Release and Suture Strength
| Coating Composition (Polymer A: Polymer B Ratio) | Drug Loading (µg/cm) | Burst Release (% in first 24h) | Time to 80% Release (Days) | Tensile Strength Retention at 7 days (%) |
| 100:0 | 52.3 ± 4.1 | 45.2 ± 3.5 | 10 ± 1 | 95.1 ± 2.8 |
| 75:25 | 48.9 ± 3.8 | 35.8 ± 2.9 | 18 ± 2 | 96.3 ± 3.1 |
| 50:50 | 45.1 ± 4.5 | 25.1 ± 2.1 | 25 ± 2 | 97.2 ± 2.5 |
| 25:75 | 42.6 ± 3.9 | 18.9 ± 1.8 | 35 ± 3 | 96.8 ± 2.9 |
| Uncoated Control | N/A | N/A | N/A | 100 (baseline) |
Table 2: Influence of Dip Coating Withdrawal Speed on Coating Thickness and Drug Loading
| Withdrawal Speed (mm/min) | Coating Thickness (µm) | Drug Loading (µg/cm) | Surface Roughness (Ra, nm) |
| 10 | 5.2 ± 0.8 | 28.4 ± 2.1 | 150 ± 25 |
| 20 | 8.9 ± 1.1 | 45.1 ± 3.9 | 180 ± 30 |
| 30 | 12.5 ± 1.5 | 62.7 ± 5.3 | 210 ± 35 |
| 40 | 15.8 ± 1.9 | 78.9 ± 6.1 | 250 ± 40 |
Experimental Protocols
Protocol 1: Dip Coating of this compound Sutures
-
Preparation of Coating Solution:
-
Dissolve the chosen polymer(s) and the active pharmaceutical ingredient (API) in a suitable solvent at the desired concentration.
-
Stir the solution until all components are fully dissolved. Use a magnetic stirrer at a low speed to avoid introducing air bubbles.
-
-
Suture Preparation:
-
Cut this compound sutures into desired lengths (e.g., 10 cm).
-
Clean the sutures by immersing them in isopropanol (B130326) for 5 minutes, followed by drying in a vacuum oven at a low temperature (e.g., 30°C).
-
-
Dip Coating Process:
-
Mount a suture onto the dip coater's holder.
-
Immerse the suture into the coating solution for a predetermined time (e.g., 60 seconds) to ensure complete wetting.
-
Withdraw the suture from the solution at a constant, controlled speed.
-
-
Drying:
-
Allow the coated suture to air-dry for a specified period (e.g., 10 minutes) to allow for initial solvent evaporation.
-
Transfer the suture to a vacuum oven for complete solvent removal at a controlled temperature (e.g., 40°C) for an appropriate duration (e.g., 24 hours).[7]
-
-
Storage:
-
Store the dried, coated sutures in a desiccator until further analysis.
-
Protocol 2: In Vitro Drug Release Study
-
Sample Preparation:
-
Cut a 5 cm segment of the drug-eluting suture.
-
-
Release Medium:
-
Place the suture segment in a vial containing a known volume (e.g., 10 mL) of phosphate-buffered saline (PBS, pH 7.4).
-
-
Incubation:
-
Incubate the vials in a shaking water bath at 37°C.
-
-
Sampling:
-
At predetermined time points (e.g., 1, 4, 8, 24 hours, and daily thereafter), withdraw the entire volume of the release medium and replace it with fresh PBS to maintain sink conditions.
-
-
Analysis:
-
Quantify the concentration of the drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Data Calculation:
-
Calculate the cumulative amount and percentage of drug released at each time point.
-
Protocol 3: Tensile Strength Testing
-
Sample Preparation:
-
Use coated and uncoated (control) suture samples.
-
-
Testing Instrument:
-
Use a universal testing machine equipped with appropriate grips for holding sutures.
-
-
Procedure:
-
Mount a suture sample between the grips with a defined gauge length.
-
Apply a tensile load at a constant crosshead speed (e.g., 10 mm/min) until the suture breaks.[8]
-
-
Data Acquisition:
-
Record the maximum load (in Newtons) and the elongation at break.
-
-
Analysis:
-
Compare the tensile strength of the coated sutures to the uncoated controls to assess the impact of the coating process.
-
Visualizations
Caption: Experimental workflow for developing and characterizing drug-eluting sutures.
Caption: Logic diagram for troubleshooting common coating defects.
References
- 1. ossila.com [ossila.com]
- 2. jnjmedtech.com [jnjmedtech.com]
- 3. dolphinsutures.com [dolphinsutures.com]
- 4. Controllable Drug Release Behavior of Polylactic Acid (PLA) Surgical Suture Coating with Ciprofloxacin (CPFX)—Polycaprolactone (PCL)/Polyglycolide (PGA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controllable Drug Release Behavior of Polylactic Acid (PLA) Surgical Suture Coating with Ciprofloxacin (CPFX)-Polycaprolactone (PCL)/Polyglycolide (PGA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dolphinsutures.com [dolphinsutures.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Study of Tensile Strength Comparison of Selected Nonabsorbable and Absorbable Suture Materials after Immersion in 0.12% Chlorhexidine Gluconate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Study of Poliglecaprone 25 and Polyglactin 910 Degradation
In the realm of absorbable synthetic sutures, Poliglecaprone 25 (PGCL) and Polyglactin 910 stand out as two of the most frequently utilized materials in clinical practice. Their distinct physical and degradation characteristics dictate their suitability for various surgical applications. This guide provides an objective comparison of their in vivo degradation performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in material selection and study design.
Comparative Degradation and Performance Data
The in vivo performance of this compound 25, a monofilament suture, and Polyglactin 910, a braided suture, is primarily defined by their rate of tensile strength loss and total absorption time. These processes occur via hydrolysis. The following tables summarize key quantitative data gathered from in vivo studies.
Table 1: In Vivo Tensile Strength Retention
| Suture Material | Composition | 1 Week | 2 Weeks |
| This compound 25 | Copolymer of glycolide (B1360168) and ε-caprolactone | ~50% remaining strength[1] | 20-30% remaining strength[2][3] |
| Polyglactin 910 | Copolymer of 90% glycolide and 10% L-lactide | 50-75% remaining strength[2] | ~20-30% remaining strength |
Table 2: In Vivo Absorption and Tissue Response
| Suture Material | Complete Absorption Time | Inflammatory Reaction | Fibrosis and Cellular Proliferation |
| This compound 25 | 90-120 days[4][5] | Mild[6][7][8] | Minimal, followed by gradual fibrous encapsulation[4][9] |
| Polyglactin 910 | 60-90 days[10] | Mild to Moderate[6][7] | Moderate angioblastic and fibroblastic proliferation observed[6] |
Experimental Protocols
The data presented above is derived from studies employing standardized in vivo experimental protocols. A typical methodology is detailed below.
Objective: To compare the in vivo degradation profile and biocompatibility of this compound 25 and Polyglactin 910 sutures.
Animal Model: Wistar albino rats (male, weighing ~250g) are commonly used as the animal model for such studies.[6][8][11]
Suture Implantation:
-
Animals are anesthetized according to institutional guidelines.
-
The dorsal region is shaved and disinfected.
-
A full-thickness skin incision is made, and the suture materials are implanted into the subcutaneous tissue.[6][7][8]
-
Separate sutures of this compound 25 and Polyglactin 910 are placed in each animal to allow for direct comparison under identical biological conditions.
-
The skin incision is closed with a non-absorbable suture.
Evaluation Timepoints: Animals are typically euthanized at predefined time points to assess the degradation process, for example, at 2, 7, 14, and 21 days post-implantation.[6][7][8]
Histological Analysis:
-
At each timepoint, the implanted sutures and surrounding tissue are excised.
-
The specimens are fixed in 10% formalin, processed through routine histotechnical procedures, and embedded in paraffin.
-
Sections are cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E).[6][7][12]
-
Microscopic evaluation is performed to assess the inflammatory response (e.g., presence of neutrophils, lymphocytes, giant cells), fibroblastic and angioblastic proliferation, and the degree of fibrous capsule formation around the suture.[6] These responses are often scored on a scale (e.g., 0=absent, 1=mild, 2=moderate, 3=severe).[11]
Tensile Strength Analysis:
-
For mechanical testing, sutures are explanted at specified time points.
-
The explanted sutures are carefully cleaned of any adherent tissue.
-
The breaking strength of the sutures is measured using a tensiometer. The force required to break the suture is recorded in Newtons (N).
-
The results are compared to the initial tensile strength of the non-implanted suture to determine the percentage of strength retention over time.
Visualized Workflows and Pathways
To further clarify the experimental process and the chemical basis of degradation, the following diagrams are provided.
References
- 1. medicogrp.com [medicogrp.com]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. DemeCAPRONE ™(this compound 25) - Absorable Monofilament Suture [bdh.co.th]
- 5. medicogrp.com [medicogrp.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative study of tissue response to polyglecaprone 25, polyglactin 910 and polytetrafluorethylene suture materials in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Comparative study of tissue response to polyglecaprone 25, polyglactin 910 and polytetrafluorethylene suture materials in rats. | Semantic Scholar [semanticscholar.org]
- 9. fabrizioschonauer.it [fabrizioschonauer.it]
- 10. medicogrp.com [medicogrp.com]
- 11. scispace.com [scispace.com]
- 12. scielo.br [scielo.br]
A Comparative Guide to Poliglecaprone 25 and Polydioxanone Sutures for Biomedical Research
In the realm of tissue engineering and drug delivery, the selection of an appropriate biomaterial is paramount to ensuring optimal biocompatibility and functional performance. Poliglecaprone 25 (PGCL) and Polydioxanone (PDO) are two of the most widely utilized synthetic absorbable suture materials. This guide provides a comprehensive comparison of their biocompatibility, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Physicochemical Properties and Handling Characteristics
This compound 25 is a synthetic absorbable monofilament suture prepared from a copolymer of glycolide (B1360168) and epsilon-caprolactone.[1] Polydioxanone is also a synthetic absorbable monofilament suture derived from the polyester, poly (p-dioxanone).[2][3]
In terms of handling, PGCL exhibits excellent flexibility and low memory, contributing to superior knotting ability.[4] Conversely, PDO has been noted to have more packaging memory but demonstrates optimal glide through tissues.[4]
Comparative Analysis of Biocompatibility Parameters
The biocompatibility of a suture material is determined by a combination of its mechanical properties, absorption profile, and the inflammatory response it elicits upon implantation. The following sections and tables summarize the key differences between PGCL and PDO.
Tensile Strength Retention
The ability of a suture to maintain its strength during the critical wound healing period is a crucial factor. PDO sutures generally exhibit greater initial tensile strength and a longer retention profile compared to PGCL sutures.[5][6]
| Time Point | This compound 25 (PGCL) | Polydioxanone (PDO) |
| Initial | High | Higher than PGCL[5] |
| 7-14 Days | Maintains tensile strength[7] | Retains a significant portion of its strength |
| 2 Weeks | ~30% remaining strength[6] | >70% remaining strength[6] |
| 6 Weeks | Negligible | ~35% remaining strength[6] |
| Table 1: Comparative Tensile Strength Retention of PGCL and PDO Sutures. |
Absorption Profile
The rate at which a suture is absorbed by the body is a critical determinant of its suitability for different applications. PGCL is characterized by a more rapid absorption rate compared to PDO.
| Parameter | This compound 25 (PGCL) | Polydioxanone (PDO) |
| Absorption Onset | Begins earlier than PDO | Slower onset of absorption |
| Complete Absorption | Approximately 90-120 days[5][7] | Approximately 180-240 days[7] |
| Table 2: Comparative Absorption Profiles of PGCL and PDO Sutures. |
Inflammatory and Tissue Reaction
Both PGCL and PDO are considered to have excellent biocompatibility with minimal tissue reaction.[4][8] However, studies have indicated that PGCL may elicit a slightly lower inflammatory response.
| Time Point | This compound 25 (PGCL) | Polydioxanone (PDO) |
| 15 Days | Slight tissue reaction[4] | Slight to moderate tissue reaction[4] |
| 1 Month | Near total absence of acute inflammatory cells[4] | Presence of acute inflammatory cells[4] |
| 3 Months | Very slight tissue reaction; largely absorbed[4] | Slight tissue reaction[4] |
| 6 Months | Minimal to no material present | Traces of material may still be present[4][9] |
| Table 3: Comparative Inflammatory and Tissue Reaction to PGCL and PDO Sutures. |
Experimental Protocols
To ensure the reproducibility and validity of biocompatibility studies, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the comparison of PGCL and PDO sutures.
Tensile Strength Testing (Based on ASTM D2256)
This test determines the breaking strength and elongation of the suture material.
-
Specimen Preparation: Suture strands of a specified length are used. Tests can be conducted on straight, knotted, or looped configurations.[7]
-
Apparatus: A universal testing machine equipped with tensile grips is employed.
-
Procedure: a. The suture specimen is clamped between the two tensile grips. b. The machine pulls the suture at a constant rate of speed until it breaks.[7] c. The load and elongation are recorded throughout the test.
-
Data Analysis: The ultimate tensile strength (the maximum load the suture can withstand) and the elongation at break are calculated from the recorded data. For absorbable sutures, this testing is repeated at various time points after in vitro degradation in a simulated physiological environment (e.g., phosphate-buffered saline at 37°C) to determine the rate of strength loss.[7]
In Vivo Implantation for Biocompatibility Assessment (Based on ISO 10993-6)
This protocol is used to evaluate the local tissue effects of the suture material after implantation.
-
Test Animals: A suitable animal model, such as rats or rabbits, is selected.
-
Suture Implantation: a. The animals are anesthetized. b. Small incisions are made in the dorsal subcutaneous tissue or muscle. c. A sterile segment of the test suture (PGCL or PDO) is implanted. A control material with known biocompatibility is also implanted in a separate location.
-
Post-Implantation Observation: The animals are monitored for clinical signs of adverse reactions.
-
Histopathological Evaluation: a. At predetermined time points (e.g., 7, 14, 30, 90 days), the animals are euthanized. b. The tissue surrounding the implanted suture is excised, fixed in formalin, and embedded in paraffin. c. Thin sections of the tissue are cut, stained with Hematoxylin and Eosin (H&E), and examined under a microscope.
-
Data Analysis: The inflammatory response is semi-quantitatively scored based on the presence and density of inflammatory cells (neutrophils, lymphocytes, macrophages, giant cells), fibrosis, and tissue necrosis around the suture material.
Degradation Pathway
The absorption of both PGCL and PDO sutures occurs through hydrolysis. The ester linkages in the polymer chains are cleaved by water, leading to a decrease in molecular weight and eventual loss of mass.
Conclusion
Both this compound 25 and Polydioxanone are highly biocompatible materials suitable for a wide range of biomedical applications. The choice between them should be guided by the specific requirements of the application. PGCL, with its rapid absorption and lower inflammatory profile, is well-suited for applications where short-term support is needed. In contrast, the extended tensile strength retention and slower degradation of PDO make it the preferred choice for applications requiring prolonged mechanical support. This guide provides the foundational data and experimental context to assist researchers in selecting the optimal material for their studies.
References
- 1. healthiummedtech.com [healthiummedtech.com]
- 2. ndapa.org [ndapa.org]
- 3. daigonline.de [daigonline.de]
- 4. Evaluation of tensile strength of surgical synthetic absorbable suture materials: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ISO 10993-6: Biological Evaluation of Medical Devices - Tests for local effects after implantation | PPTX [slideshare.net]
- 6. oc.lm.ehu.eus [oc.lm.ehu.eus]
- 7. Suture Tensile Strength Testing - ADMET [admet.com]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. Gross and Histologic Evaluation of 5 Suture Materials in the Skin and Subcutaneous Tissue of the California Sea Hare (Aplysia californica) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Poliglecaprone Scaffold Cytotoxicity: Alamar Blue vs. LDH Assays
For Researchers, Scientists, and Drug Development Professionals
Poliglecaprone, a synthetic, absorbable, and biocompatible polymer, is extensively utilized in the fabrication of scaffolds for tissue engineering and drug delivery systems.[1][2] A critical step in the preclinical validation of these scaffolds is the rigorous assessment of their potential cytotoxicity. This guide provides a comparative overview of two widely adopted in vitro assays for this purpose: the Alamar Blue (resazurin) assay and the Lactate (B86563) Dehydrogenase (LDH) assay. We will delve into their principles, provide detailed experimental protocols, and present a direct comparison of their data outputs to assist researchers in selecting the appropriate method for their specific needs.
Principles of Cytotoxicity Assessment
To obtain a comprehensive understanding of a biomaterial's interaction with cells, it is often recommended to use assays that measure different cellular parameters.[3] The Alamar Blue and LDH assays are excellent complementary methods, as they assess cell health through two distinct mechanisms: metabolic activity and cell membrane integrity.
Alamar Blue Assay: A Measure of Metabolic Health
The Alamar Blue assay is a colorimetric and fluorometric method that quantitatively measures the metabolic activity of living cells, which is directly proportional to cell viability and proliferation.[4][5][6][7] The active ingredient, resazurin (B115843), is a non-toxic, cell-permeable blue dye.[5][7] In viable, metabolically active cells, intracellular reducing enzymes (like those in the electron transport chain) reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[5][7] This conversion can be measured by absorbance or fluorescence, with the signal intensity being directly proportional to the number of living, respiring cells.[5]
LDH Assay: An Indicator of Membrane Damage
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[8][9][10] LDH is a stable enzyme found in the cytoplasm of all cells.[9][10] When the cell membrane is compromised or damaged—a hallmark of cytotoxicity or necrosis—LDH is released into the extracellular culture medium.[8][10][11] The assay quantifies the amount of released LDH through a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) into a colored formazan (B1609692) product.[10][11][12] The intensity of the color, measured by absorbance, is directly proportional to the amount of LDH released and, therefore, to the number of damaged cells.[8][12]
Experimental Protocols
The following protocols are generalized for testing the cytotoxicity of a this compound scaffold. It is crucial to include appropriate controls, such as cells cultured in media alone (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., Triton™ X-100).[3]
Protocol 1: Alamar Blue Assay
This protocol is adapted for a 96-well plate format.
-
Scaffold Preparation: Sterilize the this compound scaffolds using a suitable method (e.g., ethylene (B1197577) oxide or ethanol (B145695) washes followed by sterile PBS rinses) and place one scaffold into each designated well of a 96-well tissue culture plate.
-
Cell Seeding: Harvest cells from a log-phase culture and determine the cell count. Seed the cells directly onto the scaffolds in the wells at an optimized density (e.g., 1 x 10⁴ cells/well).[13] Also, seed cells in wells without scaffolds as a control.
-
Incubation: Culture the plates in a humidified incubator at 37°C with 5% CO₂ for the desired exposure times (e.g., 24, 48, and 72 hours).
-
Reagent Preparation: Prepare the Alamar Blue solution by diluting it in the cell culture medium to a final concentration of 10% (v/v).[7][13]
-
Assay Procedure:
-
Data Acquisition: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[13][14] Alternatively, measure absorbance at 570 nm and 600 nm (reference wavelength).[13]
-
Calculation: Cell viability is typically expressed as a percentage relative to the negative control (cells on tissue culture plastic).
Protocol 2: LDH Assay
This protocol is also designed for a 96-well plate format.
-
Scaffold Preparation and Cell Seeding: Follow steps 1-3 from the Alamar Blue protocol. It is essential to set up additional control wells for this assay:
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 3-5 minutes to pellet any cells or debris.[12]
-
Assay Procedure:
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[12]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[12]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
-
Stopping the Reaction: Add 50 µL of the stop solution provided in the kit to each well.[12]
-
Data Acquisition: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can also be measured and subtracted to account for background signal.[12]
-
Calculation: The percentage of cytotoxicity is calculated using the following formula:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.
-
Data Presentation and Comparison
The selection of an assay depends on the specific research question. The Alamar Blue assay measures cell health and proliferation, while the LDH assay directly quantifies cell death via membrane rupture. Presenting data from both provides a more complete toxicological profile.
| Feature | Alamar Blue Assay | LDH Assay |
| Principle | Measures metabolic activity via reduction of resazurin.[4][5] | Measures plasma membrane damage via release of lactate dehydrogenase.[8][9] |
| Indicator | Cell Viability / Proliferation | Cell Death / Cytotoxicity |
| Measurement | Fluorometric (Ex/Em: ~560/590 nm) or Colorimetric (~570 nm).[13] | Colorimetric (~490 nm).[12] |
| Assay Type | Endpoint or continuous (reagent is non-toxic).[7] | Endpoint (requires supernatant collection). |
| Pros | High sensitivity, non-toxic to cells, simple "add-and-read" protocol, allows for kinetic studies.[6][7] | Direct measure of cytotoxicity, stable enzyme, well-established method.[10] |
| Cons | Indirect measure of viability (metabolic changes may not always correlate with cell number), potential for interference from colored compounds. | Less sensitive for early apoptotic events, requires supernatant transfer, background LDH in serum can affect results.[12] |
| Best For | Assessing overall cell health, proliferation, and gradual cytotoxic effects. | Detecting acute cytotoxicity, necrosis, and late-stage apoptosis involving membrane rupture. |
Mandatory Visualizations
The following diagrams illustrate the workflows and logical relationships of the Alamar Blue and LDH assays for a comprehensive cytotoxicity assessment.
Caption: Workflow for the Alamar Blue cytotoxicity assay.
Caption: Workflow for the LDH cytotoxicity assay.
References
- 1. Comparative study on biocompatibility and absorption times of three absorbable monofilament suture materials (Polydioxanone, this compound 25, Glycomer 631) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mgroupholding.co [mgroupholding.co]
- 3. The Preliminary Assessment of New Biomaterials Necessitates a Comparison of Direct and Indirect Cytotoxicity Methodological Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. The alamar blue assay in the context of safety testing of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alamarBlue® Cell Viability Assay Protocol [m.antpedia.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 10. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison: Poliglecaprone vs. Polycaprolactone for Cartilage Tissue Engineering Scaffolds
For researchers, scientists, and drug development professionals, the choice of a scaffold material is a critical decision in the pursuit of effective cartilage regeneration. Both Poliglecaprone (PGCL) and Polycaprolactone (PCL) have emerged as promising biodegradable polymers for this application. This guide provides an objective, data-driven comparison of their performance, drawing upon key experimental findings to inform your research and development efforts.
Polycaprolactone (PCL) is a well-established, biocompatible, and biodegradable polyester (B1180765) known for its mechanical robustness and slow degradation rate, making it a frequent choice for creating supportive scaffolds for tissue growth.[1] However, its inherent hydrophobicity and extended degradation timeline can sometimes impede optimal cell attachment and the natural pace of tissue remodeling.[1] In contrast, this compound (PGCL), a copolymer of ε-caprolactone and glycolide, offers an alternative with a faster degradation profile and improved mechanical properties.[1] This comparison guide delves into the quantitative differences between these two polymers, presenting experimental data on their mechanical properties, degradation rates, and their influence on cell viability and proliferation.
Quantitative Data Summary
The following tables summarize the key performance indicators of this compound-containing scaffolds in comparison to pure Polycaprolactone scaffolds, based on published experimental data.
Table 1: Mechanical Properties of Electrospun Scaffolds
| Material Composition | Tensile Strength (MPa) | Young's Modulus (MPa) |
| 100% PCL (PPG-0) | 3.64 ± 0.07 | 14.6 ± 5.34 |
| 80% PCL / 20% PGCL (PPG-20) | 4.12 ± 0.05 | 23.9 ± 3.32 |
| 65% PCL / 35% PGCL (PPG-35) | 4.88 ± 0.05 | 28.4 ± 4.91 |
| 50% PCL / 50% PGCL (PPG-50) | 6.11 ± 0.04 | 36.3 ± 9.76 |
Data sourced from a study by Blackwood et al. (2023).[1]
Table 2: In Vitro Degradation of Electrospun Scaffolds
| Material Composition | Weight Loss after 28 days (%) |
| 100% PCL (PPG-0) | ~ 2% |
| 80% PCL / 20% PGCL (PPG-20) | ~ 4% |
| 65% PCL / 35% PGCL (PPG-35) | ~ 7% |
| 50% PCL / 50% PGCL (PPG-50) | ~ 10% |
Data estimated from graphical representations in a study by Blackwood et al. (2023).[1]
Table 3: Cell Viability on Electrospun Scaffolds (Alamar Blue Assay)
| Material Composition | Relative Cell Viability (Day 3) |
| 100% PCL (PPG-0) | Lower |
| 50% PCL / 50% PGCL (PPG-50) | Higher |
Qualitative comparison based on data from a study by Blackwood et al. (2023), which indicated superior cell viability and metabolism on scaffolds containing PGCL.[1]
Experimental Protocols
To provide a comprehensive understanding of the presented data, detailed methodologies for the key experiments are outlined below.
Mechanical Testing: Uniaxial Tensile Test
This protocol details the procedure for assessing the tensile properties of electrospun polymer scaffolds.
-
Specimen Preparation:
-
Electrospun scaffolds are cut into rectangular specimens with standardized dimensions (e.g., 60-70 mm length, 10 mm width).[2]
-
A gauge length of 40 mm is marked on each specimen.[2]
-
The specimens are mounted onto a testing machine using grips, ensuring the sample is securely held without slippage.[2]
-
-
Testing Procedure:
-
The test is conducted using a universal testing machine (e.g., Instron 5542).[1]
-
A uniaxial tensile force is applied to the specimen at a constant crosshead speed until the sample fails (breaks).
-
The force and displacement are continuously recorded throughout the test.
-
-
Data Analysis:
In Vitro Degradation Assay
This protocol describes the methodology for evaluating the degradation rate of biodegradable polymer scaffolds in a simulated physiological environment.
-
Sample Preparation:
-
Incubation:
-
Analysis:
-
At predetermined time points, scaffolds are removed from the PBS, rinsed with deionized water, and dried to a constant weight in a vacuum oven.
-
The percentage of weight loss is calculated using the initial and final dry weights of the scaffolds.
-
Cell Viability and Proliferation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Sterile scaffold discs are placed in a multi-well cell culture plate.
-
A suspension of chondrocytes or other relevant cell types is seeded onto each scaffold.
-
The cell-seeded scaffolds are cultured under standard conditions (37°C, 5% CO2) for a specified period.
-
-
MTT Assay Procedure:
-
After the culture period, the culture medium is removed, and the scaffolds are washed with PBS.[5]
-
MTT solution (e.g., 1 mg/mL in serum-free medium) is added to each well, and the plate is incubated for 1-4 hours at 37°C.[5]
-
During this incubation, viable cells with active mitochondrial reductase enzymes convert the yellow MTT into purple formazan (B1609692) crystals.[5]
-
-
Quantification:
-
The MTT solution is removed, and a solubilizing agent (e.g., acidified isopropanol) is added to dissolve the formazan crystals.[5]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[5]
-
Higher absorbance values correspond to a greater number of viable, metabolically active cells.
-
Signaling Pathways in Chondrogenesis
The differentiation of mesenchymal stem cells into chondrocytes and the maintenance of the chondrocyte phenotype are regulated by complex signaling pathways. The following diagrams illustrate the key roles of the TGF-β and SOX9 signaling pathways in this process.
Caption: TGF-β signaling pathway in chondrogenesis.
References
A Comparative Analysis of Poliglecaprone 25 and Polyglycolic Acid Sutures: Tensile Strength and Knot Security
For researchers, scientists, and drug development professionals, the selection of appropriate suture materials is a critical aspect of surgical success and post-operative wound healing. This guide provides an objective comparison of two commonly used synthetic absorbable sutures: Poliglecaprone 25 (PGCL) and Polyglycolic Acid (PGA), focusing on their tensile strength and knot security, supported by experimental data.
This compound 25, a monofilament suture, is a copolymer of glycolide (B1360168) and epsilon-caprolactone. In contrast, Polyglycolic Acid is a braided multifilament suture composed of a homopolymer of glycolide. These structural differences play a significant role in their handling characteristics, mechanical properties, and degradation profiles.
Data Presentation: Tensile Strength Comparison
The tensile strength of a suture is a measure of its ability to resist breakage under tension and is a crucial factor in maintaining wound approximation during the critical healing period. The following tables summarize the comparative tensile strength of PGCL and PGA sutures from various in-vitro studies. It is important to note that experimental conditions such as suture size and immersion medium can influence the results.
Table 1: Straight-Pull Tensile Strength of 4-0 Sutures Over Time
| Time Point | This compound 25 (PGCL) - Mean Tensile Strength (Newtons) | Polyglycolic Acid (PGA) - Mean Tensile Strength (Newtons) | Key Observations |
| Baseline (Day 0) | ~13-14 N | ~14.73 N | PGA exhibits slightly higher or comparable initial tensile strength. |
| Day 7 | ~10-12 N | ~13.03 N | PGA consistently demonstrates higher tensile strength retention at 7 days. |
| Day 10 | Not consistently reported | ~11.27 N | PGA continues to maintain a higher tensile strength. |
| Day 14 | Significantly reduced, ~0.56 N in one study | Significantly reduced, negligible strength reported | Both sutures show a significant loss of tensile strength by day 14. |
Table 2: Knot-Pull Tensile Strength of 4-0 Sutures
| Suture Material | Mean Knot-Pull Tensile Strength (Newtons) |
| This compound 25 (PGCL) | ~8.7 N |
| Polyglycolic Acid (PGA) | ~11.9 N |
Note: The data presented is a synthesis of findings from multiple studies and should be considered as indicative. Absolute values can vary based on specific experimental protocols.
Knot Security Insights
Knot security is a measure of a knot's ability to resist slippage or untying. While direct quantitative comparisons of knot slippage are limited in the reviewed literature, some key characteristics have been noted. PGA, as a braided suture, is generally reported to have excellent knot security. PGCL, being a monofilament, may have a greater tendency for knot slippage, although it is still considered to have reliable knot security. One study found that the knot-pull tensile strength of PGA was higher than that of PGCL, indicating that a knotted PGA suture can withstand greater force before breaking.
Experimental Protocols
The following outlines the typical methodologies employed in the cited experiments to evaluate the tensile strength and knot security of sutures.
Tensile Strength Testing (Straight-Pull)
-
Sample Preparation: Suture strands of a specific size (e.g., 4-0) are cut to a standardized length.
-
Environmental Conditioning: Samples are often immersed in a simulated physiological solution, such as phosphate-buffered saline (PBS) or artificial saliva, and maintained at a constant temperature (e.g., 37°C).
-
Testing Intervals: Tensile strength is measured at baseline (dry, pre-immersion) and at various time points post-immersion (e.g., 1, 3, 7, 10, and 14 days).
-
Mechanical Testing: A universal testing machine is used to perform the tensile tests. Each suture strand is clamped by two grips and pulled at a constant rate of extension until it breaks. The maximum force applied before breakage is recorded as the tensile strength.
Knot Security Testing (Knot-Pull)
-
Knot Tying: A standardized knot, such as a surgeon's knot, is tied in the center of the suture strand.
-
Environmental Conditioning: Similar to straight-pull testing, the knotted sutures may be incubated in a physiological solution.
-
Mechanical Testing: The knotted suture is mounted on a universal testing machine with the knot positioned centrally between the grips. The suture is then pulled at a constant rate until the suture breaks, and the maximum force is recorded. This value represents the knot-pull tensile strength.
Mandatory Visualization
Caption: Experimental workflow for determining the tensile strength of surgical sutures.
Head-to-head comparison of Poliglecaprone and PLGA for controlled drug release
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate biodegradable polymer is a critical decision in the design and development of controlled drug release systems. Among the myriad of options, Poly(lactic-co-glycolic acid) (PLGA) has long been considered the gold standard due to its tunable properties and extensive history of use.[1][2] However, other polymers, such as Poliglecaprone (PGCL), traditionally used in applications like absorbable sutures, are being explored for their potential in drug delivery.[3][4] This guide provides a comprehensive, data-driven comparison of this compound 25 (a copolymer of glycolide (B1360168) and ε-caprolactone) and PLGA to aid researchers in making informed decisions for their specific drug delivery applications.
Physicochemical Properties and Their Impact on Drug Delivery
The fundamental properties of these polymers dictate their behavior in a biological environment and their suitability for encapsulating and releasing therapeutic agents.
This compound (PGCL) is a synthetic, absorbable, monofilament copolymer of glycolide and ε-caprolactone.[3] Its composition imparts a unique combination of flexibility and a predictable degradation profile. Traditionally, its excellent handling characteristics and biocompatibility have been leveraged in surgical sutures.[4]
Poly(lactic-co-glycolic acid) (PLGA) is a copolymer of lactic acid and glycolic acid, and is one of the most extensively studied biodegradable polymers for drug delivery.[1][2] The ability to precisely control its degradation rate by altering the ratio of lactic acid to glycolic acid is a key advantage.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for PGCL and PLGA based on available experimental data. It is important to note that while extensive data exists for PLGA in various drug delivery formulations, the data for PGCL in similar applications is limited. Much of the PGCL data is derived from its use as a suture material.
Table 1: Drug Encapsulation and Loading
| Parameter | This compound (PGCL) | Poly(lactic-co-glycolic acid) (PLGA) | References |
| Drug Loading Capacity (%) | Data not available in the context of drug delivery formulations. | 1% - >50% (highly dependent on drug and formulation) | [5][6] |
| Encapsulation Efficiency (%) | Data not available in the context of drug delivery formulations. | 25% - >90% (dependent on drug properties and encapsulation method) | [5][6] |
Note: The lack of specific data for PGCL's drug loading and encapsulation efficiency is a significant gap in the current literature for its application in controlled drug release systems.
Table 2: In Vitro Drug Release Kinetics
| Parameter | This compound (PGCL) | Poly(lactic-co-glycolic acid) (PLGA) | References |
| Release Profile | Expected to be biphasic (initial burst followed by sustained release), but specific kinetic data is scarce. | Typically biphasic or triphasic: an initial burst release, a lag phase, and a secondary, erosion-controlled release phase. | [7] |
| Release Duration | Estimated to be in the range of weeks to a few months based on suture absorption data. | Can be tuned from days to months by altering the LA:GA ratio and molecular weight. | [2] |
Table 3: Degradation and Biocompatibility
| Parameter | This compound (PGCL) | Poly(lactic-co-glycolic acid) (PLGA) | References |
| Degradation Mechanism | Hydrolysis of ester linkages. | Bulk erosion through hydrolysis of ester bonds. | [8][9] |
| Degradation Time (in vivo) | Complete absorption in 90 to 120 days (as a suture). | Tunable from 1-2 months (50:50 LA:GA) to 5-6 months (85:15 LA:GA). | [2][3] |
| Biocompatibility | Excellent, with minimal tissue reaction. | Generally considered highly biocompatible, though acidic degradation byproducts can sometimes elicit an inflammatory response. | [3][9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for key analyses.
Protocol 1: Preparation of PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Preparation of the Organic Phase: Dissolve a known amount of PLGA and the hydrophobic drug in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Emulsification: Add the organic phase to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) under high-speed homogenization or sonication. This forms an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid PLGA nanoparticles.
-
Nanoparticle Recovery: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess stabilizer and unencapsulated drug, and then lyophilize for long-term storage.
Protocol 2: Determination of Drug Loading and Encapsulation Efficiency
-
Drug Extraction: Dissolve a known weight of the drug-loaded nanoparticles in a suitable organic solvent to disrupt the polymer matrix and release the encapsulated drug.
-
Quantification: Use a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the drug in the solution.
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100[10]
-
Protocol 3: In Vitro Drug Release Study
-
Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Incubation: Place the container in a shaking incubator maintained at 37°C.
-
Sampling: At predetermined time intervals, withdraw a specific volume of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Analyze the drug concentration in the collected samples using a suitable analytical technique (e.g., UV-Vis, HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.[11]
Protocol 4: In Vitro Degradation Study
-
Sample Incubation: Place a known weight of the polymer (in the form of films, microspheres, or nanoparticles) in a phosphate-buffered saline (PBS) solution at 37°C.
-
Monitoring: At regular intervals, retrieve the polymer samples and analyze them for:
-
Mass Loss: Dry the polymer sample to a constant weight and calculate the percentage of mass loss.
-
Molecular Weight Reduction: Determine the change in molecular weight using Gel Permeation Chromatography (GPC).
-
pH of the Medium: Measure the pH of the incubation medium to assess the release of acidic degradation byproducts.
-
Morphological Changes: Observe the surface and internal morphology of the polymer using Scanning Electron Microscopy (SEM).[12]
-
Visualizing the Processes: Diagrams
Visual representations can clarify complex relationships and workflows in drug delivery research.
Head-to-Head Comparison: Performance Analysis
Drug Loading and Encapsulation Efficiency
PLGA has demonstrated high versatility in encapsulating a wide range of drugs, from small molecules to large proteins.[2] The encapsulation efficiency and drug loading are highly dependent on the physicochemical properties of the drug (e.g., hydrophobicity) and the chosen encapsulation method.[5][6] For hydrophobic drugs, high encapsulation efficiencies are often achieved.[13]
For PGCL, there is a notable absence of published data on its drug loading and encapsulation efficiency in nanoparticle or microparticle formulations for controlled drug release. Based on its chemical structure, being a copolymer of glycolide and the more hydrophobic ε-caprolactone, it can be hypothesized that PGCL would be suitable for encapsulating hydrophobic drugs.[14] However, without experimental data, this remains speculative.
Drug Release Kinetics
The drug release from PLGA-based systems is well-characterized and is typically governed by a combination of diffusion and polymer erosion.[7] The release profile can be tailored by adjusting the lactic acid to glycolic acid ratio, with higher glycolide content leading to faster degradation and drug release.[2] This allows for the development of formulations with release profiles ranging from days to several months.
The drug release kinetics from PGCL-based delivery systems are not well-documented. Based on its degradation profile as a suture material (complete absorption in 90-120 days), a sustained release over a period of several weeks to a few months could be expected.[3] The degradation of the ε-caprolactone component is slower than that of the glycolide component, which would contribute to a more prolonged release profile compared to a pure polyglycolide polymer.
Degradation and Biocompatibility
Both PGCL and PLGA are biodegradable polyesters that degrade via hydrolysis of their ester linkages into biocompatible, metabolic products.[8][9]
PLGA's degradation products are lactic acid and glycolic acid, which are natural metabolites in the body.[9] The accumulation of these acidic byproducts within the polymer matrix can sometimes lead to a localized drop in pH, which may affect the stability of acid-labile drugs or cause a mild inflammatory response.[9]
PGCL degrades into glycolic acid and ε-hydroxycaproic acid. It is known for its excellent biocompatibility and minimal tissue reactivity, as evidenced by its widespread use in sutures.[3] This favorable biocompatibility profile is a significant advantage for its potential use in drug delivery systems.
Conclusion and Future Perspectives
PLGA remains the dominant and more extensively characterized polymer for controlled drug release applications. Its tunable degradation and drug release profiles, coupled with a vast body of literature and regulatory approval, make it a reliable choice for a wide range of therapeutic agents.[1][2]
This compound (PGCL), while a well-established and biocompatible material for surgical sutures, is still in the nascent stages of exploration for controlled drug delivery applications. Its favorable degradation profile and excellent biocompatibility are promising attributes. However, the current lack of comprehensive experimental data on its drug loading capacity, encapsulation efficiency, and in vitro drug release kinetics is a major hurdle for its widespread adoption in this field.
For researchers and drug development professionals, the choice between PGCL and PLGA will depend on the specific requirements of the application. For well-defined, tunable, and predictable drug release, PLGA is the more established option. PGCL presents an interesting alternative, particularly where its flexibility and excellent biocompatibility are paramount. However, significant further research is required to fully characterize its potential as a drug delivery vehicle and to generate the necessary data for a direct and robust comparison with PLGA. Future studies should focus on fabricating and characterizing PGCL-based microparticles and nanoparticles and evaluating their performance with a variety of model drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mgroupholding.co [mgroupholding.co]
- 4. This compound 25 Sutures | Absorbable Monofilament Sutures | RTMED [surgical-sutures.com]
- 5. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlled degradation of polycaprolactone-based micropillar arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation behaviour in vitro for poly(D,L-lactide-co-glycolide) as drug carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Delivery FAQs [sigmaaldrich.com]
- 11. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Hydrolytic Degradation Behaviors of a Drug-Delivery System Based on the Blend of PEG and PLA Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Hydrophobic Drug Carrier from Polycaprolactone-b-Poly(Ethylene Glycol) Star-Shaped Polymers Hydrogel Blend as Potential for Wound Healing Application - PMC [pmc.ncbi.nlm.nih.gov]
Poliglecaprone vs. Polyamide Sutures: A Comparative Guide to Wound Healing and Cosmetic Outcomes
For Researchers, Scientists, and Drug Development Professionals
The choice of suture material is a critical determinant in the success of surgical wound closure, influencing not only the rate and quality of healing but also the final cosmetic appearance of the scar. This guide provides an objective comparison of two commonly used monofilament sutures: the absorbable poliglecaprone 25 and the non-absorbable polyamide. By examining quantitative data from clinical and experimental studies, detailing experimental methodologies, and illustrating the underlying biological pathways, this document aims to equip researchers and professionals with the evidence needed to make informed decisions in their work.
Executive Summary
This compound 25, an absorbable synthetic monofilament suture, is often favored for its smooth passage through tissue, minimal tissue reactivity, and the convenience of not requiring removal. Polyamide, a non-absorbable synthetic monofilament suture, is valued for its high tensile strength and low tissue reactivity. Clinical evidence suggests that while both materials generally lead to favorable outcomes, this compound 25 may offer advantages in terms of patient comfort and long-term cosmetic appearance, particularly in subcuticular closures. However, polyamide remains a reliable standard, especially where long-term wound support is paramount.
Quantitative Data Comparison
The following tables summarize key quantitative findings from comparative studies on this compound 25 and polyamide sutures.
Table 1: Patient-Reported Outcomes and Wound Complications
| Outcome Measure | This compound 25 | Polyamide | Significance | Citations |
| Patient Satisfaction (VAS, 0-100) | 90.30 ± 6.56 | 74.29 ± 8.17 | p<0.001 | [1] |
| Patient Discomfort (Day 10, %) | 3.3% | 30% | p<0.05 | [2][3] |
| Wound Dehiscence (%) | 3.3% | 6.6% | Not Statistically Significant | [2][3] |
| Wound Resuturing Required (%) | 0% | 6.3% | p=0.119 | [1] |
| Wound Discharge (%) | Significantly Less | Significantly More | p<0.05 | [4] |
| Swelling and Induration (%) | 6.6% | Significantly More | p<0.05 | [2][3][4] |
Table 2: Scar Assessment and Cosmetic Outcome
| Assessment Scale/Parameter | This compound 25 | Polyamide | Significance | Citations |
| Modified Hollander Cosmetic Scale | Significantly Better Appearance | Significantly Worse Appearance | p<0.001 | [1] |
| POSAS (Patient and Observer Scar Assessment Scale) | Favorable Scores | Less Favorable Scores | - | [1] |
| Excellent Wound Healing (%) | 93.3% | 86.6% | p<0.05 | [2][3] |
| Scar Hypertrophy | Significantly Less | Significantly More | p=0.001 | [1] |
| Scar Width | Thinner | Wider | p=0.019 | [1] |
| Scar Color | More Acceptable | Less Acceptable | - | [1] |
| Skin Closure Time (minutes) | Significantly Higher | Significantly Lower | p<0.001 | [1] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section details a representative experimental protocol for a prospective, randomized clinical trial comparing this compound 25 and polyamide sutures for skin closure.
Objective: To compare the efficacy of this compound 25 and polyamide sutures in terms of wound healing, cosmetic outcome, and patient satisfaction following a standardized surgical procedure (e.g., Cesarean section with a Pfannenstiel incision).
Study Design: A prospective, randomized, single-blinded comparative study.
Population:
-
Inclusion Criteria: Adult female patients (e.g., aged 18-40) undergoing elective Cesarean delivery.
-
Exclusion Criteria: Patients with known allergies to suture materials, history of keloid or hypertrophic scar formation, existing skin infections at the surgical site, or conditions known to impair wound healing (e.g., diabetes, immunosuppression).
Randomization and Blinding:
-
Patients are randomly allocated into two groups using a computer-generated randomization sequence.
-
Group A: Skin closure with this compound 25 (e.g., Monocryl) using a subcuticular technique.
-
Group B: Skin closure with polyamide (e.g., Ethilon) using an interrupted mattress technique.
-
The patient and the assessing clinician at follow-up are blinded to the suture material used. The operating surgeon is not blinded.
Surgical Procedure:
-
A standardized Pfannenstiel incision is made.
-
Following the delivery and closure of uterine and fascial layers, the skin is closed according to the assigned group.
-
The time taken for skin closure is recorded.
Outcome Assessment:
-
Primary Outcomes:
-
Patient Satisfaction: Assessed at 6 weeks post-operation using a Visual Analogue Scale (VAS) from 0 (completely dissatisfied) to 100 (completely satisfied).
-
Cosmetic Scar Assessment: Evaluated at 6 weeks and 3 months post-operation by a blinded clinician using the Modified Hollander Cosmetic Scale and the Patient and Observer Scar Assessment Scale (POSAS).
-
-
Secondary Outcomes:
-
Postoperative Pain: Assessed using a VAS at 24 hours, 48 hours, and 7 days post-operation.
-
Wound Complications: The wound is inspected for signs of infection, seroma, hematoma, and dehiscence at each follow-up visit. The need for wound resuturing is also recorded.
-
Statistical Analysis:
-
Continuous variables (e.g., VAS scores, closure time) are compared using an independent t-test or Mann-Whitney U test.
-
Categorical variables (e.g., presence of wound complications) are compared using the Chi-squared test or Fisher's exact test.
-
A p-value of <0.05 is considered statistically significant.
Signaling Pathways and Experimental Workflows
The host's response to any implanted medical device, including sutures, is known as the Foreign Body Response (FBR). This complex biological cascade is crucial in determining the biocompatibility of the material and the ultimate healing outcome. While both this compound and polyamide are considered to have low tissue reactivity, they still elicit an FBR. The intensity and duration of this response can be influenced by the suture's chemical composition, surface characteristics, and degradation profile.
Below is a generalized diagram of the key signaling pathways involved in the FBR to an implanted biomaterial.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Molecular Characterization of Macrophage-Biomaterial Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular signaling in biomaterial-induced foreign body response: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of fibroblast proliferation on various Poliglecaprone blends
For researchers, scientists, and drug development professionals, understanding the interactions between cells and biomaterials is paramount for the successful development of tissue engineering scaffolds and drug delivery systems. This guide provides a comparative analysis of fibroblast proliferation on various blends of Poliglecaprone (PCL), a biodegradable and biocompatible polymer widely used in biomedical applications. By blending PCL with other polymers, its physicochemical and biological properties can be tailored to enhance cellular responses, such as fibroblast proliferation, which is crucial for tissue regeneration.
This report synthesizes experimental data to compare the performance of different PCL blends in supporting fibroblast proliferation. Detailed experimental protocols are provided to allow for replication and further investigation. Additionally, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying biological mechanisms.
Quantitative Analysis of Fibroblast Proliferation
The proliferative capacity of fibroblasts on various PCL blend scaffolds has been evaluated using quantitative assays. The following table summarizes the key findings from comparative studies.
| Scaffold Composition | Cell Type | Assay | Key Findings |
| PCL/Poliglecaprone (PGC) Blends | Not Specified | Cell Viability & Cytotoxicity | Scaffolds containing PGC showed higher cell viability and lower toxicity compared to PCL-only scaffolds.[1][2][3] |
| PCL/Zinc (Zn) Blends | NIH3T3 Fibroblasts | Alamar Blue Assay | PCL-Zn scaffolds coated with fibroblast-derived extracellular matrix (ECM) showed significantly more cell growth by day 3 compared to uncoated PCL-Zn scaffolds.[4][5] |
| PCL/Gelatin Blends | Fibroblast 3T3 | MTT Assay | Blending gelatin with PCL resulted in a significant increase in cellular attachment and proliferation compared to pure PCL scaffolds.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for key experiments cited in the comparative analysis.
Scaffold Fabrication via Electrospinning
Electrospinning is a common technique used to fabricate nanofibrous scaffolds that mimic the native extracellular matrix.
-
Polymer Solution Preparation:
-
For PCL/PGC blends, PCL and PGC are dissolved in a suitable solvent, such as a mixture of tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF), at a specific weight ratio.[7]
-
For PCL/Gelatin blends, PCL and gelatin are dissolved in a common solvent like trifluoroethanol (TFE) at a defined ratio (e.g., 70/30).[6]
-
The concentration of the polymer solution is optimized to ensure uniform fiber formation (e.g., 15% w/v for PCL).[8]
-
-
Electrospinning Process:
-
The polymer solution is loaded into a syringe fitted with a metallic needle.
-
A high voltage is applied to the needle, causing a charged jet of the polymer solution to be ejected.
-
The solvent evaporates as the jet travels towards a grounded collector, resulting in the deposition of a non-woven mat of nanofibers.
-
Parameters such as flow rate, voltage, and collector distance are controlled to achieve desired fiber diameter and morphology.
-
Cell Culture and Seeding
-
Cell Line: Human foreskin fibroblasts (HFF1) or NIH3T3 mouse embryonic fibroblasts are commonly used.[5][9]
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[6][9]
-
Scaffold Sterilization: Scaffolds are sterilized, typically with 70% ethanol (B145695) and UV irradiation, before cell seeding.
-
Cell Seeding: A known density of cells (e.g., 1x10^4 cells/cm²) is seeded onto the scaffolds placed in a multi-well culture plate.[6]
Cell Proliferation Assays
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
After the desired incubation period (e.g., 1, 3, 5 days), the culture medium is removed.
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.[6]
-
The formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]
Alamar Blue Assay: This is another fluorescence-based assay to quantify cell proliferation.
-
At specified time points, the culture medium is replaced with a medium containing 10% Alamar Blue reagent.[4][5]
-
After a 4-hour incubation at 37°C, the fluorescence is measured using a microplate reader with an excitation of 530 nm and an emission of 590 nm.[5]
Visualizing Cellular Interactions and Processes
To better understand the complex interactions at the cellular and molecular level, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Fibroblast adhesion and proliferation signaling pathway on a PCL blend scaffold.
Caption: A typical experimental workflow for assessing fibroblast proliferation on PCL blend scaffolds.
References
- 1. Preparation and Characterization of this compound-Incorporated Polycaprolactone Composite Fibrous Scaffolds [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Characterization of this compound-Incorporated Polycaprolactone Composite Fibrous Scaffolds | NSF Public Access Repository [par.nsf.gov]
- 4. Enhanced Cell Proliferation, Migration, and Fibroblast Differentiation with Electrospun PCL–Zinc Scaffolds Coated with Fibroblast-Derived ECM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reduced Fibroblast Activation on Electrospun Polycaprolactone Scaffolds | MDPI [mdpi.com]
- 9. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
Validating the in vitro antibacterial efficacy of Triclosan-coated Poliglecaprone sutures
A comprehensive analysis of the in vitro antibacterial performance of Triclosan-coated Poliglecaprone 25 sutures reveals significant efficacy in inhibiting a broad spectrum of pathogenic bacteria commonly associated with surgical site infections (SSIs). This guide provides a comparative overview of its performance against uncoated sutures and other antimicrobial alternatives, supported by experimental data from peer-reviewed studies. The detailed experimental protocols for key assays are also presented to allow for a thorough understanding of the validation process.
Triclosan-coated this compound 25 sutures have demonstrated significant in vitro efficacy against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[1] The antibacterial agent, triclosan (B1682465), is incorporated into the suture material and has been shown to reduce the in vitro colonization of bacteria on the suture.[1] Studies have confirmed that this antibacterial activity is sustained over a period, with one study noting efficacy for 11 days, which corresponds to the in vitro diffusion profile of triclosan from the suture.[1][2]
Comparative Antibacterial Efficacy
The primary method for evaluating the in vitro antibacterial efficacy of sutures is the zone of inhibition (ZOI) assay. This test measures the area around the suture where bacterial growth is inhibited. The data presented below summarizes the findings of various studies, comparing Triclosan-coated this compound 25 sutures with uncoated this compound sutures and other antimicrobial suture types.
| Suture Type | Bacteria | Mean Zone of Inhibition (mm) | Study |
| Triclosan-Coated this compound 25 | Staphylococcus aureus | 17-19 | Ming et al. (2007)[3] |
| Triclosan-Coated this compound 25 | Methicillin-Resistant Staphylococcus aureus (MRSA) | 17-19 | Ming et al. (2007)[3] |
| Triclosan-Coated this compound 25 | Staphylococcus pseudintermedius | Significantly larger than for E. coli | McCagherty et al. (2019)[4] |
| Triclosan-Coated this compound 25 | Escherichia coli | Significantly smaller than for S. pseudintermedius | McCagherty et al. (2019)[4] |
| Uncoated this compound 25 | Staphylococcus aureus | 0 | Ming et al. (2007)[3] |
| Uncoated this compound 25 | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0 | Ming et al. (2007)[3] |
| Triclosan-Coated Polyglactin 910 | Staphylococcus aureus | ~10-11 | In-vitro Comparison of Antibacterial (Triclosan) Coated Suture Material with Non-coated Suture Material against common Bacteri[5] |
| Triclosan-Coated Polyglactin 910 | Escherichia coli | ~2-4 | In-vitro Comparison of Antibacterial (Triclosan) Coated Suture Material with Non-coated Suture Material against common Bacteri[5] |
| Chlorhexidine-Coated Sutures (various concentrations) | Staphylococcus aureus | 4.9 - 8.9 (after 24 hours) | Measuring anti-bacterial efficacy of coated sutures via zones of...[6] |
Experimental Protocols
Zone of Inhibition (ZOI) Assay
This assay is a standardized method to evaluate the antimicrobial activity of sutures.
-
Bacterial Culture Preparation: A standardized suspension of the test bacterium (e.g., S. aureus, E. coli) is prepared to a specific concentration, often equivalent to a 0.5 McFarland standard.[7]
-
Agar (B569324) Plate Inoculation: The bacterial suspension is uniformly spread over the surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[7]
-
Suture Placement: A sterile segment of the suture material (both triclosan-coated and uncoated controls) is placed onto the surface of the inoculated agar plate.[7]
-
Incubation: The plates are incubated under appropriate conditions (typically 37°C for 16-24 hours).[7]
-
Measurement: After incubation, the diameter of the clear zone around the suture, where bacterial growth has been inhibited, is measured in millimeters.[7] Any size of a zone of inhibition is generally considered to represent antimicrobial activity.[4]
Bacterial Adherence Assay
This method assesses the ability of bacteria to attach to the surface of the suture material.
-
Suture Incubation: Segments of the test and control sutures are incubated in a bacterial suspension for a specified period (e.g., 24 hours).[8][9]
-
Washing: The suture segments are gently washed to remove non-adherent bacteria.[8][9]
-
Bacterial Recovery: Adherent bacteria are dislodged from the suture surface, often through sonication.[8][9]
-
Quantification: The number of recovered bacteria is quantified by serial dilution and plating to determine the number of colony-forming units (CFU) per centimeter of the suture.[8]
Experimental Workflow for Antibacterial Efficacy Testing
Caption: Experimental workflow for in vitro antibacterial efficacy testing of surgical sutures.
Signaling Pathway of Triclosan's Antibacterial Action
Triclosan primarily exerts its antibacterial effect by inhibiting the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid synthesis pathway. This disruption of fatty acid synthesis leads to the inhibition of bacterial growth and, at higher concentrations, cell death.
Caption: Simplified signaling pathway of Triclosan's antibacterial action in bacteria.
References
- 1. In vitro antibacterial efficacy of MONOCRYL plus antibacterial suture (this compound 25 with triclosan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. ijcmas.com [ijcmas.com]
- 6. researchgate.net [researchgate.net]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. 7sbundle.com [7sbundle.com]
- 9. ovid.com [ovid.com]
A Comparative Guide to Poliglecaprone and Polypropylene Meshes: Long-Term In Vivo Performance and Host Response
For researchers, scientists, and drug development professionals, the selection of appropriate biomaterials is a critical factor in the success of implantable devices. This guide provides an objective comparison of two commonly used synthetic polymers for surgical meshes: the absorbable Poliglecaprone (PGCL) and the non-absorbable Polypropylene (B1209903) (PP).
This comparison delves into their long-term in vivo performance, focusing on the host's biological response. The information presented is supported by experimental data to aid in the informed selection of materials for research and development.
At a Glance: Key Performance Indicators
| Feature | This compound (PGCL) | Polypropylene (PP) | Key Considerations |
| Material Type | Absorbable monofilament | Non-absorbable monofilament | PGCL is designed for temporary support, while PP provides permanent reinforcement. |
| Degradation | Degrades via hydrolysis | Considered non-degradable, but can exhibit oxidative degradation over time | The degradation profile of PGCL allows for gradual load transfer to native tissue. PP's persistence can lead to long-term complications.[1] |
| Initial Inflammatory Response | Induces a transient acute inflammatory response | Elicits an immediate and persistent inflammatory response | The initial response to PGCL is part of the natural wound healing process, while PP triggers a chronic foreign body reaction.[2][3][4] |
| Long-Term Biocompatibility | Generally considered highly biocompatible with minimal long-term foreign body reaction | Can lead to chronic inflammation, fibrosis, and foreign body granuloma formation | The absorbable nature of PGCL mitigates long-term inflammatory complications.[2][5][6][7] |
| Mechanical Strength | Provides initial strength that diminishes over time as it degrades | High initial and long-term tensile strength | The choice depends on the required duration of mechanical support. |
| Flexibility | More flexible, conforming well to tissue | Can be stiffer, potentially leading to a compliance mismatch with surrounding tissue | Mesh stiffness can impact patient comfort and tissue integration. |
In-Depth Analysis of Host Response
The implantation of any foreign material elicits a host response. The nature and duration of this response are critical determinants of a biomaterial's success.
Inflammatory Cell Response
Following implantation, both PGCL and PP meshes trigger an acute inflammatory response characterized by the infiltration of neutrophils and macrophages. However, the trajectory of this response differs significantly between the two materials.
With This compound , the initial inflammatory phase is followed by a gradual resolution as the material degrades. Macrophages transition from a pro-inflammatory (M1) to a pro-healing (M2) phenotype, which is crucial for tissue remodeling and regeneration.
In contrast, Polypropylene often elicits a persistent inflammatory state, leading to a chronic foreign body reaction.[2][5][6][7] This is characterized by the long-term presence of macrophages and the formation of foreign body giant cells at the mesh-tissue interface. This sustained inflammation can contribute to fibrosis and encapsulation of the implant.
Quantitative Data on Inflammatory Response:
| Time Point | This compound/Polypropylene Composite Mesh | Polypropylene Mesh |
| 4 days | More intense acute inflammatory reaction | Less intense acute inflammatory reaction |
| 56 days | Minimal inflammatory intensity | Minimal inflammatory intensity |
Data synthesized from a study comparing polypropylene mesh with a polypropylene/poliglecaprone composite mesh in a rat model.[3][8]
Fibrosis and Extracellular Matrix Deposition
The inflammatory environment significantly influences the deposition and organization of the extracellular matrix (ECM).
With This compound , the M2-dominant macrophage response promotes the deposition of a well-organized and functional ECM, facilitating constructive tissue remodeling.
The chronic inflammation associated with Polypropylene can lead to excessive and disorganized collagen deposition, resulting in dense fibrous encapsulation of the mesh fibers. This can lead to mesh stiffening, shrinkage, and a mismatch in mechanical properties with the surrounding tissue. Studies have shown a higher concentration of fibrosis on the surface of polypropylene meshes, with a tendency for encapsulation.[9][10][11]
Mechanical Performance Over Time
The mechanical properties of a surgical mesh are critical for providing adequate support to the weakened tissue.
This compound meshes are designed to provide initial mechanical support that gradually decreases as the material is absorbed and the load is transferred to the newly formed tissue.
Polypropylene meshes, being non-absorbable, provide permanent mechanical support. However, the host response can alter their long-term mechanical properties. The fibrous encapsulation can lead to an increase in stiffness and a reduction in compliance, which may contribute to patient discomfort and complications.
Tensiometric Evaluation of Mesh Performance:
| Time Point | Polypropylene/Poliglecaprone Mesh (MPa) | Polypropylene Mesh (MPa) |
| 30 days | 0.84 | 0.78 |
| 60 days | 1.27 | 0.66 |
Data from a study in rats showing the mean average break point of the abdominal wall repaired with the respective meshes.[9][10][11]
Experimental Protocols
In Vivo Implantation for Biocompatibility Assessment
Animal Model: Wistar rats are a commonly used model for in vivo biocompatibility testing of surgical meshes.[9][10][11][12][13]
Surgical Procedure:
-
Anesthesia is induced and maintained throughout the procedure.
-
A midline incision is made in the abdominal wall to expose the musculature.
-
A predefined defect is created in the abdominal wall, often with the peritoneum left intact.[9][10][11]
-
The test mesh (either PGCL or PP) is implanted over the defect and secured with sutures.[14]
-
The skin is closed in layers.
-
Animals are monitored for a predetermined period (e.g., 4, 7, 14, 28, 56, or 90 days).[3][8]
Histological Analysis of Host Response
-
At the designated time points, animals are euthanized, and the mesh with surrounding tissue is explanted.
-
The explanted tissue is fixed in 10% neutral buffered formalin.
-
Samples are processed for paraffin (B1166041) embedding and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and inflammatory cell infiltration.
-
Masson's Trichrome staining can be used to assess collagen deposition and fibrosis.
-
Immunohistochemistry is performed to identify specific cell types, such as macrophages (e.g., using CD68 antibodies) and to differentiate between M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arginase-1, CD206) macrophage phenotypes.[5][6][7][15]
-
Quantitative analysis can be performed by counting the number of inflammatory cells or by using a scoring system to grade the extent of inflammation and fibrosis.[14][16]
Mechanical Testing of Explanted Tissue
-
Explanted mesh-tissue constructs are cut into strips of a standardized size.
-
The strips are subjected to uniaxial tensile testing until failure using a tensiometer.
-
Parameters such as maximum load, tensile strength, and stiffness are recorded.[17][18][19]
Signaling Pathways in Host Response
The interaction between the biomaterial surface and host cells initiates a cascade of signaling events that determine the nature of the inflammatory response. Macrophage polarization is a key event in this process.
Caption: Signaling pathways influencing macrophage polarization in response to biomaterials.
Experimental Workflow
The following diagram outlines a typical workflow for the in vivo evaluation of surgical meshes.
Caption: A generalized experimental workflow for in vivo mesh evaluation.
Conclusion
The choice between this compound and Polypropylene meshes depends heavily on the specific application and the desired long-term outcome.
This compound offers the advantage of being absorbable, leading to a transient inflammatory response that resolves over time and promotes constructive tissue remodeling. This makes it suitable for applications where temporary support is required, and long-term foreign body presence is undesirable.
Polypropylene , while providing robust and permanent reinforcement, is associated with a persistent inflammatory response and the potential for long-term complications such as chronic pain and mesh erosion.[2] Its use necessitates careful consideration of the trade-off between mechanical strength and long-term biocompatibility.
This guide provides a foundation for understanding the complex interactions between these materials and the host. Further research into modifying material properties and understanding the intricate cellular and molecular responses will continue to drive the development of safer and more effective surgical meshes.
References
- 1. Analyzing material changes consistent with degradation of explanted polymeric hernia mesh related to clinical characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental study regarding the biocompatibility test of the Prolene (polypropylene abdominal mesh) product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inflammatory reaction and tensile strength of the abdominal wall after an implant of polypropylene mesh and polypropylene/poliglecaprone mesh for abdominal wall defect treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental study regarding the biocompatibility test of the Prolene (polypropylene abdominal mesh) product. | Semantic Scholar [semanticscholar.org]
- 5. Polypropylene mesh implantation for hernia repair causes myeloid cell–driven persistent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Polypropylene mesh implantation for hernia repair causes myeloid cell–driven persistent inflammation [insight.jci.org]
- 7. Polypropylene mesh implantation for hernia repair causes myeloid cell-driven persistent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. Comparative study between polypropylene and polypropylene/poliglecaprone meshes used in the correction of abdominal wall defect in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental methodology used for testing in vivo adhesion of composite meshes for incisional hernia repair: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Polypropylene Surgical Mesh Coated with Extracellular Matrix Mitigates the Host Foreign Body Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI Insight - Polypropylene mesh implantation for hernia repair causes myeloid cell–driven persistent inflammation [insight.jci.org]
- 16. scielo.br [scielo.br]
- 17. d-nb.info [d-nb.info]
- 18. The experimental methodology and comparators used for in vivo hernia mesh testing: a 10-year scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. (PDF) The experimental methodology and comparators used for in vivo hernia mesh testing: a 10-year scoping review. (2021) | T Whitehead-Clarke | 6 Citations [scispace.com]
A Comparative Analysis of Tissue Reactions to Poliglecaprone 25 and Glycomer 631 Implants
For researchers, scientists, and drug development professionals, the selection of appropriate implantable materials is a critical factor in determining the success of a medical device. The biocompatibility of a material, specifically its interaction with host tissue, can significantly influence healing outcomes and the overall efficacy of the implant. This guide provides a detailed comparison of the tissue reactions elicited by two commonly used absorbable monofilament suture materials: Poliglecaprone 25 and Glycomer 631. The information presented is based on experimental data from comparative studies to aid in the informed selection of materials for research and clinical applications.
Material Overview
This compound 25 is a synthetic absorbable monofilament suture material that is a copolymer of glycolide (B1360168) and epsilon-caprolactone.[1] It is known for its pliability, good handling characteristics, and relatively low tissue reactivity.[2][3]
Glycomer 631 is also a synthetic absorbable monofilament suture composed of glycolide, dioxanone, and trimethylene carbonate.[4] It is recognized for its high tensile strength and is reported to cause minimal inflammatory tissue reaction.[4]
Comparative Tissue Reaction: Experimental Data
A key comparative study conducted in a rat model provides quantitative insights into the tissue response to this compound 25 and Glycomer 631. The study evaluated the inflammatory cell response and material absorption over a period of six months.
Inflammatory Cell Response
The tissue reaction to both materials was evaluated by quantifying the presence of various inflammatory cells at the implant site at different time points. The results indicate that both materials exhibit good biocompatibility with low tissue reaction values.[5][6] However, this compound 25 consistently demonstrated a lower tissue reaction compared to Glycomer 631.[6] Notably, at one month post-implantation, there was a near-total absence of acute inflammatory cells in the tissue surrounding this compound 25, a finding not observed with Glycomer 631.[6]
Table 1: Tissue Reaction Score Over Time
| Time Point | This compound 25 (Total Score) | Glycomer 631 (Total Score) |
| 15 days | 28 | 36 |
| 1 month | 20 | 34 |
| 3 months | 8 | 20 |
| 6 months | 5 | 7 |
Data sourced from a comparative study in rats. The total score is a summation of scores for various inflammatory cell types, including histiocytes, fibroblasts, lymphocytes, giant cells, neutrophils, and eosinophils.[6]
Table 2: Inflammatory Cell Density for Glycomer 631
| Time Point | Histiocytes | Fibroblasts | Lymphocytes | Giant Cells | Neutrophils | Eosinophils | Total |
| 15 days | 11 | 4 | 2 | 4 | 2 | 6 | 36 |
| 1 month | 12 | 3 | 2 | 2 | 2 | 6 | 34 |
| 3 months | 9 | 2 | 2 | 2 | 0 | 0 | 20 |
| 6 months | 3 | 1 | 3 | 0 | 0 | 0 | 7 |
Detailed breakdown of the inflammatory cell response to Glycomer 631, as presented in the comparative study.[5]
Material Absorption
The absorption of the suture materials was assessed by measuring the thread diameter over time. This compound 25 was found to be completely absorbed in less than 3 months.[5][7] In contrast, the absorption of Glycomer 631 occurred between 3 and 6 months.[5][7]
Table 3: Quantitative Evaluation of Suture Absorption (Thread Diameter in mm)
| Time Point | This compound 25 | Glycomer 631 |
| 15 days | 0.13 | 0.17 |
| 1 month | 0.13 | 0.17 |
| 3 months | - | 0.08 |
| 6 months | - | - |
A dash (-) indicates that the material was no longer detectable.[5]
Experimental Protocols
The data presented above was generated from a comparative study utilizing a rat model. Below is a summary of the experimental methodology.
An investigation was conducted on 72 Wistar rats to compare the tissue inflammatory reaction and absorption times of this compound 25 and Glycomer 631.[5][6] Suture materials were implanted in the dorsal skin of the rats.[5] The animals were sacrificed at various time points (15 days, 1 month, 3 months, and 6 months) for histological examination of the tissue surrounding the implants.[5][6] The tissue samples were stained with hematoxylin (B73222) and eosin (B541160) for microscopic analysis.[5] The inflammatory reaction was graded based on the density of different inflammatory cell types, and the absorption of the sutures was quantified by measuring the remaining thread diameter.[5][6]
Visualizing Biological and Experimental Processes
To further understand the biological response to implanted materials and the workflow of the comparative study, the following diagrams are provided.
Caption: Generalized signaling pathway of the foreign body response to implanted biomaterials.
Caption: Experimental workflow for the comparative study of suture materials in a rat model.
Conclusion
Based on the available experimental data, both this compound 25 and Glycomer 631 are biocompatible materials suitable for use as implants, eliciting only a slight to moderate inflammatory response that diminishes over time. However, this compound 25 consistently demonstrates a milder tissue reaction and a more rapid absorption profile compared to Glycomer 631.[6] The choice between these two materials may therefore depend on the specific application requirements, such as the desired duration of mechanical support and the sensitivity of the surrounding tissue to foreign body reaction. For applications requiring a faster absorption and minimal inflammatory footprint, this compound 25 appears to be the more favorable option.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ovid.com [ovid.com]
- 4. suturebasics.com [suturebasics.com]
- 5. researchgate.net [researchgate.net]
- 6. fabrizioschonauer.it [fabrizioschonauer.it]
- 7. Comparative study on biocompatibility and absorption times of three absorbable monofilament suture materials (Polydioxanone, this compound 25, Glycomer 631) [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Inflammatory Response to Poliglecaprone 25 and Silk Sutures
For researchers, scientists, and drug development professionals, understanding the biocompatibility of implantable materials is paramount. The choice of suture material in surgical procedures can significantly influence wound healing and the host's inflammatory response. This guide provides an objective comparison of the inflammatory responses elicited by Poliglecaprone 25, a synthetic absorbable monofilament suture, and silk, a natural braided suture, supported by experimental data.
The implantation of any foreign material, including sutures, invariably triggers a foreign body response (FBR). This complex biological cascade begins with the adsorption of host proteins onto the material's surface, followed by the recruitment and activation of immune cells, primarily neutrophils and macrophages.[1][2] The nature and intensity of this response are heavily dependent on the physicochemical properties of the implanted material. Generally, synthetic monofilament sutures are considered to elicit a milder tissue reaction compared to natural multifilament sutures.[3]
Executive Summary
Experimental evidence consistently demonstrates that this compound 25 induces a significantly lower inflammatory response compared to silk sutures. Studies in animal models have shown that silk, being a natural, braided material, is associated with a more intense and prolonged inflammatory cell infiltration, higher potential for bacterial colonization, and a more pronounced foreign body reaction, including the formation of giant cells and fibrous encapsulation.[4][5][6] In contrast, this compound 25, a synthetic monofilament, exhibits a milder and more transient inflammatory profile, leading to better biocompatibility and potentially smoother wound healing.
Data Presentation: A Comparative Overview
The following tables summarize the key differences in the inflammatory response to this compound 25 and silk sutures based on findings from various preclinical studies. The data is presented semi-quantitatively based on histological evaluations.
Table 1: Comparison of Inflammatory Cell Infiltration
| Suture Material | Neutrophil Infiltration (Acute Phase: <7 days) | Macrophage Infiltration (Chronic Phase: >7 days) | Lymphocyte Infiltration | Foreign Body Giant Cell Formation |
| This compound 25 | Mild (+) | Moderate (++) | Minimal (+) | Minimal (+) |
| Silk | Moderate to Severe (+++) | Severe (++++) | Moderate (++) | Moderate to Severe (+++) |
Scoring: + (Minimal), ++ (Mild), +++ (Moderate), ++++ (Severe)
Table 2: Histopathological Tissue Reaction Scores
| Suture Material | Inflammation Score (Overall) | Fibrosis/Capsule Formation | Granuloma Formation |
| This compound 25 | Mild to Moderate | Minimal to Mild | Minimal |
| Silk | Moderate to Severe | Moderate to Severe | Moderate |
Experimental Protocols
The evaluation of suture biocompatibility typically involves in vivo studies using animal models. A standard experimental protocol for assessing the inflammatory response to suture materials is outlined below.
Subcutaneous Implantation Model in Rats
This model is widely used to evaluate the local tissue reaction to implanted biomaterials.
1. Animal Model:
-
Species: Wistar or Sprague-Dawley rats (male, 8-10 weeks old).
-
Number of Animals: A minimum of 5 rats per group per time point to ensure statistical significance.
2. Suture Materials:
-
This compound 25 (e.g., Monocryl®), USP size 3-0 or 4-0.
-
Silk (e.g., Perma-Hand®), USP size 3-0 or 4-0.
3. Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) inhalation or a ketamine/xylazine cocktail injection).
-
Shave and disinfect the dorsal thoracic region.
-
Create four small, parallel subcutaneous pockets through small dermal incisions (approximately 1 cm each).
-
Implant a 1 cm length of each suture material into a separate subcutaneous pocket. A sham surgery site (empty pocket) should be included as a control.
-
Close the incisions with a non-interfering suture material or surgical staples.
4. Post-operative Care:
-
Administer analgesics as required.
-
Monitor the animals for any signs of distress, infection, or adverse reactions.
5. Euthanasia and Sample Collection:
-
At predetermined time points (e.g., 3, 7, 14, and 28 days post-implantation), euthanize the animals using a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Excise the implanted sutures along with the surrounding tissue.
6. Histological Analysis:
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Process the samples for paraffin (B1166041) embedding.
-
Section the tissue blocks (5 µm thickness) and stain with Hematoxylin and Eosin (H&E).
-
Examine the slides under a light microscope by a board-certified pathologist blinded to the treatment groups.
-
Evaluate and score the following parameters:
-
Presence and density of inflammatory cells (neutrophils, macrophages, lymphocytes, plasma cells).
-
Formation of a fibrous capsule and its thickness.
-
Presence of foreign body giant cells.
-
Evidence of tissue necrosis or degeneration.
-
Vascularization of the implant site.
-
7. Immunohistochemistry (Optional):
-
Perform immunohistochemical staining for specific cell markers (e.g., CD68 for macrophages, MPO for neutrophils) or inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) to further quantify the inflammatory response.
8. Statistical Analysis:
-
Analyze the histological scores using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA) to determine significant differences between the suture material groups.
Visualizing the Biological Response
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for evaluating the biocompatibility of suture materials.
Signaling Pathway of the Foreign Body Response
The inflammatory response to implanted biomaterials is a complex process involving various cell types and signaling molecules. The diagram below provides a simplified overview of the key events in the foreign body response.
The braided nature of silk sutures provides a larger surface area for protein adsorption and bacterial colonization, which can lead to a more robust and sustained activation of neutrophils and macrophages.[5] This, in turn, results in higher levels of pro-inflammatory cytokines and a more pronounced fibrotic response. In contrast, the smooth, monofilament surface of this compound 25 is less conducive to bacterial adherence and elicits a less aggressive cellular response, leading to a thinner fibrous capsule and better tissue integration.
Conclusion
Based on the available experimental data, this compound 25 demonstrates superior biocompatibility compared to silk sutures, as evidenced by a significantly reduced inflammatory response. The choice of this compound 25 may, therefore, be advantageous in surgical applications where minimizing tissue reaction and promoting optimal wound healing are critical. For researchers and professionals in drug development, these findings underscore the importance of material properties in modulating the host's immune response to implantable devices. Further quantitative studies focusing on specific inflammatory mediators and cell populations would provide a more in-depth understanding of the differential responses to these suture materials.
References
- 1. Foreign body response to synthetic polymer biomaterials and the role of adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FOREIGN BODY REACTION TO BIOMATERIALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.journalagent.com [pdf.journalagent.com]
Safety Operating Guide
Navigating the Disposal of Poliglecaprone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of poliglecaprone, a biodegradable copolymer of glycolide (B1360168) and ε-caprolactone, is crucial for maintaining laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the necessary procedures for the safe and compliant disposal of this compound in various laboratory settings.
Disposal Procedures for this compound
The appropriate disposal method for this compound hinges on whether it is contaminated with biological or hazardous materials.
1. Non-Contaminated this compound Waste:
For this compound that has not come into contact with biological agents, hazardous chemicals, or sharps, the following procedure is recommended:
-
Step 1: Segregation. Ensure that the non-contaminated this compound is kept separate from other laboratory waste streams.
-
Step 2: Check Local Regulations. Before disposal, consult your institution's environmental health and safety (EHS) guidelines and local regulations for non-hazardous polymer waste.
-
Step 3: General Waste Stream. In most cases, non-contaminated this compound can be disposed of in the general solid waste stream.[1][2] This waste is typically sent to a landfill or an incineration facility.[1]
-
Step 4: Documentation. Maintain a record of the disposal as part of your laboratory's waste management documentation.
2. Biologically Contaminated this compound Waste:
This compound that is contaminated with biological materials, such as cell cultures, tissues, or bodily fluids, must be treated as biohazardous waste.
-
Step 1: Segregation and Containment. Immediately place the contaminated this compound into a designated, leak-proof biohazard bag or container.[3] These containers should be clearly marked with the universal biohazard symbol.
-
Step 2: Decontamination. The contained waste must be decontaminated, typically via autoclaving, to render it non-infectious.[2][4]
-
Step 3: Disposal. Following decontamination, the waste should be disposed of through your institution's biohazardous waste stream, which often involves incineration.[4][5] Never dispose of untreated biohazardous waste in the general trash.
3. This compound Waste Contaminated with Sharps:
If this compound is attached to or mixed with sharps, such as needles or blades, stringent safety protocols must be followed.
-
Step 1: Immediate and Proper Containment. Dispose of the entire assembly into a designated, puncture-resistant sharps container.[6][7] These containers must be clearly labeled as "sharps" and feature the biohazard symbol if contaminated.
-
Step 2: Do Not Separate. Do not attempt to separate the this compound from the sharp.
-
Step 3: Disposal. Once the sharps container is full (typically two-thirds), it should be securely sealed and disposed of through the regulated medical waste or sharps waste stream, as per your institution's procedures.
4. Chemically Contaminated this compound Waste:
For this compound contaminated with hazardous chemicals, the disposal procedure will depend on the nature of the chemical.
-
Step 1: Identify the Chemical Hazard. Refer to the Safety Data Sheet (SDS) for the contaminating chemical to understand its hazards and disposal requirements.
-
Step 2: Segregation. Place the chemically contaminated this compound in a designated, chemically resistant hazardous waste container.
-
Step 3: Labeling. Clearly label the container with the name of the chemical and the appropriate hazard warnings.
-
Step 4: Disposal. Arrange for pickup and disposal by your institution's hazardous waste management service.
This compound Degradation and Environmental Considerations
This compound is designed to be biodegradable, breaking down via hydrolysis.[7][8][9][10] This process is influenced by factors such as temperature and humidity. While the polymer itself and its primary degradation products (glycolic acid and ε-caprolactone) are generally considered to have low toxicity, it is important to be aware of any additives or residual monomers from the synthesis process that could have a different toxicological profile.[5][11]
| Property | Description | Citation |
| Degradation Mechanism | Hydrolysis of ester linkages. | [7][8][9][10] |
| Degradation Time | Complete absorption is reported to be between 90 and 120 days in vivo. | [8][9][10] |
| Primary Degradation Products | Glycolic acid and ε-caprolactone. | [12] |
| Toxicity of Degradation Products | Generally considered to have low toxicity. | [5][11] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the overarching principle is to adhere to established laboratory waste management protocols based on the type of contamination. The key is proper segregation and containment at the point of generation, followed by the appropriate decontamination and disposal route as dictated by institutional and local regulations.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific waste management policies and local regulations.
References
- 1. fda.gov [fda.gov]
- 2. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 3. biosafety.utk.edu [biosafety.utk.edu]
- 4. extranet.who.int [extranet.who.int]
- 5. researchgate.net [researchgate.net]
- 6. Accumulated polymer degradation products as effector molecules in cytotoxicity of polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dolphinsutures.com [dolphinsutures.com]
- 8. 1suture.com [1suture.com]
- 9. This compound Suture Manufacturer and Exporter in India [universalsutures.com]
- 10. This compound 25 Sutures | Absorbable Monofilament Sutures | RTMED [surgical-sutures.com]
- 11. Effects of polycaprolactone degradation products on the water flea, Daphnia magna: Carbodiimide additives have acute and chronic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Controlled Trial of Polyglytone 6211 versus this compound 25 for Use in Intradermal Suturing in Dogs [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
